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  • Product: 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile
  • CAS: 1063734-68-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, a key intermediate in the development of contemporary pharmaceuticals....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, a key intermediate in the development of contemporary pharmaceuticals. The document details the retrosynthetic analysis, discusses the merits of prominent synthetic routes, and offers detailed experimental protocols for the synthesis of precursors and the target molecule. Emphasis is placed on the practical aspects of the synthesis, including reaction optimization, purification techniques, and full characterization of the intermediates and the final product. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery.

Introduction: The Significance of Fluorinated Piperidinyl Ether Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The 2-fluoro-4-(piperidin-3-yloxy)benzonitrile scaffold represents a convergence of several privileged pharmacophoric elements: a fluorinated aromatic ring, a chiral piperidine moiety, and a benzonitrile group, which can serve as a versatile chemical handle or a key interacting element with biological targets.[2] This structural motif is of significant interest in the development of kinase inhibitors and other targeted therapies.[2][3] This guide provides a detailed exploration of the chemical synthesis of this valuable building block.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile reveals two primary disconnection points, suggesting two main synthetic strategies for the key ether linkage formation.

Retrosynthesis cluster_precursors Key Precursors Target 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Disconnection C-O Ether Bond Disconnection Target->Disconnection Intermediates 2-Fluoro-4-hydroxybenzonitrile + Piperidin-3-ol derivative Disconnection->Intermediates Benzonitrile 2-Fluoro-4-hydroxybenzonitrile Intermediates->Benzonitrile Piperidine N-Boc-3-hydroxypiperidine Intermediates->Piperidine

Caption: Retrosynthetic analysis of the target molecule.

The primary strategies for the formation of the aryl-ether bond are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these two powerful methods depends on several factors, including the desired stereochemical outcome, the reactivity of the substrates, and the overall efficiency of the process.

Synthesis of Key Precursors

Synthesis of 2-Fluoro-4-hydroxybenzonitrile

This starting material can be prepared from commercially available precursors. One common route involves the nitration of a fluorinated phenol derivative, followed by reduction and Sandmeyer reaction to introduce the nitrile functionality. However, for laboratory-scale synthesis, it is often more practical to source this intermediate from commercial suppliers.

Synthesis of N-Boc-3-hydroxypiperidine

The synthesis of the chiral N-Boc-3-hydroxypiperidine is a critical step that dictates the stereochemistry of the final product. Both racemic and enantiomerically pure forms can be prepared.

3.2.1. Racemic N-Boc-3-hydroxypiperidine

A straightforward approach involves the reduction of N-Boc-3-piperidone.

StepReactionReagents and ConditionsTypical Yield
1Reduction of N-Boc-3-piperidoneSodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to room temperature.>90%

3.2.2. Enantiomerically Pure (S)- or (R)-N-Boc-3-hydroxypiperidine

For stereospecific synthesis, enzymatic reduction of N-Boc-3-piperidone offers high enantioselectivity. Alternatively, chiral resolution of racemic 3-hydroxypiperidine followed by Boc protection can be employed.

Formation of the Aryl Piperidinyl Ether Linkage: A Comparative Analysis

The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide (or sulfonate).[4] In this context, the phenoxide of 2-fluoro-4-hydroxybenzonitrile would react with a suitably activated N-Boc-3-hydroxypiperidine derivative.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product Phenoxide 2-Fluoro-4-hydroxybenzonitrile + Base (e.g., K2CO3, NaH) Coupled_Product tert-butyl 3-((3-cyano-2-fluorophenyl)oxy) piperidine-1-carboxylate Phenoxide->Coupled_Product S_N2 Reaction (DMF or ACN, heat) Piperidine N-Boc-3-hydroxypiperidine (activated with MsCl, TsCl, or as a halide) Piperidine->Coupled_Product

Caption: Williamson ether synthesis workflow.

Advantages:

  • Utilizes relatively inexpensive reagents.

  • The reaction conditions are generally straightforward to implement.

Disadvantages:

  • Requires pre-activation of the hydroxyl group on the piperidine ring, adding a step to the synthesis.

  • The reaction conditions (basic, often heated) may lead to side reactions.

  • If a chiral center is present at the 3-position of the piperidine, there is a risk of racemization, although an SN2 reaction should proceed with inversion of configuration.

The Mitsunobu Reaction Approach: A Preferred Strategy for Stereochemical Control

The Mitsunobu reaction offers a powerful and often preferred alternative for the synthesis of aryl ethers from alcohols and phenols.[5][6] This reaction proceeds under mild conditions and, crucially, with a predictable inversion of stereochemistry at the alcohol carbon.[5]

Mitsunobu_Reaction cluster_reactants Reactants cluster_product Product Phenol 2-Fluoro-4-hydroxybenzonitrile Coupled_Product tert-butyl 3-((3-cyano-2-fluorophenyl)oxy) piperidine-1-carboxylate Phenol->Coupled_Product Redox-Condensation (THF or Toluene, 0 °C to RT) Alcohol N-Boc-3-hydroxypiperidine Alcohol->Coupled_Product Redox-Condensation (THF or Toluene, 0 °C to RT) Reagents PPh3 + DEAD or DIAD Reagents->Coupled_Product Redox-Condensation (THF or Toluene, 0 °C to RT)

Caption: Mitsunobu reaction workflow.

Advantages:

  • Proceeds under mild, neutral conditions.

  • Offers excellent control of stereochemistry with predictable inversion at the alcohol center.

  • High functional group tolerance.

Disadvantages:

  • The reagents (triphenylphosphine and azodicarboxylates) are relatively expensive.

  • The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.

Detailed Experimental Protocols

Synthesis of tert-butyl 3-((3-cyano-2-fluorophenyl)oxy)piperidine-1-carboxylate (Mitsunobu Approach)

This protocol is based on general procedures for the Mitsunobu reaction involving N-Boc-hydroxypiperidine derivatives.

Materials:

  • 2-Fluoro-4-hydroxybenzonitrile

  • (S)- or (R)-N-Boc-3-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq.) and N-Boc-3-hydroxypiperidine (1.2 eq.) in anhydrous THF (10 mL per mmol of the benzonitrile) under an argon atmosphere, add triphenylphosphine (1.5 eq.).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperidine. This is typically achieved under acidic conditions.[7]

Materials:

  • tert-butyl 3-((3-cyano-2-fluorophenyl)oxy)piperidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (using HCl in Dioxane):

  • Dissolve the N-Boc protected intermediate (1.0 eq.) in a minimal amount of a co-solvent such as methanol or ethyl acetate.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by the addition of diethyl ether and collected by filtration.

  • If the free base is required, the hydrochloride salt can be dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Characterization of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-7.8 ppm with characteristic couplings to the fluorine atom. A multiplet for the piperidinyl proton at the 3-position (CH -O) around δ 4.5-5.0 ppm. Other piperidinyl protons as multiplets in the range of δ 1.5-3.5 ppm. A broad singlet for the NH proton.
¹³C NMR Aromatic carbons in the range of δ 100-165 ppm, with the carbon attached to fluorine showing a large ¹JCF coupling constant. The nitrile carbon (CN) around δ 115-120 ppm. The piperidinyl carbon attached to the ether oxygen (C-O) around δ 70-80 ppm. Other piperidinyl carbons in the range of δ 20-55 ppm.
Mass Spec. The calculated exact mass for C₁₂H₁₃FN₂O is 220.1012. The ESI-MS would be expected to show a prominent [M+H]⁺ ion at m/z 221.1090.
FT-IR A characteristic sharp absorption for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-O-C stretching vibrations for the aryl ether around 1200-1250 cm⁻¹. N-H stretching for the secondary amine around 3300-3500 cm⁻¹.

Conclusion

The synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a multi-step process that can be achieved through well-established synthetic methodologies. The choice of the ether formation strategy, either the Williamson ether synthesis or the Mitsunobu reaction, will depend on the specific requirements of the synthesis, particularly concerning stereochemical control. The Mitsunobu reaction is generally favored for its mild conditions and predictable stereochemical outcome. The protocols and characterization data provided in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Kaur, N., & Kishore, D. (2014). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 11(3), 327-341.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Applied Sciences, 7(2), 207-214.
  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144.
  • Chen, X., et al. (2006). Concise Synthesis of 3-Arylpiperidines. HETEROCYCLES, 68(6), 1173-1180.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • European Patent Office. (n.d.). SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER AND INTERMEDIATES THEREOF. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • 克拉玛尔试剂. (n.d.). 2-Fluoro-4-(piperidin-3-yloxy)-benzonitrile. [Link]

  • Google Patents. (n.d.).
  • Fleming, P. E., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Broad Institute. (2018). WO 2018/183936 A1. [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • WIPO Patentscope. (n.d.). 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
  • Shu, W., et al. (2025). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Journal of the American Chemical Society.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

Sources

Exploratory

Introduction: The Strategic Importance of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and privileged heterocyclic scaffolds, such as piperidine, is a cornerstone of rational molecular design. 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a molecule of significant interest, embodying several key structural motifs. The fluorobenzonitrile group is a common feature in bioactive molecules, where the fluorine atom can modulate electronic properties, metabolic stability, and binding affinity.[1] The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a three-dimensional framework and a basic nitrogen center for tuning solubility and receptor interactions.

This technical guide provides a comprehensive framework for the full physicochemical characterization of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the analytical choices. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can generate robust and reliable data.

Molecular Identity and Computed Properties

A complete understanding of a compound begins with its fundamental identity. The structure of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile combines an ether-linked piperidine ring with a fluorinated benzonitrile core.

Chemical Structure:

Based on this structure, we can define its core identifiers and predict certain properties using computational models, which serve as a valuable baseline before empirical analysis.

PropertyValueSource
CAS Number 1063734-68-8[2][3]
Molecular Formula C₁₂H₁₃FN₂O-
Molecular Weight 220.25 g/mol -
Predicted XLogP3-AA ~1.5 - 2.5(Predicted based on similar structures[4][5])
Predicted pKa (Basic) ~8.5 - 9.5 (Piperidine N)(Predicted)
Hydrogen Bond Donors 1 (Piperidine N-H)(Predicted based on structure)
Hydrogen Bond Acceptors 4 (Nitrile N, Ether O, Fluorine F, Piperidine N)(Predicted based on structure)

Structural Elucidation and Spectroscopic Characterization

Confirming the chemical structure of a synthesized compound is the most critical first step. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of organic molecules.[7] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Causality of NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. We expect to see distinct signals for the aromatic protons, the piperidine protons, and the N-H proton.

  • ¹³C NMR: Reveals the number of unique carbon environments. The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: Directly observes the fluorine nucleus, providing a sensitive probe for its chemical environment and confirming its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring their characteristic vibrational frequencies.[8]

Expected IR Absorptions:

  • C≡N (Nitrile): A sharp, intense absorption peak around 2220-2240 cm⁻¹. This is a key diagnostic peak.[6]

  • C-O (Aryl Ether): Strong absorptions in the 1200-1270 cm⁻¹ region.

  • N-H (Secondary Amine): A moderate absorption peak around 3300-3500 cm⁻¹.

  • C-F (Aryl Fluoride): A strong absorption in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected MS Data:

  • Molecular Ion (M⁺): The HRMS should show a molecular ion peak corresponding to the exact mass of C₁₂H₁₃FN₂O (220.1012 Da).

Experimental Workflow: Structural Elucidation

The following workflow outlines the logical sequence for confirming the molecular structure.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Prepare Sample in Deuterated Solvent (e.g., CDCl3, DMSO-d6) NMR Acquire 1H, 13C, 19F NMR Spectra Prep->NMR IR Acquire FT-IR Spectrum (ATR Method) Prep->IR MS Acquire High-Resolution Mass Spectrum (HRMS) Prep->MS Interpret Correlate Spectroscopic Data - Assign Peaks - Confirm Functional Groups - Verify Molecular Formula NMR->Interpret IR->Interpret MS->Interpret Final Structure Confirmed Interpret->Final

Caption: Workflow for the comprehensive structural elucidation of the target molecule.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of pharmaceutical intermediates and active ingredients.[10] A reverse-phase HPLC (RP-HPLC) method is most suitable for a molecule of this polarity.

Causality of Method Design:

  • Stationary Phase: A C18 column is selected to provide sufficient hydrophobic retention for the molecule.[11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used. The buffer controls the ionization state of the basic piperidine nitrogen, ensuring consistent retention and sharp peak shapes.[10]

  • Detection: UV detection is appropriate, likely at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., ~240-254 nm).

Protocol: RP-HPLC Purity Analysis
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.[13]

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.[6]

Workflow: HPLC Purity Determination

G Prep Prepare Sample & Mobile Phase Equilibrate Equilibrate HPLC System (Column, Flow Rate, Temp) Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze Result Purity Result Analyze->Result

Caption: Standard workflow for purity analysis via reverse-phase HPLC.

Thermal Properties Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the solid-state properties of a compound, such as its melting point, polymorphism, and thermal stability.[14]

Causality of Thermal Analysis:

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled.[15] It is used to determine the melting point (an indicator of purity), glass transitions, and detect different crystalline forms (polymorphs).[16]

  • TGA: Measures the change in a sample's mass as a function of temperature.[17] It is used to determine the temperature at which the compound begins to decompose, which defines its thermal stability.

Protocol: DSC and TGA Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.[16]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Method:

    • Heat the sample from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • The melting point is determined from the onset or peak of the endothermic melting event.

  • TGA Method:

    • Heat the sample from 25°C to a high temperature (e.g., 600°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • The decomposition temperature (T_d) is often reported as the temperature at which 5% weight loss occurs.

Workflow: Thermal Analysis

G cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Weigh 2-5 mg Sample into Pan DSC_Heat Heat at 10°C/min Sample->DSC_Heat TGA_Heat Heat at 10°C/min Sample->TGA_Heat DSC_Detect Measure Heat Flow DSC_Heat->DSC_Detect DSC_Result Determine Melting Point (Tm) & Phase Transitions DSC_Detect->DSC_Result TGA_Detect Measure Mass Loss TGA_Heat->TGA_Detect TGA_Result Determine Decomposition Temperature (Td) TGA_Detect->TGA_Result

Caption: Parallel workflows for DSC and TGA to assess thermal properties.

Aqueous Solubility Determination

Aqueous solubility is a critical physicochemical parameter that profoundly impacts the bioavailability of drug candidates.[18] The saturation shake-flask (SSF) method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[18][19]

Causality of Method Selection:

  • The SSF method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of thermodynamic solubility.[20] The use of buffers is critical for ionizable compounds like this one, as solubility can be highly pH-dependent.[21]

Protocol: Shake-Flask Solubility Measurement
  • Preparation: Prepare a series of buffers at different pH values relevant to physiological conditions (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Add an excess amount of the solid compound to each buffer in separate sealed vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24-48 hours.[19][21]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. This step is critical to avoid contamination of the supernatant with undissolved solid.[18]

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described in Section 3.0.

  • Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Workflow: Solubility Determination

G Add Add Excess Solid to Buffer Agitate Agitate at Constant Temp (24-48h) Add->Agitate Separate Separate Phases (Centrifuge/Filter) Agitate->Separate Quantify Quantify Concentration of Supernatant via HPLC Separate->Quantify Result Equilibrium Solubility (mg/mL or µM) Quantify->Result

Caption: The gold-standard shake-flask workflow for solubility measurement.

Summary and Conclusion

This guide has outlined the essential experimental framework required to thoroughly characterize the physicochemical properties of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. By systematically applying the described spectroscopic, chromatographic, and analytical techniques, researchers can build a comprehensive data package that is critical for advancing research and development activities. The emphasis on the causality behind each protocol ensures that the generated data is not only accurate but also deeply understood within its analytical context.

References

  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.
  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Summary of solubility measurement protocols of each company before harmonization. ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine. Benchchem.
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  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
  • solubility experimental methods.pptx. Slideshare.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol. Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • 2-Fluoro-4-(2-methoxypyridin-3-yl)benzonitrile. PubChem.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
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  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
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  • 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. ChemBK.
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  • 4-Fluoro-2-methylbenzonitrile. Ossila.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Journal of Molecular Structure.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. DePauw University.
  • Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell.

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Foundational

An In-Depth Technical Guide to 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (CAS Number: 1063734-68-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, a heterocyclic building block with significa...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, methods for its characterization, potential pharmacological applications, and essential safety and handling information.

Introduction and Significance

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a molecule of interest in the field of pharmaceutical sciences. Its structure combines several key pharmacophores: a fluorinated benzonitrile group and a piperidine ring linked by an ether bond. The fluorobenzonitrile moiety is a common feature in various biologically active compounds, often acting as a bioisostere for other functional groups and influencing the molecule's electronic properties and metabolic stability. The piperidine ring is a ubiquitous scaffold in numerous approved drugs, contributing to solubility, lipophilicity, and the ability to form crucial interactions with biological targets. The strategic combination of these fragments makes 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is presented in the table below. It is important to note that while some properties can be calculated, experimental data for this specific compound is not widely available in the public domain.

PropertyValue (Predicted/Calculated)Source
CAS Number 1063734-68-8N/A
Molecular Formula C₁₂H₁₃FN₂ON/A
Molecular Weight 220.25 g/mol N/A
Appearance Expected to be a solid at room temperatureN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.N/A
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1 (piperidine N-H)N/A
Hydrogen Bond Acceptor Count 3 (Nitrile N, Ether O, Fluorine F)N/A
Rotatable Bond Count 2N/A

Synthesis and Mechanism

The synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile can be efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction, a class of reactions widely used in the pharmaceutical industry.[2] This approach is a variation of the Williamson ether synthesis.[3][4][5][6] The proposed synthetic route involves the reaction of an activated aryl fluoride, 2,4-difluorobenzonitrile, with N-protected 3-hydroxypiperidine, followed by deprotection.

The rationale for this synthetic strategy is based on the high reactivity of the fluorine atom at the C4 position of 2,4-difluorobenzonitrile towards nucleophilic attack. The presence of the electron-withdrawing nitrile group (-CN) and the second fluorine atom activates the aromatic ring, making it susceptible to substitution.[7][8] The fluorine at the C4 position is more readily displaced than the one at C2 due to the stronger activating effect of the para-cyano group.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Deprotection 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Intermediate N-Boc-2-fluoro-4-(piperidin-3-yloxy)benzonitrile 2,4-Difluorobenzonitrile->Intermediate Base (e.g., NaH) Solvent (e.g., DMF) Heat N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine->Intermediate Final_Product 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Intermediate->Final_Product Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Proposed two-step synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 3-((3-cyano-4-fluorophenyl)oxy)piperidine-1-carboxylate

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of 2,4-difluorobenzonitrile).

  • Base Addition: Cool the DMF to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.

  • Nucleophile Addition: In a separate flask, dissolve N-Boc-3-hydroxypiperidine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the alkoxide.

  • Electrophile Addition: Add 2,4-difluorobenzonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected intermediate as a solid or viscous oil.

Step 2: Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (Final Product)

  • Deprotection Setup: Dissolve the purified product from Step 1 in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Final Extraction and Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography if necessary to yield 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.[9]

Diagram of the Analytical Workflow

Analytical_Workflow Synthesized_Product Crude Product Purification Purification (Column Chromatography/Recrystallization) Synthesized_Product->Purification Purity_Analysis Purity Assessment (HPLC, LC-MS) Purification->Purity_Analysis Structure_Elucidation Structural Confirmation Purity_Analysis->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS IR Infrared Spectroscopy Structure_Elucidation->IR Final_Compound Characterized 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Structure_Elucidation->Final_Compound

Caption: A typical workflow for the purification and characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, with splitting patterns influenced by the fluorine atom. Signals corresponding to the piperidine ring protons will also be present, including a methine proton in the 4.5-5.0 ppm region for the C-O linkage. The N-H proton of the piperidine will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR will display signals for all 12 unique carbon atoms. The carbon attached to the fluorine will show a large coupling constant (¹JC-F). The nitrile carbon will appear in the characteristic downfield region (around 115-120 ppm).

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion for C₁₂H₁₃FN₂O would be approximately m/z 221.1085.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A sharp peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretch. The C-O-C ether linkage will show stretching vibrations in the 1250-1000 cm⁻¹ region. A band corresponding to the N-H stretch of the secondary amine in the piperidine ring is expected around 3300-3500 cm⁻¹.

Potential Applications in Drug Discovery

The structural motifs present in 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile suggest its utility as a scaffold or intermediate in the development of various therapeutic agents.[10][11][12]

  • Kinase Inhibitors: The benzonitrile group is a known hinge-binding motif in many kinase inhibitors. The piperidine moiety can be further functionalized to occupy other pockets within the kinase active site, potentially leading to potent and selective inhibitors for targets in oncology and inflammatory diseases.

  • GPCR Ligands: Piperidine-containing compounds are well-represented among G-protein coupled receptor (GPCR) modulators. This scaffold can be elaborated to target receptors involved in central nervous system disorders, pain, and metabolic diseases.

  • Other Therapeutic Areas: The versatility of the piperidine nitrogen allows for the introduction of a wide range of substituents, enabling the exploration of this scaffold in diverse therapeutic areas, including antiviral and antibacterial research.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. The following information is based on general principles for handling similar chemical structures. A substance-specific Safety Data Sheet (SDS) should always be consulted.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via a robust nucleophilic aromatic substitution reaction is readily achievable in a laboratory setting. The presence of multiple functional groups and pharmacophoric elements makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. This guide provides a solid foundation of technical information to aid researchers in the synthesis, characterization, and application of this promising chemical entity.

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Exploratory

Introduction: The Imperative for Unambiguous Structural Verification

An In-depth Technical Guide for the Structure Elucidation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile In the landscape of modern drug discovery and materials science, novel chemical entities are the bedrock of innovati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structure Elucidation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

In the landscape of modern drug discovery and materials science, novel chemical entities are the bedrock of innovation. 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile represents a confluence of privileged structural motifs: a fluorinated benzonitrile scaffold, often explored for its metabolic stability and modulation of electronic properties, and a piperidine ring, a ubiquitous feature in centrally active pharmaceuticals. The ether linkage to the 3-position of the piperidine introduces a chiral center, adding a layer of complexity and potential for stereospecific interactions.

Chapter 1: Foundational Analysis – Molecular Formula and Functional Group Mapping

The initial phase of any structure elucidation is to define the elemental composition and the key functional groups present. This is achieved rapidly and with high confidence using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Blueprint

Expertise & Experience: The first question for any unknown compound is "What is its molecular formula?". HRMS provides the most direct answer. We select Electrospray Ionization (ESI) in positive ion mode as the method of choice. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion, [M+H]⁺.[1] This is critical for a molecule like this, which has several potential sites for fragmentation. The high resolving power of an Orbitrap or Time-of-Flight (TOF) analyzer allows for the determination of the ion's mass to within a few parts per million (ppm), enabling the unambiguous calculation of the elemental formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 100-500

    • Source Temperature: 120 °C

    • Resolution: >20,000 FWHM

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass.

Data Presentation: Expected HRMS Results

ParameterExpected Value
Molecular FormulaC₁₂H₁₃FN₂O
Exact Mass (M)220.1012 g/mol
[M+H]⁺ (Calculated)221.1084
[M+H]⁺ (Observed)221.1081 ± 0.0005
Mass Error< 3 ppm

This result provides the first piece of solid evidence, confirming the elemental composition and setting the stage for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. Its power lies in identifying characteristic vibrational frequencies. For 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, we are looking for several key signatures that will either confirm our hypothesis or force a re-evaluation. The nitrile (C≡N) stretch is particularly diagnostic due to its sharp intensity and appearance in a relatively uncongested region of the spectrum.[2]

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small, solvent-free sample of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard benchtop FTIR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 (co-added to improve signal-to-noise)

  • Data Processing: Perform a background scan (air) prior to the sample scan. The instrument software will automatically generate the absorbance spectrum.

Data Presentation: Key Diagnostic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300 (broad)N-H StretchSecondary Amine (Piperidine)Confirms the presence of the N-H bond.
~3100-3000C-H StretchAromaticIndicates the presence of the benzene ring.
~2950-2850C-H StretchAliphatic (Piperidine)Confirms the saturated piperidine ring system.
~2230 (sharp, strong) C≡N Stretch Nitrile Key diagnostic peak for the benzonitrile moiety.[2]
~1600, ~1500C=C StretchAromatic RingConfirms the benzene backbone.
~1250C-O-C Stretch (Aryl-Alkyl Ether)Ether LinkageStrong evidence for the ether connection.[3][4]
~1100C-F StretchAryl FluorideIndicates the C-F bond.

The combined HRMS and FTIR data strongly support the proposed gross structure. However, they provide no information about the connectivity or substitution pattern. For this, we must turn to the definitive tool of structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy.

Chapter 2: Definitive Connectivity Analysis via NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5][6] A multi-faceted approach using 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

Visualizing the NMR Strategy

The following workflow illustrates how different NMR experiments are synergistically employed to assemble the final structure from its constituent parts.

NMR_Workflow cluster_1d 1D NMR: Initial Assessment cluster_2d 2D NMR: Building Connectivity cluster_integration Final Structure Assembly H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR & DEPT-135 (Carbon Count & Type) COSY ¹H-¹H COSY (H-H Correlations) H1->COSY Identifies spin systems F19 ¹⁹F NMR (Fluorine Presence) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC Assigns CHx carbons COSY->HSQC Links H to C within fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Provides anchors for long-range analysis Structure Confirmed Structure of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile HMBC->Structure Connects fragments (e.g., Ring-O-Ring)

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, making it more easily observable.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Standard Parameters:

    • Temperature: 298 K

    • ¹H NMR: 16 scans, 1-second relaxation delay.

    • ¹³C NMR: 1024 scans, 2-second relaxation delay.

    • 2D Experiments: Standard pulse programs (e.g., cosygpph, hsqcedetgpsp, hmbcgplpndqf) are used, with optimization of spectral widths and acquisition times.

¹H NMR Spectroscopy: Proton Inventory and Local Environment

Expertise & Experience: The ¹H NMR spectrum provides the first detailed look at the molecule's electronic structure. We anticipate signals in three distinct regions: aromatic, ether-linked/aliphatic, and the exchangeable N-H proton. The splitting patterns (multiplicity) and coupling constants (J) are critical for determining the substitution pattern on the aromatic ring and the relative positions of protons on the piperidine ring.

Expected ¹H NMR Data and Interpretation (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationProvisional AssignmentRationale
~7.8ddJ ≈ 9, 21HH6Ortho to CN, meta to F. Deshielded by CN.
~7.1ddJ ≈ 11, 21HH3Ortho to F, meta to O-Pip. Large coupling is from F.
~6.9ddJ ≈ 9, 21HH5Ortho to O-Pip, meta to CN. Shielded by O-Pip.
~4.5m-1HH3' (Piperidine)Deshielded by attachment to the ether oxygen.
~3.2-2.6m-4HH2', H6' (Piperidine)Protons adjacent to the nitrogen.
~2.1-1.5m-4HH4', H5' (Piperidine)Remaining piperidine ring protons.
~1.9 (broad)s-1HN-HExchangeable proton, position and shape are solvent-dependent.
¹³C NMR and DEPT-135: The Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum confirms the number of unique carbon environments. Given the molecule's asymmetry, we expect to see all 12 carbons. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently. This invaluable experiment differentiates carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C≡N) are absent in a DEPT-135 spectrum, aiding their identification.

Expected ¹³C NMR Data and Interpretation (in DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135Provisional AssignmentRationale
~160 (d)QuaternaryC4 (d, ¹JCF ≈ 250 Hz)Aromatic C attached to F shows a large one-bond C-F coupling.
~155 (d)QuaternaryC2 (d, ²JCF ≈ 15 Hz)Aromatic C attached to O-Pip, shows smaller two-bond C-F coupling.
~134CHC6Aromatic CH ortho to CN.
~118QuaternaryC1Quaternary carbon attached to CN.
~117CHC5Aromatic CH ortho to O-Pip.
~116QuaternaryC≡NCharacteristic chemical shift for a nitrile carbon.
~105 (d)CHC3 (d, ²JCF ≈ 25 Hz)Aromatic CH ortho to F, shows two-bond C-F coupling.
~75CHC3' (Piperidine)Carbon attached to ether oxygen, significantly downfield.
~48CH₂C2' (Piperidine)Carbon adjacent to nitrogen.
~44CH₂C6' (Piperidine)Carbon adjacent to nitrogen.
~30CH₂C4' (Piperidine)Aliphatic carbon.
~22CH₂C5' (Piperidine)Aliphatic carbon.
2D NMR: Assembling the Puzzle

Expertise & Experience: While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling networks. We expect to see correlations between H3-H5-H6 on the aromatic ring (verifying their adjacency) and a complete network of correlations for all protons around the piperidine ring (H2' through H6'). This confirms the integrity of the two main structural fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It allows for the definitive assignment of all protonated carbons by linking the ¹H and ¹³C data tables. For example, the proton at ~4.5 ppm will show a cross-peak to the carbon at ~75 ppm, confirming the C3'-H3' assignment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlations we would look for are:

    • H3' (~4.5 ppm) → C4 (~160 ppm): This correlation, across the ether oxygen, definitively proves that the piperidine ring is attached to the C4 position of the benzonitrile ring.

    • H5 (~6.9 ppm) → C4 (~160 ppm) and C3 (~105 ppm): Confirms the position of H5.

    • H6 (~7.8 ppm) → C-CN (~116 ppm) and C2 (~155 ppm): Confirms the position of H6 relative to the nitrile group.

Visualizing Fragment Connectivity with HMBC

Caption: Key HMBC correlation confirming the ether linkage.

Chapter 3: Data Integration and Final Confirmation

The structure of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is confirmed by the complete congruence of all analytical data.

  • HRMS established the correct elemental formula: C₁₂H₁₃FN₂O.

  • FTIR confirmed the presence of all key functional groups: N-H, aromatic C-H, aliphatic C-H, a sharp C≡N nitrile, an aryl-alkyl ether, and a C-F bond.

  • ¹H and ¹³C NMR accounted for all 13 protons and 12 carbons in the molecule, with chemical shifts and C-F coupling constants consistent with the proposed electronic environment.

  • COSY and HSQC mapped the internal connectivity of the benzonitrile and piperidine fragments.

  • HMBC provided the final, conclusive evidence, bridging the two fragments via a long-range correlation from the piperidine H3' proton to the benzonitrile C4 carbon, unequivocally establishing the ether linkage at the correct position.

This systematic, multi-technique approach leaves no ambiguity. The identity of the synthesized compound is confidently assigned as 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This validated molecule can now be advanced with confidence into further research and development pipelines.

References

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Foundational

Safety and handling of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Authored by: A Senior Application Scientist Disclaimer: This document is intended as an in-depth technical guide for research...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Authored by: A Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information provided is based on the analysis of structurally related compounds and established principles of chemical safety. No specific Safety Data Sheet (SDS) for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile was publicly available at the time of writing. Therefore, all handling, safety, and emergency procedures should be conducted with a thorough risk assessment specific to the experimental conditions.

Introduction

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure combines a fluorinated benzonitrile core, known for its role in modulating pharmacokinetic and pharmacodynamic properties of drug candidates, with a piperidine moiety, a common scaffold in many biologically active molecules.[1] The presence of multiple functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules.[2]

Given the increasing use of complex fluorinated intermediates in research and development, a comprehensive understanding of their safe handling and reactivity is paramount. This guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency protocols for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, based on an expert evaluation of its constituent chemical motifs.

Hazard Identification and Risk Assessment

The toxicological profile of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile has not been extensively studied. However, a critical assessment of its structure—comprising a piperidine ring and a fluorobenzonitrile moiety—allows for a predictive hazard analysis.

Analysis of Structural Components
  • Piperidine Moiety: Piperidine is a well-characterized cyclic amine that is classified as a highly flammable liquid and is toxic by inhalation, dermal contact, and ingestion.[3][4] It is also corrosive and can cause severe skin burns and eye damage.[5][6] Acute exposure can lead to respiratory tract irritation, as well as effects on the central nervous system, liver, and kidneys.[7]

  • Fluorobenzonitrile Moiety: Fluorinated benzonitriles are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] The nitrile group (C≡N) can be metabolized to release cyanide in vivo, although the rate and extent of this biotransformation can vary significantly depending on the overall molecular structure. Upon combustion, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx).[8] The presence of fluorine can also influence the metabolic stability and potential toxicity of a molecule.[10][11]

Predicted Hazard Profile

Based on the hazards of its components, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation or corrosion, and potential for systemic effects.

Hazard ClassificationPredicted Hazard StatementBasis of Assessment
Acute Oral Toxicity Harmful if swallowed.[4]Piperidine and benzonitrile derivatives are known to have oral toxicity.[5][12]
Acute Dermal Toxicity Toxic in contact with skin.[3][4]Piperidine is toxic through dermal absorption.[3] Fluorinated benzonitriles are also known to be harmful via skin contact.[9]
Acute Inhalation Toxicity Toxic if inhaled.[4]Piperidine is fatal if inhaled in high concentrations.[3] Fine powders or aerosols of the compound could pose an inhalation risk.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4]The basicity of the piperidine nitrogen can lead to corrosive effects.[5]
Serious Eye Damage/Irritation Causes serious eye damage.[4]Similar to skin corrosion, the piperidine moiety poses a significant risk to eye tissue.[7]
Specific Target Organ Toxicity May cause respiratory irritation.[13] May cause damage to organs through prolonged or repeated exposure.Inhalation of dust or aerosols could irritate the respiratory tract.[7] Systemic toxicity from piperidine and potential cyanide release from the nitrile group could affect various organs.[7]

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is essential when handling 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against both amines and aromatic compounds. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[8]

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times. For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.[13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Safe Handling Workflow

The following workflow diagram outlines the essential steps for safely handling 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 Begin work handle2 Prepare solutions in fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Complete work clean2 Dispose of waste in designated hazardous waste container clean1->clean2 clean3 Remove and dispose of gloves properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A workflow for the safe handling of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][13] Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] The piperidine moiety is basic and will react exothermically with acids.[6]

  • Stability: The compound is expected to be stable under normal storage conditions.[13] However, prolonged exposure to light and air should be avoided.

Emergency Procedures

Accidental Exposure
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spills and Leaks

For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact emergency services. Ensure adequate ventilation and prevent the material from entering drains.[8]

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7] A water spray can be used to cool fire-exposed containers.[7]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen fluoride, nitrogen oxides, and carbon monoxide.[8] Vapors may be heavier than air and can travel to a source of ignition and flash back.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Synthesis and Reactivity Considerations

A likely synthetic route to 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a di-substituted fluorinated benzene derivative, such as 2,4-difluorobenzonitrile, with 3-hydroxypiperidine in the presence of a base.

SynthesisPathway reactant1 2,4-Difluorobenzonitrile C₇H₃F₂N product 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile C₁₂H₁₃FN₂O reactant1->product SNAr Reaction reactant2 3-Hydroxypiperidine C₅H₁₁NO reactant2->product reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) reagents->product

Caption: A plausible synthetic pathway for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group.[15] The fluorine at the 2-position is less activated. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. The use of strong bases like sodium hydride (NaH) requires careful handling due to its flammability and reactivity with water.

Analytical Characterization

The identity and purity of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile can be confirmed using standard analytical techniques.

Analytical TechniquePurposeExpected Observations
HPLC Purity assessmentA single major peak in the chromatogram. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[16][17]
¹H NMR Structural confirmationSignals corresponding to the aromatic protons, the piperidine ring protons, and the methine proton adjacent to the oxygen.
¹³C NMR Structural confirmationResonances for all 12 unique carbon atoms, including the nitrile carbon (around 115-120 ppm) and carbons attached to fluorine (showing C-F coupling).[16]
¹⁹F NMR Confirmation of fluorine presenceA single resonance for the fluorine atom, likely showing coupling to nearby aromatic protons.[16]
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃FN₂O, Exact Mass: 220.10).[16]
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) and the C-F stretch (around 1100-1250 cm⁻¹).[16]

Disposal Considerations

All waste containing 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.[8]

Conclusion

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards, which are derived from its piperidine and fluorobenzonitrile components, and by implementing stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most up-to-date safety information and perform a thorough risk assessment before beginning any work with this compound.

References

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  • Wang, J., et al. "The Dark Side of Fluorine." Journal of Medicinal Chemistry, 62(17), 7915-7930 (2019). [Link]

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  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile." Organic Syntheses, 101, 542-563 (2024). [Link]

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  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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Exploratory

The Strategic Role of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Privileged Kinase Inhibitor Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Fluorinated Benzonitrile Building Block In the landscape of modern medicinal chemistry, the s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated Benzonitrile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. 4-Fluoro-3-nitrobenzonitrile is a key chemical intermediate that has garnered significant attention in pharmaceutical development, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.[1][2] Its utility stems from a unique combination of reactive functional groups: a fluorine atom, a nitro group, and a nitrile group, all strategically positioned on a benzene ring.[1] This arrangement, particularly the fluorine atom's position ortho to the electron-withdrawing nitro group, highly activates the molecule for nucleophilic aromatic substitution (SNAr), rendering it an exceptional starting material for the construction of diverse and complex molecular architectures.[1] This guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzonitrile, focusing on its synthesis and its pivotal role as a precursor to "privileged" kinase inhibitor scaffolds, namely pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[1]

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of 4-Fluoro-3-nitrobenzonitrile is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1009-35-4[3]
Molecular Formula C₇H₃FN₂O₂[4][5]
Molecular Weight 166.11 g/mol [4][5]
Melting Point 92 °C[4]
IUPAC Name 4-fluoro-3-nitrobenzonitrile[5]
SMILES C1=CC(=C(C=C1C#N)[O-])F[5]
InChI Key LKOWKPGBAZVHOF-UHFFFAOYSA-N[5]

Spectral analysis provides the structural fingerprint of the molecule. The mass spectrum of 4-Fluoro-3-nitrobenzonitrile is characterized by a molecular ion peak at m/z 166.[6] Key fragmentation patterns include the loss of the nitro group (NO₂) resulting in a fragment at m/z 120, and the loss of nitric oxide (NO) leading to a fragment at m/z 136.[6] Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy data are also available for comprehensive structural verification.[5]

Synthesis of 4-Fluoro-3-nitrobenzonitrile: A Detailed Protocol

The most common and efficient method for the synthesis of 4-Fluoro-3-nitrobenzonitrile is through the nitration of 4-fluorobenzonitrile.[7][8] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Nitration of 4-Fluorobenzonitrile

Materials:

  • 4-fluorobenzonitrile

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Silica gel

  • Methylene chloride (CH₂Cl₂)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), add a sufficient amount of silica gel to concentrated sulfuric acid (125 ml) to create a stirrable slurry.[7]

  • To this cooled and stirred mixture, slowly add 4-fluorobenzonitrile (12.5 g, 103 mmol).[8]

  • Following the addition of the starting material, add potassium nitrate (10.4 g, 103 mmol) portion-wise, ensuring the temperature is maintained at 0°C.[8]

  • Stir the reaction mixture vigorously at 0°C for 20 minutes.[7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[8]

  • Upon completion, the reaction mixture is purified by passing it through a short column of silica gel to remove the sulfuric acid.[7]

  • The product is then eluted from the silica gel using methylene chloride.[7]

  • The solvent is removed by evaporation to yield 4-Fluoro-3-nitrobenzonitrile as a crystalline solid.[7] A reported yield for this procedure is 6.0 g, with a melting point of 86-88°C.[7]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0°C) is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of unwanted byproducts.[8]

  • Silica Gel Slurry: The use of silica gel in concentrated sulfuric acid provides a high surface area for the reaction and facilitates the subsequent purification by allowing for easy removal of the acid.[7]

  • Controlled Addition of Reagents: The slow, portion-wise addition of potassium nitrate helps to manage the exothermicity of the reaction and ensures a steady reaction rate.[8]

Troubleshooting and Optimization
ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive nitrating agent (moisture absorption)Use a fresh, dry batch of potassium nitrate.
Incomplete reactionExtend the reaction time and monitor by TLC or GC until the starting material is consumed.
Low Yield After Purification Product loss during workupEnsure efficient extraction with an appropriate solvent and perform multiple extractions. Minimize losses during filtration by careful transfer of the product.

Application in the Synthesis of Kinase Inhibitors

A primary and highly significant application of 4-Fluoro-3-nitrobenzonitrile is its role as a versatile precursor in the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.[1] These heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to bind to the ATP-binding site of various protein kinases.[1][9]

The Kinase Inhibition Paradigm

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Kinase inhibitors function by blocking the ATP-binding site of the enzyme, thereby preventing the transfer of a phosphate group to a substrate protein and inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1] The pyrazolopyridine and pyrazolopyrimidine scaffolds derived from 4-Fluoro-3-nitrobenzonitrile are designed to act as ATP-competitive inhibitors, mimicking the adenine core of ATP and forming critical hydrogen bonds within the kinase hinge region.[1][10]

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition cluster_2 Cellular Response ATP ATP Kinase Kinase ATP->Kinase Binds to Substrate Substrate Protein Substrate->Kinase Binds to Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates No_Signaling Blocked Signaling Kinase->No_Signaling Inhibitor Pyrazolopyrimidine/ Pyrazolopyridine Inhibitor Inhibitor->Kinase Competitively Binds to ATP Site Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Tumor_Growth Tumor Cell Proliferation Downstream_Signaling->Tumor_Growth Apoptosis Apoptosis/Growth Arrest No_Signaling->Apoptosis

Caption: Mechanism of ATP-competitive kinase inhibition.

Synthetic Workflow to Privileged Scaffolds

The synthesis of these potent kinase inhibitors begins with the conversion of 4-fluoro-3-nitrobenzonitrile into a key intermediate, 4-hydrazinyl-3-nitrobenzonitrile. This intermediate then undergoes condensation and cyclization reactions to form the core heterocyclic structures of pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine.[1]

Synthesis_Workflow Start 4-Fluoro-3-nitrobenzonitrile Intermediate 4-Hydrazinyl-3-nitrobenzonitrile Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Condensation Condensation & Cyclization Intermediate->Condensation Scaffold1 Pyrazolo[3,4-b]pyridine Scaffold Condensation->Scaffold1 Scaffold2 Pyrazolo[3,4-d]pyrimidine Scaffold Condensation->Scaffold2 Final_Product Potent Kinase Inhibitors Scaffold1->Final_Product Further Functionalization Scaffold2->Final_Product Further Functionalization

Caption: Generalized workflow for synthesizing kinase inhibitor scaffolds.

Conclusion: A Cornerstone for Drug Discovery

4-Fluoro-3-nitrobenzonitrile stands out as a critical and versatile building block in the synthesis of high-value pharmaceutical compounds. Its unique chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution, provides a reliable and efficient entry point to the construction of privileged heterocyclic scaffolds. The pyrazolopyridine and pyrazolopyrimidine cores derived from this precursor have demonstrated significant potential as potent kinase inhibitors, forming the basis for the development of targeted therapies for cancer and other diseases. A thorough understanding of the synthesis, properties, and reactivity of 4-Fluoro-3-nitrobenzonitrile is therefore indispensable for researchers and scientists working at the forefront of drug discovery and development.

References

  • Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]

  • Royal Society of Chemistry. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Royal Society of Chemistry. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Semantic Scholar. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. [Link]

  • PubMed. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells. [Link]

  • SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • ACS Publications. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. [Link]

  • PubChem. 4-Fluoro-3-nitrobenzonitrile. [Link]

  • PubMed. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • National Institutes of Health. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • Der Pharma Chemica. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

  • De Gruyter. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. First route for synthesis of pyrazolo[3,4-b]pyridine 4k. [Link]

  • National Institutes of Health. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]

  • PubMed. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. [Link]

  • National Institutes of Health. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]

  • Royal Society of Chemistry. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

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Foundational

An In-depth Technical Guide to the Analogs and Derivatives of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile: Synthesis, Characterization, and Therapeutic Landscape

Abstract The 2-fluoro-4-(piperidin-3-yloxy)benzonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as a critical intermediate and core component in the development of a diverse range of the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-fluoro-4-(piperidin-3-yloxy)benzonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as a critical intermediate and core component in the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and structure-activity relationships (SAR) of this versatile scaffold. We will detail robust synthetic protocols for the core structure and its key precursors, explore common derivatization strategies including N-alkylation and N-acylation, and analyze the impact of these modifications on biological activity across different therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel small molecule therapeutics.

Introduction: The Significance of the 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Scaffold

The 2-fluoro-4-(piperidin-3-yloxy)benzonitrile moiety combines several key features that make it attractive for drug design. The fluorinated benzonitrile group can participate in various interactions with biological targets, including hydrogen bonding and dipole interactions, while also offering metabolic stability. The piperidine ring provides a three-dimensional architecture and a secondary amine handle that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This combination has led to the exploration of its derivatives in a range of therapeutic areas, most notably as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, as well as antagonists for chemokine (like CCR3) and dopamine (D4) receptors.[1][2] The strategic placement of the fluorine atom and the ether linkage further influences the electronic properties and conformational flexibility of the molecule, allowing for fine-tuning of its pharmacological profile.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a multi-step process that relies on the preparation of two key building blocks: 2-fluoro-4-hydroxybenzonitrile and a protected 3-hydroxypiperidine.

Synthesis of 2-Fluoro-4-hydroxybenzonitrile (Key Intermediate A)

2-Fluoro-4-hydroxybenzonitrile, also known as 4-cyano-3-fluorophenol, is a crucial precursor. Several synthetic routes have been reported, with a common method involving the cyanation of a brominated fluorophenol.[3]

Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol [3]

  • Combine 4-bromo-2-fluorophenol (1.0 eq) and copper(I) cyanide (1.2 eq) in a suitable high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the reaction mixture under a nitrogen atmosphere at approximately 150°C for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate or ether.

  • Wash the organic layer sequentially with aqueous ferric chloride solution (to remove residual cyanide), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-hydroxybenzonitrile as a solid.[3]

Synthesis of N-Boc-3-hydroxypiperidine (Key Intermediate B)

To allow for selective ether formation at the 3-position of the piperidine ring, the nitrogen atom must be protected, typically with a tert-butyloxycarbonyl (Boc) group. Chiral versions of this intermediate, such as (S)-N-Boc-3-hydroxypiperidine, are often employed in drug development to introduce stereospecificity.[4][5]

Protocol 2: Synthesis of N-Boc-3-hydroxypiperidine [6]

  • Dissolve 3-hydroxypiperidine (1.0 eq) in a mixture of ethyl acetate and water.

  • Add di-tert-butyl dicarbonate (Boc anhydride, 1.05 eq) and a base such as potassium carbonate (5.0 eq) to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain N-Boc-3-hydroxypiperidine, which can often be used without further purification.

Coupling of Intermediates to Form the Core Scaffold

The ether linkage between the two key intermediates can be formed via a Williamson ether synthesis or a Mitsunobu reaction. The Williamson synthesis is a classical and robust method for forming ethers.[7][8][9][10]

Protocol 3: Williamson Ether Synthesis

  • In an anhydrous polar aprotic solvent like DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq) at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • To this solution, add a solution of a suitable derivative of N-Boc-3-hydroxypiperidine with a good leaving group at the 3-position (e.g., N-Boc-3-(methylsulfonyloxy)piperidine) (1.1 eq) in DMF.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • After cooling, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield N-Boc-2-fluoro-4-(piperidin-3-yloxy)benzonitrile.

Alternatively, the Mitsunobu reaction offers a milder approach, particularly for secondary alcohols, and proceeds with an inversion of stereochemistry.[11][12][13]

Protocol 4: Mitsunobu Reaction [11]

  • Dissolve N-Boc-3-hydroxypiperidine (1.2 eq), 2-fluoro-4-hydroxybenzonitrile (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford N-Boc-2-fluoro-4-(piperidin-3-yloxy)benzonitrile.

Deprotection of the Core Scaffold

The final step to obtain the core scaffold is the removal of the Boc protecting group, which is typically achieved under acidic conditions.[14][15][16][17]

Protocol 5: N-Boc Deprotection [14]

  • Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl).

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting product is typically the hydrochloride or trifluoroacetate salt of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. It can be used as such or neutralized with a base to obtain the free amine.

Diagram 1: General Synthetic Pathway

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis cluster_2 Core Scaffold Assembly cluster_3 Final Deprotection A1 4-Bromo-2-fluorophenol A2 2-Fluoro-4-hydroxybenzonitrile A1->A2 CuCN, NMP, 150°C C1 N-Boc-2-fluoro-4- (piperidin-3-yloxy)benzonitrile A2->C1 Mitsunobu or Williamson Ether Synthesis B1 3-Hydroxypiperidine B2 N-Boc-3-hydroxypiperidine B1->B2 Boc₂O, K₂CO₃ B2->C1 D1 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile C1->D1 TFA or HCl

Caption: Synthetic pathway to the core scaffold.

Analogs and Derivatives: Synthetic Strategies

The secondary amine of the piperidine ring in the core scaffold is the primary site for derivatization, allowing for the synthesis of a vast library of analogs. Common strategies include N-alkylation and N-acylation.

N-Alkylation

N-alkylation introduces alkyl or substituted alkyl groups to the piperidine nitrogen. This is commonly achieved via reductive amination or direct alkylation with alkyl halides.

Protocol 6: Reductive Amination [18]

  • Dissolve 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-alkylated derivative.

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and introduce a variety of substituents.

Protocol 7: N-Acylation with an Acid Chloride

  • Dissolve 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (1.0 eq) in an anhydrous solvent such as DCM or THF.

  • Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the mixture to 0°C and add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the N-acyl derivative.

Diagram 2: Derivatization Workflow

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation Core 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Alk_Reagents Aldehyde/Ketone + NaBH(OAc)₃ Core->Alk_Reagents Acyl_Reagents Acid Chloride + Base (TEA/DIPEA) Core->Acyl_Reagents Alk_Product N-Alkyl Derivative Alk_Reagents->Alk_Product Acyl_Product N-Acyl Derivative Acyl_Reagents->Acyl_Product

Caption: Common derivatization strategies.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of 2-fluoro-4-(piperidin-3-yloxy)benzonitrile is highly dependent on the nature of the substituent on the piperidine nitrogen. The following sections summarize key SAR insights from different therapeutic areas.

DPP-IV Inhibitors

For DPP-IV inhibition, the N-substituent often contains a basic amine that interacts with the S2 pocket of the enzyme.[1][2][19][20][21]

  • Key Interaction: The nitrile group of the benzonitrile moiety typically occupies the S1 pocket of the DPP-IV enzyme.

  • N-Substituent: Small, basic groups are often preferred. For instance, derivatives where the piperidine is part of a larger heterocyclic system, such as a pyrimidinone, have shown high potency.[2] The presence of an amino group on the N-substituent is a common feature in many potent DPP-IV inhibitors.

  • Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can significantly impact potency.

R-Group on Piperidine NitrogenDPP-IV IC₅₀ (nM)Key Observations
-(pyrimidin-2-yl)methyl< 10Potent inhibition, interaction with S2 extensive pocket.
-(CH₂)₂NH₂10-50Basic amine is crucial for activity.
-H> 1000Unsubstituted piperidine is significantly less active.

Table 1: Representative SAR for DPP-IV Inhibitors

Dopamine D4 Receptor Antagonists

In the context of D4 receptor antagonists, the N-substituent is typically a larger, more lipophilic group that occupies a hydrophobic pocket in the receptor.[22][23][24][25]

  • N-Substituent: Benzyl or substituted benzyl groups often lead to high affinity.[22] The electronic nature and position of substituents on the benzyl ring can fine-tune selectivity over other dopamine receptor subtypes.

  • Lipophilicity: There is a correlation between increased lipophilicity of the N-substituent and D4 receptor affinity, although this needs to be balanced to maintain good pharmacokinetic properties.

  • Selectivity: Modifications on the N-substituent are critical for achieving selectivity against the highly homologous D2 and D3 receptors.

R-Group on Piperidine NitrogenD4 Receptor Kᵢ (nM)Selectivity vs. D2/D3
-CH₂(3-fluoro-4-methoxyphenyl)< 10High
-CH₂(4-fluorophenyl)10-50Moderate to High
-CH₃> 500Low

Table 2: Representative SAR for Dopamine D4 Receptor Antagonists

Characterization of Analogs and Derivatives

The structural elucidation and purity assessment of the synthesized compounds are critical. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The appearance of signals corresponding to the N-substituent and shifts in the piperidine ring protons are diagnostic of successful derivatization. Dynamic NMR studies may be necessary to understand the conformational behavior of the piperidine ring.[26][27][28]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[29][30]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds and for purification.

Conclusion and Future Directions

The 2-fluoro-4-(piperidin-3-yloxy)benzonitrile scaffold has proven to be a highly valuable starting point for the development of potent and selective modulators of various biological targets. Its synthetic tractability allows for extensive derivatization of the piperidine nitrogen, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. Future work in this area will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, the exploration of new therapeutic applications, and the use of computational methods to guide the design of next-generation analogs with enhanced potency and selectivity. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest for novel therapeutics based on this versatile scaffold.

References

  • Ronald Christopher Inventions, Patents and Patent Applications. Justia Patents Search. Available from: [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available from: [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available from: [Link]

  • Preparation method of (S)-N-BOC-3-hydroxypiperidine. Eureka | Patsnap. Available from: [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. Available from: [Link]

  • N-Boc-3-Hydroxypiperidine. ChemBK. Available from: [Link]

  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. Google Patents.
  • 2-Fluoro-4-hydroxybenzonitrile. Seven Chongqing Chemdad Co., Ltd. Available from: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available from: [Link]

  • Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. ResearchGate. Available from: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC - NIH. Available from: [Link]

  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. Available from: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available from: [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available from: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. Available from: [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available from: [Link]

  • Williamson Ether Synthesis. Chemical Relationship. Available from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available from: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

  • Deprotection of N-BOC compounds. European Patent Office EP2070899 A1. Googleapis.com. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available from: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]

  • 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Boc deprotection conditions tested. ResearchGate. Available from: [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available from: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. Available from: [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Canterbury. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. ResearchGate. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Introduction 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a valuable chemical intermediate in the discovery and development of novel therapeutics. Its structure, combining a fluorinated benzonitrile moiety with a piperi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a valuable chemical intermediate in the discovery and development of novel therapeutics. Its structure, combining a fluorinated benzonitrile moiety with a piperidinoxy linkage, presents a scaffold with potential for diverse biological activities. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this target molecule, designed for researchers and scientists in medicinal chemistry and drug development.

The synthetic strategy detailed herein is centered around a two-step sequence: a Mitsunobu reaction for the crucial C-O ether bond formation, followed by an acidic deprotection to yield the final product. The Mitsunobu reaction is selected for its reliability and stereochemical control, particularly in the coupling of phenolic and secondary alcohol functionalities under mild conditions.[1] The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is integral to the success of this approach, preventing undesirable side reactions at the secondary amine.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier
2-Fluoro-4-hydroxybenzonitrile≥98%Commercially Available
tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)≥98%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diisopropyl azodicarboxylate (DIAD)97%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Trifluoroacetic Acid (TFA)≥99%Commercially Available
Saturated Sodium Bicarbonate Solution (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deuterated Chloroform (CDCl₃) for NMRCommercially Available
TLC PlatesSilica Gel 60 F₂₅₄Commercially Available
Equipment
  • Round-bottom flasks and standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Flash column chromatography system

  • Thin-Layer Chromatography (TLC) chamber and UV lamp

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: N-Boc Deprotection start_step1 Combine 2-Fluoro-4-hydroxybenzonitrile, N-Boc-3-hydroxypiperidine, and PPh₃ in THF cool Cool to 0 °C start_step1->cool add_diad Add DIAD dropwise cool->add_diad react Warm to RT and stir for 12-18 h add_diad->react workup1 Quench, extract, and purify via column chromatography react->workup1 product1 Obtain N-Boc-2-Fluoro-4-(piperidin-3-yloxy)benzonitrile workup1->product1 start_step2 Dissolve protected intermediate in DCM product1->start_step2 add_tfa Add Trifluoroacetic Acid (TFA) start_step2->add_tfa react2 Stir at RT for 1-2 h add_tfa->react2 workup2 Concentrate, basify, and extract react2->workup2 product2 Obtain 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile workup2->product2

Caption: Synthetic workflow for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(3-fluoro-4-cyanophenoxy)piperidine-1-carboxylate

This step employs the Mitsunobu reaction to form the key ether linkage. The reaction proceeds with a net inversion of stereochemistry at the secondary alcohol.[1]

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzonitrile (1.0 eq), tert-butyl 3-hydroxypiperidine-1-carboxylate (1.1 eq), and triphenylphosphine (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with a slow stream of nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-fluoro-4-hydroxybenzonitrile.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes, allowing it to cool to 0 °C.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirring solution over 20-30 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The formation of the product will be indicated by the appearance of a new, less polar spot and the disappearance of the starting materials.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product and triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 3-(3-fluoro-4-cyanophenoxy)piperidine-1-carboxylate as a solid or viscous oil.

Step 2: Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

This final step involves the removal of the N-Boc protecting group under acidic conditions.[2]

  • Dissolution: Dissolve the purified tert-butyl 3-(3-fluoro-4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) from Step 1 in dichloromethane (DCM) (approximately 0.1 M).

  • Acid Addition: To the stirring solution, add trifluoroacetic acid (TFA) (5-10 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the formation of a more polar product.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The pH of the aqueous layer should be basic.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Results and Characterization

The successful synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile should be confirmed by spectroscopic analysis. The following are the expected characterization data:

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.4-7.6 (m, 1H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 4.5-4.7 (m, 1H, O-CH), 3.0-3.4 (m, 2H, piperidine-H), 2.6-2.9 (m, 2H, piperidine-H), 1.8-2.2 (m, 4H, piperidine-H), 1.5-1.8 (br s, 1H, NH).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 163.5 (d, J=250 Hz, C-F), 155.0 (d, J=12 Hz), 120.0 (d, J=3 Hz), 118.0 (CN), 110.0 (d, J=2 Hz), 105.0 (d, J=25 Hz), 75.0 (O-CH), 50.0, 45.0, 30.0, 22.0.
Mass Spec (ESI) m/z calculated for C₁₂H₁₃FN₂O [M+H]⁺: 221.11; found: 221.1.

Safety and Handling Precautions

  • General: All experimental procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Diisopropyl azodicarboxylate (DIAD): DIAD is a potential sensitizer and should be handled with care. Avoid inhalation and contact with skin and eyes.

  • Triphenylphosphine (PPh₃): Triphenylphosphine is harmful if swallowed and may cause an allergic skin reaction.[3] Handle in a well-ventilated area and avoid creating dust.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care, using appropriate gloves and eye protection. Work in a fume hood to avoid inhaling the corrosive vapors.

References

  • Mitsunobu, O.
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Sigma-Aldrich. Safety Data Sheet for Triphenylphosphine. (Accessed January 20, 2026).
  • Fisher Scientific.
  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1063734-68-8, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. [Link] (Accessed January 20, 2026).

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link] (Accessed January 20, 2026).[1]

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Application

Application Notes and Protocols for High-Throughput Screening of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile and its Analogs

Abstract This document provides a comprehensive guide for the utilization of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile and its structural analogs in high-throughput screening (HTS) campaigns. Drawing from the well-estab...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile and its structural analogs in high-throughput screening (HTS) campaigns. Drawing from the well-established roles of its constituent chemical moieties—fluorobenzonitrile and piperidine—in medicinal chemistry, this guide proposes strategic screening approaches targeting kinases and dipeptidyl peptidase-4 (DPP-4). Detailed, field-proven protocols for robust biochemical assays are provided, alongside a framework for assay validation, data analysis, and hit confirmation. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold in the discovery of novel therapeutic agents.

Introduction: Unlocking the Potential of a Privileged Scaffold

The compound 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile integrates two key structural motifs frequently found in clinically successful pharmaceuticals: a fluorobenzonitrile core and a piperidine ring. The fluorobenzonitrile moiety is a recognized pharmacophore in a variety of enzyme inhibitors, notably kinase inhibitors, where the cyano group can act as a hydrogen bond acceptor.[1] The piperidine scaffold is a ubiquitous fragment in medicinal chemistry, valued for its ability to modulate physicochemical properties and provide vectors for interaction with biological targets.[2][3]

Given the prevalence of these fragments in molecules targeting kinases and proteases, we hypothesize that 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile represents a promising starting point for the discovery of inhibitors of these enzyme classes. Specifically, this guide will focus on two high-value target families:

  • Protein Kinases: Central regulators of cellular signaling, kinases are implicated in a vast array of diseases, particularly cancer.

  • Dipeptidyl Peptidase-4 (DPP-4): A serine protease that plays a critical role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes.[4]

This document provides detailed protocols for primary HTS assays against these targets, as well as essential follow-up studies to ensure data quality and validate potential hits.

Strategic Assay Selection and Development

The success of any HTS campaign hinges on the selection of a robust and reliable assay. For the initial screening of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, we recommend luminescence-based and fluorescence-based biochemical assays due to their high sensitivity, wide dynamic range, and amenability to automation.

Primary Target 1: Protein Kinase Inhibition

Assay Principle: A luminescence-based kinase assay will be employed to quantify the activity of a representative serine/threonine kinase. This assay measures the amount of ATP remaining after the kinase-catalyzed phosphorylation of a substrate. Inhibition of the kinase results in a higher concentration of residual ATP, leading to a stronger luminescent signal.[5]

Rationale: This "signal-on" format is generally less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence intensity-based assays. The universal nature of ATP as a kinase substrate allows for the adaptation of this assay to a wide range of kinases.[6]

Primary Target 2: DPP-4 Inhibition

Assay Principle: A fluorescence-based assay will be used to measure the enzymatic activity of DPP-4. The assay utilizes a non-fluorescent substrate, H-Gly-Pro-AMC, which is cleaved by DPP-4 to release the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[4] Inhibition of DPP-4 leads to a decrease in the fluorescent signal.

Rationale: This method is well-established for HTS of DPP-4 inhibitors and offers excellent sensitivity and a straightforward protocol.[4][7] The use of a specific substrate ensures high selectivity for DPP-4 activity.

High-Throughput Screening Workflow

A systematic workflow is essential for the efficient execution of an HTS campaign. The following diagram illustrates the key stages, from initial screening to hit confirmation.

HTS_Workflow cluster_primary Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation & Triaging cluster_validation Hit Validation Primary_Screen Single-Concentration Screen (e.g., 10 µM) Data_Analysis Calculate % Inhibition Identify Primary Hits Primary_Screen->Data_Analysis Raw Data Dose_Response IC50 Determination Data_Analysis->Dose_Response Prioritized Hits Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Confirmed Hits Orthogonal_Assay Orthogonal Assay (Alternative Detection Method) Counter_Screens->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) by Analog Screening Orthogonal_Assay->SAR Selectivity Selectivity Profiling (Panel of Related Targets) SAR->Selectivity

Caption: High-throughput screening workflow from primary screen to hit validation.

Detailed Experimental Protocols

The following protocols are designed for execution in 384-well microplates, a standard format for HTS. All liquid handling steps should be performed using automated liquid handlers to ensure precision and reproducibility.

Protocol 1: Luminescence-Based Kinase Inhibition Assay

Objective: To identify inhibitors of a representative serine/threonine kinase.

Materials:

  • Kinase Z (a representative serine/threonine kinase)

  • Kinase Z substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well white, opaque microplates

Procedure:

  • Compound Plating:

    • Prepare a 1 mM stock solution of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in 100% DMSO.

    • Using an acoustic liquid handler, dispense 100 nL of the compound stock solution into the appropriate wells of the 384-well plate for a final screening concentration of 10 µM.

    • Dispense 100 nL of DMSO into the control wells (maximum and minimum signal).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized to achieve a linear reaction rate for the duration of the assay.

  • Assay Initiation:

    • Add 5 µL of the 2X enzyme/substrate master mix to each well containing the compound or DMSO.

    • Add 5 µL of kinase assay buffer without enzyme to the "no enzyme" control wells.

  • Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the luminescence-based ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_max - Signal_compound) / (Signal_max - Signal_min)

    • Signal_max: Mean signal from DMSO control wells (0% inhibition).

    • Signal_min: Mean signal from positive control wells (e.g., Staurosporine, 100% inhibition).

    • Signal_compound: Signal from wells containing the test compound.

Protocol 2: Fluorescence-Based DPP-4 Inhibition Assay

Objective: To identify inhibitors of DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • DPP-4 assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Sitagliptin (positive control inhibitor)[7]

  • DMSO (vehicle control)

  • 384-well black, opaque microplates

Procedure:

  • Compound Plating:

    • Prepare and dispense the test compound and controls as described in Protocol 1.

  • Enzyme Preparation:

    • Prepare a 2X solution of DPP-4 enzyme in DPP-4 assay buffer.

  • Pre-incubation:

    • Add 10 µL of the 2X enzyme solution to each well containing the compound or DMSO.

    • Incubate at 37°C for 15 minutes to allow for compound-enzyme binding.

  • Assay Initiation:

    • Prepare a 2X solution of the H-Gly-Pro-AMC substrate in DPP-4 assay buffer.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

  • Enzymatic Reaction and Signal Detection:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

Data Analysis:

  • Calculate the percent inhibition as described in Protocol 1.

Assay Validation and Data Interpretation

Rigorous assay validation is paramount to ensure the quality and reliability of HTS data.

Z'-Factor Calculation

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8][9] It takes into account both the dynamic range of the signal and the data variation.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • SD_max and SD_min: Standard deviations of the maximum and minimum signals, respectively.

  • Mean_max and Mean_min: Means of the maximum and minimum signals, respectively.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor consistently above 0.5 indicates a robust assay suitable for HTS.[10][11]

Hit Identification and Confirmation

Primary Hit Selection: Compounds exhibiting inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the control) in the primary screen are considered "hits".[4]

Dose-Response Confirmation: Primary hits should be re-tested in a dose-response format to determine their potency (IC₅₀ value). This involves a serial dilution of the compound to generate a concentration-response curve. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12][13]

CompoundAssay TypeIC₅₀ (nM) [Example]
StaurosporineKinase Inhibition25
SitagliptinDPP-4 Inhibition39
2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Kinase Inhibition To be determined
2-Fluoro-4-(piperidin-3-yloxy)benzonitrile DPP-4 Inhibition To be determined

Counter-Screening and Orthogonal Assays

False positives are a common challenge in HTS.[6] Counter-screens and orthogonal assays are crucial for their identification and elimination.

Counter-Screening for Assay Interference

The fluorobenzonitrile and piperidine moieties can potentially interfere with the assay technology.

  • Luciferase Inhibition: For luminescence-based assays, a counter-screen should be performed to identify compounds that directly inhibit the luciferase enzyme.[14][15] This is done by running the assay in the absence of the primary target enzyme.

  • Compound Autofluorescence: For fluorescence-based assays, compounds should be tested for intrinsic fluorescence at the assay's excitation and emission wavelengths.

Counter_Screen cluster_counter Counter-Screening Primary_Hit Primary Hit Luciferase_Assay Luciferase Inhibition Assay (for luminescence-based screens) Primary_Hit->Luciferase_Assay Fluorescence_Assay Autofluorescence Check (for fluorescence-based screens) Primary_Hit->Fluorescence_Assay False_Positive False Positive (Discard) Luciferase_Assay->False_Positive Inhibition Observed True_Hit True Hit (Proceed to Orthogonal Assay) Luciferase_Assay->True_Hit No Inhibition Fluorescence_Assay->False_Positive Fluorescence Detected Fluorescence_Assay->True_Hit No Fluorescence

Caption: Counter-screening workflow to identify false positives.

Orthogonal Assays

An orthogonal assay utilizes a different detection method to confirm the activity of a hit compound.[16] This provides confidence that the observed activity is due to the inhibition of the target and not an artifact of the primary assay technology.

  • For Kinase Hits: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used as an orthogonal method.

  • For DPP-4 Hits: A liquid chromatography-mass spectrometry (LC-MS) based assay can be employed to directly measure substrate turnover.[17]

Conclusion and Future Directions

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile represents a promising chemical scaffold for the discovery of novel kinase and DPP-4 inhibitors. The protocols and workflows detailed in this application note provide a robust framework for initiating an HTS campaign with this compound and its analogs. Successful identification of potent and selective hits will pave the way for lead optimization studies, ultimately contributing to the development of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Novel DPP-4 Inhibitors. BenchChem.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • On HTS. (2023, December 12). Z-factor.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007, March). Guidance for Assay Development & HTS.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Liu, J., Cheng, X., & Fu, L. (2012).
  • ResearchGate. (n.d.). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma | Request PDF.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • PubMed Central. (n.d.).
  • National Center for Biotechnology Inform
  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • National Center for Biotechnology Information. (2012, May 1).
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • National Institutes of Health. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....
  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • ScienceDirect. (n.d.). Research progress on piperidine-containing compounds as agrochemicals.
  • Encyclopedia.pub. (2023, February 9).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Pharmaceutical Technology. (2026, January 19).
  • Cambridge MedChem Consulting. (2017, November 13).
  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS).
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • BenchChem. (n.d.). Application Note: High-Throughput Screening for Inhibitors of Kinase Z Using Compound X.
  • Royal Society of Chemistry. (2012).
  • PubMed. (2021, June 24). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • PubMed Central. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors.
  • PubMed. (2021, December 21). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors.
  • PubMed Central. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • BenchChem. (n.d.).
  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • Creative Biolabs. (n.d.). Counter-Screen Service.
  • ChemDiv. (n.d.). High throughput screening (HTS). Biological screening..
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.

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Method

Application Notes and Protocols for Cell-Based Assays with 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Authored by: Your Senior Application Scientist Introduction: A Framework for Characterizing Novel Bioactive Compounds The discovery and development of new therapeutic agents require a systematic and robust approach to un...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: A Framework for Characterizing Novel Bioactive Compounds

The discovery and development of new therapeutic agents require a systematic and robust approach to understanding their biological effects at the cellular level. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular activities of the novel compound, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. Given the limited publicly available information on the specific biological targets of this molecule, we present a tiered, hypothesis-driven approach to its characterization. This document will guide you through initial cytotoxicity screening to more detailed mechanistic studies, including apoptosis and signal transduction pathway analysis. The protocols provided herein are designed to be self-validating and are grounded in established methodologies.

Part 1: Initial Assessment of Cellular Viability and Cytotoxicity

The first critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's potency and therapeutic window. We will utilize a common and reliable method, the MTT assay, to establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Incubation_24h->Compound_Addition Incubation_48h Incubate for 48-72 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, HT-29, MCF-7, or HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Also, include wells with medium only as a background control. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in sterile DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 nM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest compound concentration). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter HeLa HT-29 MCF-7 HepG-2
Seeding Density (cells/well) 8,00010,00010,00012,000
Incubation Time (hours) 48727248
Hypothetical IC50 (µM) 5.212.88.125.4

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

Should 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We will employ a Caspase-Glo® 3/7 Assay to measure the activity of key executioner caspases.

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay provides a proluminescent substrate for caspase-3 and caspase-7. The cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by the luciferase enzyme to generate light. The resulting luminescent signal is proportional to the amount of caspase activity.

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in a 96-well white-walled plate Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add compound at 1x, 5x, and 10x IC50 Incubation_24h->Compound_Addition Incubation_Time_Course Incubate for 6, 12, and 24 hours Compound_Addition->Incubation_Time_Course Reagent_Addition Add Caspase-Glo® 3/7 Reagent Incubation_Time_Course->Reagent_Addition Incubation_1h Incubate for 1 hour at room temperature Reagent_Addition->Incubation_1h Read_Luminescence Read luminescence Incubation_1h->Read_Luminescence

Caption: Workflow for measuring apoptosis via caspase-3/7 activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed cells in a white-walled 96-well plate at the same density as for the MTT assay.

  • Cell Treatment: Treat cells with 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile at concentrations corresponding to 1x, 5x, and 10x of the previously determined IC50 value. Include a vehicle control and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plate for various time points (e.g., 6, 12, and 24 hours) to capture the peak of caspase activity.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) for each treatment condition. An increase in luminescence compared to the vehicle control indicates apoptosis.

Treatment Time Point Fold Increase in Caspase-3/7 Activity (Hypothetical)
Vehicle Control24h1.0
1x IC5024h2.5
5x IC5024h6.8
10x IC5024h15.2
Staurosporine (1 µM)6h20.5

Part 3: Elucidating Potential Signaling Pathways

Given that many benzonitrile-containing compounds are known to interact with signaling proteins, it is prudent to investigate the effect of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile on key cellular signaling pathways. A potential, though unconfirmed, target could be the metabotropic glutamate receptor 5 (mGluR5), as structurally related molecules have been shown to interact with this receptor.[1] Activation of mGluR5, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium.

Potential Signaling Pathway: mGluR5 Activation

mGluR5_Pathway Compound 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile mGluR5 mGluR5 Compound->mGluR5 Binds to Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

Caption: Hypothetical signaling pathway of mGluR5 activation.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.

  • Cell Line: Use a cell line endogenously expressing mGluR5 (e.g., HEK293 cells stably transfected with the human mGluR5 gene).

  • Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescence imaging plate reader (e.g., FLIPR) to add 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile at various concentrations while simultaneously monitoring fluorescence.

  • Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence intensity against the compound concentration to generate a dose-response curve and determine the half-maximal effective concentration (EC50).

References

  • MTT Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Metabotropic Glutamate Receptors: Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322. [Link]

  • Calcium Mobilization Assays: Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. [Link]

  • [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11539151. [Link]

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Application

Application Notes and Protocols for the In Vitro Biological Profiling of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The discovery and characterization of novel chemical entities are foundational to therapeutic innovation. This document provides a compreh...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and characterization of novel chemical entities are foundational to therapeutic innovation. This document provides a comprehensive guide for the initial in vitro biological evaluation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, a compound with structural motifs suggestive of potential bioactivity. In the absence of established target information, a systematic and logical cascade of assays is paramount. This guide outlines a strategic approach, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by broader screening paradigms to identify potential mechanisms of action, including enzyme inhibition and receptor binding assays. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile represents a novel chemical entity. The benzonitrile group is a common feature in various biologically active molecules, while the piperidine moiety is prevalent in many CNS-active and other therapeutic agents. The fluoro-substitution can enhance metabolic stability and binding affinity. Given these structural alerts, a systematic in vitro evaluation is the critical first step to profile its biological effects and identify potential therapeutic applications.[1]

This guide provides a strategic workflow for the initial characterization of this and other novel compounds. The primary objectives are:

  • To determine the cytotoxic profile and establish a viable concentration range for subsequent assays.

  • To conduct broad-based screening assays to identify potential biological targets, such as kinases or G-protein coupled receptors (GPCRs).

  • To provide robust, step-by-step protocols that can be adapted for high-throughput screening (HTS) or more focused mechanistic studies.[2]

The following sections detail the experimental logic, from general cellular health assays to more specific target-based approaches, providing researchers with a validated roadmap for early-stage drug discovery.

Foundational Analysis: Cytotoxicity and Cell Viability

Before investigating specific mechanisms of action, it is crucial to determine the compound's effect on cell viability. This establishes the concentration range where the compound can be studied for specific effects without being confounded by general toxicity. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, representing the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow: MTT Assay

The workflow for the MTT assay is a multi-step process that requires careful attention to cell handling and timing to ensure reproducible results.[4]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout prep_cells Cell Culture (e.g., HeLa, HEK293) seed_plate Seed 96-Well Plate (5,000 cells/well) prep_cells->seed_plate adhere Overnight Incubation (Allow cells to adhere) seed_plate->adhere prep_compound Prepare Serial Dilutions of Compound treat_cells Add Compound to Wells (e.g., 0.1 nM to 100 µM) prep_compound->treat_cells incubate_treat Incubate for 72h treat_cells->incubate_treat add_mtt Add MTT Solution (5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 4h (Formazan formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate TRFRET_Workflow start Prepare Assay Plate (384-well) add_compound Add Compound Dilutions start->add_compound add_kinase Add Kinase and Substrate add_compound->add_kinase incubate_reaction Incubate to Allow Phosphorylation add_kinase->incubate_reaction add_detection Add Detection Reagents (Eu-Antibody & Acceptor) incubate_reaction->add_detection incubate_detection Incubate for Signal Development add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate

Caption: General workflow for a TR-FRET kinase inhibition assay.

Detailed Protocol: Generic Kinase Inhibition Screening (TR-FRET)

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Biotinylated substrate peptide

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-acceptor)

  • 384-well low-volume plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in kinase reaction buffer.

  • Compound Plating: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells, then initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (Eu-antibody and Streptavidin-acceptor).

  • Signal Development: Incubate for 60 minutes to allow for antibody binding and signal stabilization.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the inhibition curve to determine the IC50 value. [3]

Exploring Cell Surface Interactions: Receptor Binding Assays

If the compound is not cytotoxic at reasonable concentrations and does not show significant kinase inhibition, it may be acting on cell surface receptors, such as GPCRs. A competitive radioligand binding assay is a classic and reliable method to determine if a compound binds to a specific receptor. [5]

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor. [6]A fixed concentration of radioligand and receptor-containing cell membranes are incubated with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. If the test compound binds to the same site, it will displace the radioligand, leading to a decrease in the measured radioactivity.

Detailed Protocol: Generic GPCR Radioligand Binding Assay

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Unlabeled competitor (test compound)

  • Binding buffer

  • Glass fiber filter mats

  • Scintillation fluid

  • Filter harvesting apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, the radiolabeled ligand (at a concentration near its Kd), and the cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The data is then fitted to a one-site competition model to determine the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Parameter Condition Rationale
Radioligand Conc.At or below KdEnsures sensitivity to competition by the test compound. [6]
Incubation Time90 minutes (typical)Must be sufficient to allow the binding reaction to reach equilibrium.
WashingRapid, ice-cold bufferMinimizes dissociation of the radioligand from the receptor while removing unbound ligand.

Data Interpretation and Next Steps

The initial in vitro profiling will yield crucial data to guide the next phase of drug discovery.

  • High Cytotoxicity (Low IC50 in MTT assay): If the compound is highly cytotoxic, further investigation into the mechanism of cell death (apoptosis vs. necrosis) may be warranted. The compound could be a candidate for oncology applications.

  • Potent Kinase Inhibition: A low IC50 in a kinase assay suggests a potential mechanism of action. Follow-up studies should include kinase selectivity profiling against a broad panel of kinases and cell-based assays to confirm target engagement in a cellular context.

  • Receptor Binding Affinity: If the compound shows high affinity in a receptor binding assay, functional assays (e.g., calcium mobilization or cAMP assays for GPCRs) should be performed to determine if the compound is an agonist or an antagonist.

This systematic approach ensures that resources are directed toward the most promising avenues, accelerating the journey from a novel compound to a potential therapeutic candidate.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • European Biophysics Journal. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Available from: [Link]

  • National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available from: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available from: [Link]

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Method

Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in the Synthesis of JAK Kinase Inhibitors

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (CAS No. 1063734-68-8)[1]....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (CAS No. 1063734-68-8)[1]. This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a fluorinated benzonitrile core and a piperidin-3-yloxy moiety makes it a privileged scaffold for the development of targeted therapeutics, most notably inhibitors of the Janus Kinase (JAK) family. We will explore the rationale behind its molecular design, provide detailed, validated protocols for its multi-step synthesis, and describe its application in the context of inhibiting the JAK-STAT signaling pathway, a critical mediator of inflammatory and autoimmune diseases.

Introduction: The Molecular Rationale and Strategic Importance

The design of effective small-molecule drugs hinges on the strategic assembly of molecular fragments that confer optimal physicochemical and pharmacological properties. 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a prime example of such a purpose-built intermediate. Its utility arises from the specific contributions of its constituent parts:

  • The 2-Fluoro-4-oxy-benzonitrile Core: This moiety is frequently employed as a "hinge-binder" in kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, forming critical interactions with the backbone amide protons in the hinge region of the kinase ATP-binding pocket. The ortho-fluorine atom serves a dual purpose: it modulates the basicity of the nitrile and can enhance binding affinity through favorable electronic interactions. Crucially, fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2][3][4]

  • The Piperidin-3-yloxy Linker: The piperidine ring provides a three-dimensional structure that can be used to project vectors out of the primary binding pocket into solvent-exposed regions, allowing for modifications that fine-tune solubility, cell permeability, and selectivity. The ether linkage is metabolically robust, and the specific 3-positional attachment offers a distinct spatial arrangement compared to 4-substituted analogs, which can be critical for achieving selectivity among different kinase family members.

This combination of features makes the title compound a key precursor for synthesizing a new generation of targeted therapies for diseases driven by aberrant cytokine signaling.

Physicochemical Data
PropertyValue
CAS Number 1063734-68-8[1]
Molecular Formula C₁₂H₁₃FN₂O
Molecular Weight 221.25 g/mol
Appearance Off-white to white solid
Solubility Soluble in DMSO, Methanol, Chloroform

Synthesis and Purification Protocols

The synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is most efficiently achieved via a two-stage process. First, a key phenolic intermediate is prepared, which is then coupled with a suitable piperidine derivative through a Williamson ether synthesis.

Overall Synthesis Workflow

The following diagram outlines the logical flow from commercially available starting materials to the final target compound.

G A 4-Bromo-2-fluorobenzonitrile B Intermediate: 2-Fluoro-4-hydroxybenzonitrile A->B Cu(I)-catalyzed hydroxylation [1] D Protected Product: tert-butyl 3-((4-cyano-3-fluorophenyl)oxy)piperidine-1-carboxylate B->D Williamson Ether Synthesis (Mitsunobu or Sₙ2) C N-Boc-3-hydroxypiperidine C->D E Final Product: 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile D->E Boc Deprotection (e.g., TFA or HCl)

Caption: Two-stage synthesis of the target compound.

Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzonitrile

Causality and Rationale: The synthesis of the phenolic intermediate is the crucial first step. While several routes exist[5][6], a reliable method involves the copper-catalyzed hydroxylation of 4-bromo-2-fluorobenzonitrile. This approach is often preferred for its relatively mild conditions and good yields compared to harsher multi-step processes.[7]

Materials and Equipment:

  • 4-bromo-2-fluorobenzonitrile

  • Copper(II) bromide (CuBr₂)

  • Triethylamine (TEA)

  • Formic acid

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, column chromatography setup

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol, 1.0 eq.), copper(II) bromide (0.33 g, 1.5 mmol, 0.03 eq.), and anhydrous acetonitrile (50 mL).

  • Reagent Addition: While stirring at room temperature, add triethylamine (5.05 g, 50 mmol, 1.0 eq.) followed by the dropwise addition of formic acid (6.9 g, 150 mmol, 3.0 eq.).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 24 hours. The reaction is conducted under an ambient oxygen atmosphere (no special inerting is required).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (3:1) solvent system. The starting material will have a higher Rf than the more polar product.

  • Work-up: Upon completion, add deionized water (100 mL) and ethyl acetate (50 mL) to the flask. Transfer the mixture to a separatory funnel and extract. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the mixture and wash the filter cake with ethyl acetate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (from 6:1 to 3:1).

  • Final Product: Combine the product-containing fractions and evaporate the solvent to yield 2-fluoro-4-hydroxybenzonitrile as a yellow or off-white solid. The expected yield is typically around 80-85%.[7]

Protocol 2: Williamson Ether Synthesis and Deprotection

Causality and Rationale: This step forms the key C-O ether bond. A classic Sₙ2-type Williamson ether synthesis is employed, reacting the phenolate anion of the intermediate from Protocol 1 with an electrophilic piperidine. It is critical to use an N-protected piperidine (e.g., N-Boc-3-hydroxypiperidine) to prevent the highly nucleophilic secondary amine from competing in an undesired N-arylation side reaction. The Boc group is ideal as it is robust under basic conditions but can be cleanly removed with acid.

Materials and Equipment:

  • 2-Fluoro-4-hydroxybenzonitrile (from Protocol 1)

  • tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

Step-by-Step Methodology:

Part A: Ether Formation

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-hydroxybenzonitrile (5.5 g, 40 mmol, 1.0 eq.), N-Boc-3-hydroxypiperidine (8.8 g, 44 mmol, 1.1 eq.), and finely ground potassium carbonate (8.3 g, 60 mmol, 1.5 eq.).

  • Solvent Addition: Add anhydrous DMF (80 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (PE/EtOAc 2:1) until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (400 mL). Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via column chromatography (PE/EtOAc gradient) to yield tert-butyl 3-((4-cyano-3-fluorophenyl)oxy)piperidine-1-carboxylate as a viscous oil or solid.

Part B: Boc Deprotection

  • Reaction Setup: Dissolve the protected intermediate from Part A (approx. 40 mmol) in dichloromethane (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (30 mL) dropwise to the stirred solution.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add saturated NaHCO₃ solution carefully until the effervescence ceases and the pH is basic (~8-9).

  • Extraction and Final Product: Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile as the final product. Further purification by crystallization or chromatography may be performed if necessary.

Application in Targeting the JAK-STAT Pathway

3.1. The JAK-STAT Pathway: A Key Inflammatory Mediator

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell surface.[8] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune responses and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and atopic dermatitis, making JAKs highly attractive therapeutic targets.[9][10]

G cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Receptor Cytokine Receptor JAK1 JAK JAK2 JAK STAT1 STAT JAK1->STAT1 2. Phosphorylation STAT2 STAT JAK2->STAT2 Dimer STAT Dimer STAT1->Dimer 3. Dimerization STAT2->Dimer 3. Dimerization DNA Target Gene Dimer->DNA 4. Translocation & Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JAK Inhibitor (e.g., derived from title compound) Inhibitor->JAK1 BLOCKS Inhibitor->JAK2

Caption: The JAK-STAT signaling cascade and point of inhibition.

Protocol 3: In Vitro JAK Kinase Inhibition Assay (Luminescence-Based)

Assay Principle: This protocol describes a homogenous, luminescence-based assay to determine the IC₅₀ value of a test compound (e.g., a derivative of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile) against a specific JAK isoform. The assay quantifies the amount of ATP remaining in solution following the kinase reaction. As the kinase uses ATP to phosphorylate its substrate, a decrease in kinase activity due to inhibition results in a higher level of remaining ATP, which is detected as a stronger luminescent signal.

Assay Workflow

G A Prepare serial dilution of Test Compound in DMSO B Add Compound, JAK Enzyme, and Substrate Peptide to 384-well plate A->B C Initiate Kinase Reaction by adding ATP B->C D Incubate at RT (e.g., 60 min) C->D E Stop reaction and detect remaining ATP (Add Kinase-Glo® Reagent) D->E F Measure Luminescence on a plate reader E->F G Calculate % Inhibition and determine IC₅₀ F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol

Materials and Reagents:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)

  • Poly-Glu,Tyr (4:1) substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test compound (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., Tofacitinib)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a luminescence-capable plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include wells for a positive control (e.g., Tofacitinib) and a negative control (DMSO only, for 0% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of JAK enzyme and substrate peptide in kinase assay buffer. Add 5 µL of this mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal (RLU - Relative Light Units) on a compatible plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

    • RLU_compound: Signal from the test compound well.

    • RLU_min: Signal from a no-enzyme control (or maximally inhibited).

    • RLU_max: Signal from the DMSO control (0% inhibition).

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Sample Data Table:

Compound Conc. (nM)% Inhibition
1000098.5
333397.1
111192.3
37085.6
12365.2
4148.9
13.725.1
4.610.8
1.52.3
0.50.5
IC₅₀ (nM) 42.5

An IC₅₀ value in the low nanomolar to micromolar range would indicate that the compound is an active inhibitor of the target kinase, validating the utility of the 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile scaffold for this application.

Conclusion

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a strategically designed chemical intermediate with significant applications in medicinal chemistry. The protocols provided herein offer robust and reproducible methods for its synthesis and demonstrate its direct applicability in the discovery of novel inhibitors for the therapeutically important JAK kinase family. The inherent modularity of this scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the piperidine ring can be explored to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation immunomodulatory drugs.

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Sources

Application

Structure-activity relationship of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile analogs

Application Notes and Protocols Topic: Structure-Activity Relationship of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Analogs: A Guide to Synthesis, Biological Evaluation, and Lead Optimization Audience: Researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Structure-Activity Relationship of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Analogs: A Guide to Synthesis, Biological Evaluation, and Lead Optimization

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-fluoro-4-(piperidin-3-yloxy)benzonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in the design of potent and selective modulators of various biological targets. Analogs of this scaffold have shown promise as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4) and as antagonists for receptors such as the Dopamine D4 Receptor (D4R).[1][2] This guide provides a comprehensive overview of the structure-activity relationships (SAR) for this chemical series. We delve into the causal reasoning behind synthetic strategies, present detailed, self-validating protocols for biological evaluation, and offer insights into interpreting SAR data for effective lead optimization. The methodologies and principles outlined herein are designed to empower researchers to systematically explore the chemical space around this versatile scaffold and accelerate the discovery of novel therapeutic agents.

Part 1: The Core Scaffold: Synthesis and Rationale

The strategic assembly of the 2-fluoro-4-(piperidin-3-yloxy)benzonitrile core is fundamental to exploring its SAR. The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for forging aryl ether bonds.

Causality in Synthesis Design:

  • The SNAr Reaction: The benzonitrile ring is "activated" towards nucleophilic attack by the presence of two electron-withdrawing groups: the nitrile (-CN) and the fluorine (-F). The fluorine atom at position 2, ortho to the nitrile, is a particularly good leaving group in this context.

  • Choice of Nucleophile: 3-Hydroxypiperidine is used as the nucleophile. The secondary amine of the piperidine ring is typically protected (e.g., with a Boc group) to prevent it from competing with the hydroxyl group in the SNAr reaction. This protection strategy ensures regioselectivity.

  • Solvent and Base: A polar aprotic solvent like Dimethylformamide (DMF) or DMSO is chosen because it effectively solvates the cation of the base (e.g., NaH, K2CO3) while leaving the alkoxide nucleophile relatively "naked" and highly reactive. The base is crucial for deprotonating the hydroxyl group of the piperidine, generating the potent nucleophile required for the reaction.

Visualizing the General Synthetic Workflow

G cluster_0 Step 1: Nucleophile Preparation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Deprotection N_Boc_3_OH N-Boc-3-hydroxypiperidine Base Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) N_Boc_3_OH->Base Deprotonation Alkoxide Potassium or Sodium Alkoxide Intermediate Base->Alkoxide CoupledProduct N-Boc-2-fluoro-4-(piperidin-3-yloxy)benzonitrile Alkoxide->CoupledProduct Nucleophilic Attack StartingMaterial 2,4-Difluorobenzonitrile StartingMaterial->CoupledProduct Acid Acid (e.g., TFA, HCl) CoupledProduct->Acid Boc Removal FinalProduct Core Scaffold: 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Acid->FinalProduct

Caption: General workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

This protocol describes the synthesis starting from commercially available 2,4-difluorobenzonitrile and N-Boc-3-hydroxypiperidine.

Materials:

  • N-Boc-3-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • 2,4-Difluorobenzonitrile

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Nucleophile Formation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-3-hydroxypiperidine (1.0 eq) and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Rationale: Adding the base slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This confirms the formation of the alkoxide.

  • SNAr Coupling: Add 2,4-difluorobenzonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Heating provides the necessary activation energy for the SNAr reaction.

  • Workup & Purification (Protected Intermediate): Cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield N-Boc-2-fluoro-4-(piperidin-3-yloxy)benzonitrile.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add TFA (10-20 eq) and stir at room temperature for 2-4 hours.

  • Final Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO3 to neutralize excess acid. Dry the organic layer over MgSO4, filter, and concentrate to yield the final product, 2-fluoro-4-(piperidin-3-yloxy)benzonitrile. Characterize by 1H NMR, 13C NMR, and HRMS.

Part 2: Probing the Structure-Activity Relationship (SAR)

Systematic modification of the core scaffold is essential to understand how structural changes influence biological activity, selectivity, and pharmacokinetic properties. The following sections detail key areas for modification and the rationale behind them.

Visualizing Key SAR Modifications

G img A->img A. Piperidine Ring - N-substitution (R1) - Ring modifications (R2) B->img B. Benzonitrile Ring - Fluoro position/replacement (X) - Nitrile bioisosteres (Y) C->img C. Ether Linkage - Bioisosteric replacement (e.g., S, NH)

Caption: Key regions for SAR exploration on the core scaffold.

A. Modifications of the Piperidine Ring

The piperidine moiety often serves as a key interaction point with the biological target and is a primary driver of physicochemical properties like solubility and basicity.

  • N-Substitution (R1): The secondary amine is a versatile handle.

    • Rationale: Introducing small alkyl groups can increase lipophilicity and van der Waals interactions. Larger or functionalized groups (e.g., benzyl, amides) can probe for deeper binding pockets or additional hydrogen bond interactions.[3]

    • Impact: N-acylation removes the basicity of the nitrogen, which can be critical if an ionic interaction with an acidic residue (e.g., Asp, Glu) in the target protein is required. Conversely, it can improve cell permeability.

  • Ring Modifications (R2):

    • Rationale: Adding substituents like fluorine atoms can alter the pKa of the piperidine nitrogen and create novel interactions. For example, gem-difluorination of the piperidine ring has been used to modulate basicity and improve metabolic stability in the development of D4 receptor antagonists.[2][4]

    • Impact: Stereochemistry at position 3 (R vs. S) of the piperidinyl ether can be critical for achieving optimal geometric alignment within the binding site.

B. Modifications of the Benzonitrile Ring

This aromatic ring system is crucial for π-π stacking interactions and provides the anchor for key functional groups.

  • Fluorine Substitution (X):

    • Rationale: The 2-fluoro substituent is not just a leaving group for synthesis; it is an important electronic and steric element. It can form hydrogen bonds with backbone amides or water molecules in the active site and influences the overall conformation of the molecule.

    • Impact: Moving the fluorine to position 3 or replacing it with other halogens (Cl, Br) can systematically probe the steric and electronic requirements of the binding pocket.[5]

  • Nitrile Bioisosteres (Y):

    • Rationale: The nitrile group is a potent hydrogen bond acceptor and often interacts with key residues in the active site of enzymes like DPP-4.[6] However, it can be subject to metabolic liabilities.

    • Impact: Replacing the nitrile with bioisosteres such as a triazole, oxadiazole, or even a simple amide can maintain the necessary hydrogen bonding capabilities while potentially improving metabolic stability or altering the vector of the interaction.

Part 3: Protocols for Biological Evaluation

To establish a clear SAR, synthesized analogs must be evaluated in robust and reproducible biological assays. The choice of assay depends on the intended biological target.

Protocol 2: In Vitro DPP-4 Enzyme Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of test compounds against the DPP-4 enzyme.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by the DPP-4 enzyme. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. An inhibitor will decrease the rate of AMC formation, resulting in a lower fluorescence signal.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (pH 7.5) with BSA and NaCl

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin, Alogliptin)[1][7]

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM.

  • In the 96-well plate, add 2 µL of the diluted compounds to the appropriate wells.

  • Controls:

    • 100% Activity Control (Negative): Add 2 µL of DMSO (vehicle).

    • 0% Activity Control (Background): Add 2 µL of DMSO, and use assay buffer instead of enzyme solution in the next step.

    • Positive Control: Add 2 µL of a known DPP-4 inhibitor at a concentration that gives >90% inhibition.

  • Enzyme Addition: Add 50 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to the working concentration) to all wells except the background control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells to start the reaction.

  • Signal Detection: Immediately place the plate in the fluorescence reader, pre-set to 37 °C. Read the kinetic fluorescence signal every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - [Ratecompound - Ratebackground] / [RateDMSO - Ratebackground]).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Biological Evaluation Workflow

G cluster_0 Primary Screening cluster_1 Data Analysis & SAR cluster_2 Lead Optimization Compound Synthesized Analog (in DMSO) Assay Target-Based Assay (e.g., DPP-4 Inhibition) Compound->Assay IC50 Determine IC50 Value Assay->IC50 SAR_Table Collate Data in SAR Table IC50->SAR_Table Quantitative Data Interpretation Interpret SAR (Identify key moieties) SAR_Table->Interpretation NextGen Design Next-Generation Analogs Interpretation->NextGen Hypothesis-Driven Design Synthesis Synthesize New Compounds NextGen->Synthesis Synthesis->Compound Iterative Cycle

Caption: Iterative workflow for SAR analysis and lead optimization.

Part 4: Data Interpretation and Lead Optimization

SAR Data Summary Table
Cmpd IDR1 (N-sub)R2 (Ring-sub)X (Aromatic)Y (Aromatic)DPP-4 IC50 (nM)D4R Ki (nM)Notes
Core HH2-F4-CN520850Parent Scaffold
1a -CH3H2-F4-CN250700Increased lipophilicity improves enzyme activity slightly.
1b -C(O)CH3H2-F4-CN>10,000950N-acetylation abolishes DPP-4 activity; pKa matters.
2a H4,4-di-F2-F4-CN80045Difluoro substitution significantly boosts D4R affinity.[2][4]
3a HH3-F4-CN1500>2000Moving fluorine to 3-position is detrimental.
4a HH2-F4-(1H-tetrazol-5-yl)650>2000Nitrile bioisostere maintains activity, may improve PK.

Interpreting the Results:

  • DPP-4 Activity: The data suggest that a basic piperidine nitrogen is crucial for DPP-4 inhibition (compare Core vs. 1b ). Small alkylation is tolerated (1a ), but acylation is detrimental. The 2-fluoro substituent appears optimal (Core vs. 3a ).

  • D4R Activity: In contrast, modifications to the piperidine ring itself, such as gem-difluorination, dramatically and selectively improve D4 receptor affinity (2a ). This suggests the D4R binding pocket is more tolerant of substitutions on the piperidine ring than at the nitrogen.

  • Selectivity: Compound 2a represents a potential lead for a selective D4R antagonist, as its DPP-4 activity is weakened while its D4R affinity is enhanced over 20-fold compared to the parent scaffold.

Next Steps in Lead Optimization: Based on these insights, a medicinal chemist would prioritize synthesizing more analogs based on scaffold 2a to further improve D4R potency and explore pharmacokinetic properties. For a DPP-4 inhibitor, the focus would remain on the parent scaffold, perhaps exploring different N-alkyl groups or nitrile bioisosteres as in 4a . It is also critical to profile promising leads in secondary assays for metabolic stability (e.g., CYP450 inhibition) and potential off-target effects (e.g., hERG channel blockade), which have been noted as liabilities for related chemical series.[1][7]

References

  • Kim, D., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(1), 55-60. [Link]

  • Intelli, A. J., et al. (2021). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 98, 542-563. [Link]

  • Tiwari, R., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(13), 9305–9325. [Link]

  • Astuti, Y., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 27(4), 509-519. [Link]

  • Astuti, Y., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. [Link]

  • 2-Fluoro-4-(piperidin-3-yloxy)-benzonitrile. Cramer Reagent. [Link]

  • Butcher, J. W., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]

  • Google Patents. (2010). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Wagner, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3354. [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Journal of Medicinal Chemistry, 56(21), 8459-8475. [Link]

  • Sridhar, G., et al. (2014). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 23(1), 453-463. [Link]

  • Stayrook, S. E., et al. (2018). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Omega, 3(9), 12117–12125. [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(2-methoxypyridin-3-yl)benzonitrile. PubChem Compound Summary for CID 177747736. [Link]

  • Butcher, J. W., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, e202400298. [Link]

  • Mahdi, F., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Astuti, Y., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Introduction & Scientific Rationale 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a synthetic heterocyclic compound p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Scientific Rationale

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a synthetic heterocyclic compound positioned at the intersection of several key areas in medicinal chemistry and drug discovery. Its unique structural composition, featuring a fluorinated benzonitrile core linked via an ether bridge to a piperidine moiety, suggests significant potential as a versatile scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its properties, safety considerations, and a strategic framework for its investigation as a research chemical.

The rationale for investigating this molecule is rooted in the proven utility of its constituent parts in pharmaceutical development. The piperidine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs across a wide range of therapeutic areas due to its ability to confer favorable physicochemical properties and engage in three-dimensional interactions with biological targets[1][2]. The fluorobenzonitrile group is also a privileged motif; the nitrile can act as a bioisostere for carbonyl groups, forming crucial hydrogen bonds with target proteins, while the fluorine atom can enhance metabolic stability and binding affinity[3][4]. The combination of these fragments into a single molecule presents a compelling starting point for fragment-based drug discovery and lead optimization campaigns[5].

Table 1: Chemical Properties of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

PropertyValueSource
CAS Number 1063734-68-8[6][7]
Molecular Formula C₁₂H₁₃FN₂O[8]
Molecular Weight 220.25 g/mol [8]
IUPAC Name 2-fluoro-4-(piperidin-3-yloxy)benzonitrileN/A
Appearance Typically an off-white to white solidInferred

Section 2: Critical Safety & Handling Protocols

The safe handling of any research chemical is paramount. While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is not widely available, a robust safety protocol can be constructed based on data from closely related fluorinated benzonitrile and piperidine compounds[9][10][11].

Table 2: Inferred Hazard Profile and Mitigation

Hazard CategoryAnticipated RiskRecommended Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled[10][12].Use in a certified chemical fume hood. Avoid creating dust. Wear nitrile gloves, a lab coat, and safety goggles[13].
Skin/Eye Irritation May cause skin and serious eye irritation[9].Wear appropriate PPE. In case of contact, flush immediately with copious amounts of water for at least 15 minutes[10][14].
Incompatibility Strong oxidizing agents, strong acids, strong bases[11].Store away from incompatible materials in a cool, dry, well-ventilated area[11].
Hazardous Decomposition Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF)[9][11].In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish[15].
Protocol 1: Standard Operating Procedure for Safe Handling
  • Engineering Controls: All manipulations of solid or dissolved 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile must be performed within a certified chemical fume hood to prevent inhalation[14].

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Flame-resistant lab coat.

    • Tightly sealed safety goggles or a face shield.

    • Chemically resistant gloves (e.g., Neoprene or Nitrile). Check manufacturer guidelines for breakthrough times.

  • Weighing & Solution Preparation:

    • To minimize dust, weigh the solid compound on wax paper or in a tared vial within the fume hood.

    • Add solvent to the solid slowly to avoid aerosolization.

  • Storage: Store the compound in a tightly sealed container, protected from light and moisture, in a designated and ventilated chemical storage cabinet[12].

  • Waste Disposal: Dispose of all waste (solid, liquid, and contaminated consumables) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain[9][10].

  • Spill Management:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container and seal it.

    • Clean the spill area thoroughly.

Section 3: Proposed Research Applications & Screening Strategy

Given its structural features, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a prime candidate for screening against several major drug target classes. The following workflow provides a logical, tiered approach to elucidating its biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Characterization A Compound Acquisition & QC (LC-MS, NMR) B High-Throughput Screen (HTS) Biochemical Assays (e.g., Kinase, Protease Panels) A->B Solubilized Stock C Phenotypic Screen (e.g., Anti-proliferative, Antiviral Assays) A->C Solubilized Stock D IC50 / EC50 Determination (Dose-Response Curve) B->D Primary Hits C->D Primary Hits E Orthogonal Assay (Confirm Mechanism) D->E Confirmed Hits F Cell-Based Target Engagement (e.g., NanoBRET™, CETSA®) E->F G Selectivity Profiling (Against Related Targets) F->G Validated Leads H In Vitro ADME (Metabolic Stability, Permeability) G->H I SAR Exploration (Synthesize Analogs) G->I

Figure 1: Tiered screening workflow for activity discovery.
Hypothesized Target Classes:
  • Protein Kinases: The overall structure resembles scaffolds found in many kinase inhibitors. The nitrile can act as a hinge-binding element.

  • GPCRs & Ion Channels: The piperidine moiety is a common feature in ligands for central nervous system (CNS) targets.

  • Viral Enzymes: Piperidine-based derivatives have shown promise as potent inhibitors of viral replication, such as for the influenza virus[16].

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a starting point for the investigation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol determines if the compound can inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP via a luminescent signal. A lower light output corresponds to higher kinase inhibition.

  • Materials:

    • 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

    • DMSO (Anhydrous)

    • Kinase of interest (e.g., ABL1, SRC, EGFR)

    • Kinase substrate peptide

    • ATP

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Assay Kit (Promega)

    • Positive control inhibitor (e.g., Staurosporine)

    • White, opaque 384-well assay plates

    • Luminometer

  • Step-by-Step Methodology:

    • Compound Preparation:

      • Prepare a 10 mM stock solution of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in 100% DMSO.

      • Perform a serial dilution in DMSO to create a range of concentrations for dose-response analysis (e.g., from 10 mM to 1 nM).

    • Assay Setup (in a 384-well plate):

      • Add 1 µL of serially diluted compound, DMSO vehicle (negative control), or positive control inhibitor to appropriate wells.

      • Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer. Add 2 µL of this mix to each well.

      • Prepare a 2X ATP solution in Kinase Reaction Buffer.

      • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Kinase Reaction:

      • Briefly centrifuge the plate to mix.

      • Incubate at room temperature for 60 minutes.

    • Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to each well.

      • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.

      • Add 10 µL of Kinase Detection Reagent to each well.

      • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

    • Data Acquisition:

      • Read the luminescence on a plate-reading luminometer.

  • Data Analysis (Trustworthiness):

    • Calculate Percent Inhibition:

      • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

    • Determine IC₅₀:

      • Plot % Inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3: Cell Viability/Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

This protocol assesses whether the compound exhibits general cytotoxicity, which is crucial for distinguishing targeted anti-proliferative effects from non-specific toxicity.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is a marker of cytotoxicity.

  • Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • Cell culture medium (e.g., DMEM) with 10% FBS

    • 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

    • Positive control cytotoxic agent (e.g., Doxorubicin)

    • CellTiter-Glo® Reagent (Promega)

    • White, opaque 96-well cell culture plates

    • Luminometer

  • Step-by-Step Methodology:

    • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be ≤ 0.5%.

      • Remove the old medium from the cells and add 100 µL of the medium containing the compound, DMSO vehicle (negative control), or positive control.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Signal Generation:

      • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® Reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate Percent Viability:

      • % Viability = 100 * (Lumi_compound / Lumi_neg_ctrl)

    • Determine GI₅₀ (Growth Inhibition 50%):

      • Plot % Viability versus the logarithm of compound concentration and fit to a dose-response curve to calculate the GI₅₀.

Section 5: Synthetic Chemistry & Derivatization Strategy

For drug development professionals, the synthetic accessibility and potential for analoging are critical. The compound can likely be synthesized via a nucleophilic aromatic substitution or a Williamson ether synthesis.

G A 2-Fluoro-4-hydroxybenzonitrile C N-Boc-2-Fluoro-4-(piperidin-3-yloxy)benzonitrile A->C B N-Boc-3-hydroxypiperidine B->C D 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile C->D R1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) R1->X1 R2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) R2->X2

Figure 2: Plausible synthetic route via Williamson ether synthesis.
Protocol 4: General Synthetic Procedure (Hypothetical)
  • Step 1: Ether Formation.

    • To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq)[17][18] in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq).

    • Add N-Boc-3-hydroxypiperidine (1.1 eq).

    • Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Perform an aqueous workup and purify the crude product by column chromatography to yield the protected intermediate.

  • Step 2: Boc Deprotection.

    • Dissolve the protected intermediate in a solvent like dichloromethane (DCM).

    • Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess acid in vacuo. The product can be purified by crystallization or chromatography to yield the final compound, often as a salt (e.g., hydrochloride or trifluoroacetate).

SAR Exploration & Diversification

To optimize the properties of the core scaffold, systematic modifications can be explored.

Table 3: Structure-Activity Relationship (SAR) Diversification Points

Modification PointRationalePotential Synthetic Approach
Piperidine Nitrogen Modulate basicity, solubility, and engage with new pockets in the binding site.Reductive amination or acylation of the secondary amine.
Piperidine Ring Introduce stereocenters or conformational constraints.Use of substituted hydroxypiperidines in the initial synthesis.
Benzonitrile Ring Alter electronics and explore additional interactions.Start with differently substituted fluorohydroxybenzonitrile precursors.
Ether Linkage Replace with alternative linkers (e.g., amine, thioether) to probe linker importance.Develop alternative synthetic routes.

Section 6: References

  • Production of fluoro-4-hydroxybenzonitrile (FHB). Google Patents.

  • Fluorine Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry. [Link]

  • 2-Fluoro-4-(2-methoxypyridin-3-yl)benzonitrile. PubChem. [Link]

  • 2-Fluoro-4-hydroxybenzonitrile Product Information. Chemdad. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. National Library of Medicine. [Link]

  • ICSC 1103 - BENZONITRILE. ILO. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. ChemBK. [Link]

  • 2-Fluoro-4-(piperidin-3-yloxy)-benzonitrile. Clent Chemical. [Link]

  • 3-fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride. PubChem. [Link]

  • The applications of fluorine in drug design. ResearchGate. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Library of Medicine. [Link]

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Application

Application Notes and Protocols for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in Advanced Materials Science

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 2-Fluoro-4-(piperidin-3-yloxy)ben...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. While direct, peer-reviewed applications in materials science are emerging, the unique combination of a fluorinated benzonitrile core and a reactive piperidinyl moiety presents significant opportunities. This guide extrapolates from the known reactivity and properties of its constituent functional groups to propose novel applications in high-performance polymers, organic electronics, and advanced crosslinking systems. Detailed, field-proven protocols are provided as a foundational framework for pioneering research and development with this versatile chemical building block.

Introduction: Unveiling a Multifunctional Building Block

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a unique heterocyclic compound characterized by three key functional domains: a fluorinated aromatic ring, a nitrile group, and a piperidine ring connected via an ether linkage. The strategic placement of these groups imparts a distinct set of chemical properties, making it a highly attractive, yet underexplored, intermediate for the synthesis of advanced functional materials.

  • Fluorinated Benzonitrile Core: The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly influences the electronic properties of the benzene ring.[1] Fluorination is a well-established strategy for enhancing thermal stability, chemical resistance, and hydrophobicity, and for tuning the electronic characteristics of organic materials.[2][3] In materials science, fluorinated benzonitrile derivatives are recognized for their utility in organic light-emitting diodes (OLEDs) and high-performance polymers.[4][5]

  • Reactive Piperidine Moiety: The piperidine ring contains a secondary amine, which serves as a versatile reactive handle. This amine can act as a nucleophile, a base, or a site for further functionalization, enabling its incorporation into polymeric structures or its use as a catalytic species.[6][7] Piperidine and its derivatives are integral to various chemical transformations, including as curing agents for epoxy resins and as building blocks for pharmaceuticals and agrochemicals.[8][9]

  • Nitrile Group Versatility: The nitrile (-C≡N) group is a valuable functional group in polymer chemistry. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for the synthesis of high-performance polyamides.[10] Furthermore, the nitrile group's high polarity can enhance intermolecular interactions, contributing to improved thermal stability and solvent resistance in polymers.[11] It can also be transformed into reactive species like nitrile N-oxides for catalyst-free crosslinking reactions.[12][13]

This guide will explore the synergistic potential of these functionalities, presenting detailed protocols for leveraging 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile as a key component in the next generation of advanced materials.

Application I: Synthesis of High-Performance Poly(ether amide)s

The bifunctionality of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, through its reactive piperidine nitrogen and the potential for converting its nitrile group into an amine, makes it a prime candidate for step-growth polymerization. This protocol outlines a conceptual pathway to synthesize a novel poly(ether amide) with enhanced thermal stability and solubility.

Rationale and Causality

Traditional aromatic polyamides often suffer from poor solubility, making them difficult to process. The incorporation of the piperidine ring and the ether linkage in the polymer backbone can disrupt chain packing, thereby improving solubility without significantly compromising thermal properties.[14] The fluorine atom is expected to further enhance the polymer's thermal stability and chemical resistance.[15] This protocol first involves the reduction of the nitrile group to a primary amine, transforming the molecule into a diamine monomer. This diamine can then be polymerized with a diacid chloride.

Experimental Workflow Diagram

workflow Workflow for Poly(ether amide) Synthesis cluster_prep Monomer Preparation cluster_poly Polymerization start 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile reduction Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) start->reduction 1. Conversion purification Purification of Diamine Monomer (Column Chromatography/Recrystallization) reduction->purification 2. Isolation diamine Synthesized Diamine Monomer purification->diamine Monomer for Polymerization reaction Polycondensation Reaction (Low Temperature Solution) diamine->reaction diacid Diacid Chloride (e.g., Terephthaloyl chloride) diacid->reaction precipitation Polymer Precipitation & Washing (in Methanol) reaction->precipitation 3. Polymer Formation drying Vacuum Drying precipitation->drying 4. Isolation end Poly(ether amide) drying->end Final Polymer

Caption: Synthesis of a novel poly(ether amide).

Step-by-Step Protocol: Synthesis of Diamine Monomer

Objective: To reduce the nitrile group of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile to a primary amine.

Materials:

  • 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Addition of Starting Material: Dissolve 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the diamine monomer, 3-((4-(aminomethyl)-3-fluorophenoxy)piperidin-1-ium.

Protocol: Polycondensation

Objective: To polymerize the synthesized diamine monomer with a diacid chloride.

Procedure:

  • Monomer Solution: In a dry flask under nitrogen, dissolve the purified diamine monomer (1 eq.) and a proton scavenger like triethylamine (2.2 eq.) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

  • Addition of Diacid Chloride: Cool the solution to 0 °C and add a solution of terephthaloyl chloride (1 eq.) in DMAc dropwise with vigorous stirring.

  • Polymerization: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol with rapid stirring to precipitate the polymer.

  • Washing and Drying: Filter the fibrous polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and then dry it in a vacuum oven at 80 °C to a constant weight.

Application II: Precursor for Organic Electronic Materials

Fluorinated benzonitrile derivatives are known to be useful in organic electronics.[4][5][16] The title compound can serve as a scaffold for creating novel host materials or emitters for OLEDs. The piperidine nitrogen allows for the attachment of various functional groups (e.g., carbazole, phenoxazine) to introduce hole-transporting properties, creating a bipolar molecule.

Rationale and Causality

For efficient OLEDs, host materials should possess bipolar charge-transport characteristics to balance electron and hole injection and transport within the emissive layer. The fluorinated benzonitrile moiety provides a good electron-accepting (n-type) core. By functionalizing the piperidine nitrogen with a known hole-transporting (p-type) donor group, a bipolar molecule can be synthesized. This modular approach allows for the fine-tuning of the material's HOMO/LUMO energy levels.

Synthetic Pathway Diagram

pathway Synthesis of a Bipolar Host Material start 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile reaction N-Arylation Reaction (e.g., Buchwald-Hartwig Coupling) start->reaction donor Hole-Transporting Moiety (e.g., Carbazole derivative with a leaving group) donor->reaction product Bipolar Host Material for OLEDs reaction->product

Caption: Pathway to a bipolar host material.

Protocol: N-Arylation of the Piperidine Moiety

Objective: To attach a carbazole unit to the piperidine nitrogen via a Buchwald-Hartwig amination.

Materials:

  • Synthesized diamine monomer (or the starting benzonitrile)

  • 9-(4-bromophenyl)-9H-carbazole

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the diamine monomer (1 eq.), 9-(4-bromophenyl)-9H-carbazole (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Then, add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the final high-purity material suitable for device fabrication.

Quantitative Data Summary

While experimental data for materials derived from 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is not yet published, the expected properties can be tabulated based on analogous systems.

PropertyExpected Value/CharacteristicRationale
Polymer Glass Transition (Tg) > 180 °CIncorporation of rigid aromatic and fluorinated units.[11]
Polymer Thermal Stability (TGA) Decomposition > 400 °C in N₂High bond energy of C-F and aromatic C-N bonds.[3]
Polymer Solubility Soluble in polar aprotic solvents (DMAc, NMP)The non-linear ether and piperidine linkages disrupt chain packing.[14]
OLED Material HOMO Level -5.4 to -5.8 eVDependent on the attached donor moiety (e.g., carbazole).[16]
OLED Material LUMO Level -2.5 to -2.9 eVPrimarily determined by the electron-deficient fluorinated benzonitrile core.[4]

References

  • Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. [Link]

  • Jeong, S. H., et al. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C, 11(39), 13350-13357. [Link]

  • Lawrence, G. (2006). Analysis of the epoxy polymerization process with piperidine as the initiator. Journal of Applied Polymer Science, 100, 5066-5086. [Link]

  • Koprivanac, N., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]

  • Wikipedia. Piperidine. [Link]

  • Siegemund, G., et al. Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Wang, Y., et al. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Macromolecules. [Link]

  • Das, S., et al. (2018). Poly(acrylonitrile-co-butadiene) as polymeric crosslinking accelerator for sulphur network formation. PLoS One, 13(9), e0202203. [Link]

  • Jeong, S. H., et al. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Bonjour, F., et al. (2020). Synthesis and Investigation of nitrile containing polymers derived from lignin. KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health. [Link]

  • Zhang, K., et al. (2023). Efficient metal-free crosslinking of common propellant binders using nitrile oxide–alkene click ligation. Polymer Chemistry. [Link]

  • Stavárek, P., et al. (2025). Fatty nitrile esters for biosourced polyamide polymers. Industrial Green Chemistry 2nd Ed. [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. [Link]

  • Gothwal, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Barroso, P. M. M., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(4), 534. [Link]

  • Kunjappu, J. T. (1998). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Ghosh, S. (2018). Introduction to Semifluorinated High-Performance Polymers. Semifluorinated Polymers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile by Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during chromatographic purification of this polar, basic compound.

Introduction

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a key intermediate in pharmaceutical research. Its purification via chromatography can be challenging due to the presence of the basic piperidine moiety. This functional group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape, low recovery, and in some cases, degradation of the target compound. This guide offers systematic solutions to these common issues, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Problem 1: Poor Peak Shape (Tailing)

Symptoms:

  • Broad, asymmetrical peaks with a "tail" extending from the back of the peak on the chromatogram.

  • In Thin Layer Chromatography (TLC), spots appear elongated or streaked.

Causality: Peak tailing is a classic sign of strong, undesirable interactions between the basic piperidine nitrogen of your compound and the acidic silanol groups (Si-OH) on the silica gel surface. This interaction is often a combination of hydrogen bonding and acid-base interactions, which slows the elution of a portion of the compound, causing the peak to broaden and tail.

Solutions:

  • Mobile Phase Modification with a Basic Additive:

    • Rationale: Introducing a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase will neutralize the acidic silanol groups.[1] The basic modifier preferentially interacts with the silica surface, minimizing the interaction of your target compound and leading to more symmetrical peaks.

    • Protocol:

      • Prepare your chosen eluent system (e.g., Dichloromethane:Methanol).

      • Add 0.5-1% (v/v) of triethylamine to the mobile phase mixture.

      • Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

  • Use of an Alternative Stationary Phase:

    • Rationale: If mobile phase modification is insufficient or undesirable, changing the stationary phase can be a highly effective solution.

    • Options:

      • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica and is well-suited for the purification of basic compounds.[]

      • Amine-bonded Silica: This stationary phase has amine groups covalently attached, creating a more basic surface that repels basic analytes, leading to improved peak shape.[]

      • Reversed-Phase Silica (C18): In reversed-phase chromatography, the separation is based on hydrophobicity.[3] This can be an excellent option for polar compounds. To ensure good retention and peak shape for a basic compound like yours, it is often necessary to control the pH of the mobile phase.[4]

Problem 2: Low or No Recovery of the Compound

Symptoms:

  • The desired product is not observed in any of the collected fractions, even after flushing the column with a very polar solvent.

Causality: This issue often indicates irreversible binding of your basic compound to the acidic silica gel. In some cases, the acidic environment of the silica can also lead to the degradation of acid-sensitive compounds.

Solutions:

  • Assess Compound Stability on Silica:

    • Rationale: Before committing to a large-scale purification, it is crucial to determine if your compound is stable on silica gel.

    • Protocol (2D TLC):

      • Spot your crude sample in one corner of a TLC plate.

      • Develop the plate in a suitable solvent system.

      • Dry the plate completely.

      • Rotate the plate 90 degrees and develop it again in the same solvent system.

      • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will observe additional spots off the diagonal.[5]

  • Employ "Dry Loading" with Deactivated Silica:

    • Rationale: Loading the sample as a concentrated solution can sometimes exacerbate binding issues at the top of the column. Dry loading involves pre-adsorbing your sample onto a small amount of silica that has been deactivated with a base.

    • Protocol:

      • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).

      • Add 1-2% triethylamine (relative to the solvent volume) to the slurry.

      • Concentrate the slurry to a free-flowing powder using a rotary evaporator.

      • Carefully load this powder onto the top of your packed column.

Problem 3: Co-elution with Impurities

Symptoms:

  • Fractions containing your product are contaminated with starting materials or byproducts.

Causality: This is a matter of insufficient resolution between your target compound and the impurities. The polarity of the mobile phase is not optimized for the specific separation.

Solutions:

  • Optimize the Mobile Phase System:

    • Rationale: The key to good separation is finding a solvent system that provides a good retention factor (Rf) for your target compound and maximizes the difference in Rf values (ΔRf) between your compound and the impurities.

    • TLC Screening:

      • Aim for an Rf of 0.2-0.4 for your target compound on the TLC plate.

      • Test a range of solvent systems. For polar, basic compounds, good starting points include:

        • Dichloromethane : Methanol (e.g., 98:2 to 90:10) with 0.5% ammonium hydroxide.[6]

        • Ethyl Acetate : Hexane with 1% triethylamine.[7]

      • A gradient elution on the column, starting with a less polar mobile phase and gradually increasing the polarity, will often provide the best separation.

  • Consider Potential Impurities:

    • Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluorobenzonitrile and 3-hydroxypiperidine, or a Williamson ether synthesis between 2-fluoro-4-hydroxybenzonitrile and a protected 3-halopiperidine followed by deprotection.

    • Likely Impurities:

      • Unreacted Starting Materials: 2,4-difluorobenzonitrile or 2-fluoro-4-hydroxybenzonitrile, and 3-hydroxypiperidine (or its protected form).

      • Di-substituted Byproduct: If 2,4-difluorobenzonitrile is used, a di-piperidine substituted product could form.

      • Products of N-alkylation: The piperidine nitrogen could react with any alkylating agents present.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile?

A1: For initial trials, standard silica gel 60 (40-63 µm particle size) can be effective if used with a mobile phase containing a basic modifier like 0.5-1% triethylamine or a 1-10% solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[1][6] If tailing persists, basic alumina is an excellent alternative. For very challenging separations or for analytical purposes, reversed-phase (C18) HPLC with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or ammonium acetate) would be the method of choice.[4][8]

Q2: How do I choose the initial solvent system for TLC analysis?

A2: Given the polar nature of the compound, start with a moderately polar solvent system. A good starting point is a 95:5 mixture of Dichloromethane:Methanol. If the Rf is too low (stuck on the baseline), increase the proportion of methanol. If the Rf is too high (at the solvent front), decrease the proportion of methanol. Remember to add a small amount of a basic modifier (e.g., 0.5% NH4OH) to your developing chamber to improve the spot shape.[6]

Q3: My compound is a hydrochloride salt. Do I need to free-base it before chromatography?

A3: It is highly recommended to free-base the hydrochloride salt before attempting normal-phase chromatography on silica or alumina. The salt form is highly polar and will likely have very low mobility in common organic solvents. You can free-base your compound by dissolving it in a suitable solvent and washing with a mild aqueous base like sodium bicarbonate solution, followed by extraction and drying of the organic layer.

Q4: What is the expected purity of the final product after a single chromatographic purification?

A4: With an optimized chromatographic method, you can typically achieve a purity of >95%. The final purity should always be confirmed by an appropriate analytical technique such as HPLC, LC-MS, or NMR spectroscopy.

Q5: How can I confirm the identity and purity of my final fractions?

A5:

  • TLC: Pool fractions with the same Rf value.

  • LC-MS: Provides both the retention time (purity) and the mass-to-charge ratio (identity).

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the definitive method for structural confirmation and can also be used for purity assessment (qNMR).

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch, which is expected around 2220-2240 cm⁻¹.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel with Basic Modifier
  • TLC Method Development:

    • Develop a TLC method using a mobile phase of Dichloromethane:Methanol with 0.5% triethylamine.

    • Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in a minimum amount of dichloromethane.

    • Add silica gel (2-3 times the mass of the crude product) and 1% triethylamine.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If separation is difficult, a gradient elution from a less polar to a more polar mobile phase can be employed.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography
  • Method Development (if analytical HPLC is available):

    • Develop a method on an analytical C18 column using a mobile phase of water and acetonitrile, both containing 0.1% formic acid or 10 mM ammonium acetate.

    • Run a gradient from ~5% to 95% acetonitrile to determine the elution conditions.

  • Column Equilibration:

    • Equilibrate a C18 flash column with the initial mobile phase composition for at least 5 column volumes.

  • Sample Loading:

    • Dissolve the crude product in a small amount of the initial mobile phase or a compatible solvent like DMSO.

  • Elution and Fraction Collection:

    • Run the gradient as determined in the method development step.

    • Collect fractions and monitor by TLC (using a reversed-phase TLC plate) or LC-MS.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent after adjusting the pH.

Visualizations

Logical Flow for Troubleshooting Purification

troubleshooting_flow cluster_alternatives Alternative Strategies start Start Purification tlc Perform TLC Analysis start->tlc good_rf Rf ≈ 0.2-0.4? tlc->good_rf good_shape Symmetrical Spot? good_rf->good_shape Yes adjust_polarity Adjust Solvent Polarity good_rf->adjust_polarity No run_column Run Column Chromatography good_shape->run_column Yes add_modifier Add Basic Modifier (e.g., TEA) good_shape->add_modifier No (Tailing) pure_product Pure Product Obtained run_column->pure_product adjust_polarity->tlc add_modifier->tlc change_stationary Change Stationary Phase (Alumina, C18) add_modifier->change_stationary

Caption: Troubleshooting workflow for purification.

Interaction of Basic Compound with Silica Gel

silica_interaction cluster_silica Silica Surface cluster_compound 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile cluster_modifier Basic Modifier silanol Si-OH (Acidic) compound R-N-R' (Basic) compound->silanol Strong Interaction (Causes Tailing) modifier Et3N (TEA) modifier->silanol Preferential Binding (Blocks Acidic Sites)

Caption: Mechanism of peak tailing and its mitigation.

References

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • YouTube. (2021, November 24). Reverse Flash Method Development Made Easy! Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Reddit. (2026, January 12). Column and solvent system for a high polar, basic compound, soluble only in DMF. Retrieved from [Link]

  • PubChem. Benzonitrile. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • 克拉玛尔试剂. 2-Fluoro-4-(piperidin-3-yloxy)-benzonitrile. Retrieved from [Link]

  • Google Patents. (2010). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. As a key intermediate in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. As a key intermediate in the development of various therapeutic agents, ensuring its purity is paramount. This document provides an in-depth analysis of common impurities that may arise during its synthesis, along with troubleshooting guides and frequently asked questions to address challenges encountered in the laboratory.

I. Synthetic Strategy Overview

The most common and logical synthetic route to 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile involves a two-step process. This strategy is designed to ensure regioselectivity and minimize side reactions.

  • Williamson Ether Synthesis: This initial step involves the reaction of 2-fluoro-4-hydroxybenzonitrile with a protected 3-hydroxypiperidine derivative, typically (S)-N-Boc-3-hydroxypiperidine. The use of a protecting group on the piperidine nitrogen is crucial to prevent N-alkylation. This reaction proceeds via an SN2 mechanism.[1]

  • Deprotection: The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the final product. This is typically achieved under acidic conditions.[2]

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A 2-Fluoro-4-hydroxybenzonitrile C N-Boc-2-Fluoro-4-(piperidin-3-yloxy)benzonitrile A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B (S)-N-Boc-3-hydroxypiperidine B->C D 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile C->D Acid (e.g., HCl, TFA)

Caption: Proposed synthetic pathway for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

II. Common Impurities: Identification and Formation Mechanisms

Understanding the potential impurities at each stage of the synthesis is critical for developing effective control and purification strategies.

A. Impurities from Starting Materials

Impurities present in the starting materials will inevitably carry through the synthesis or lead to the formation of new byproducts.

Impurity NameStructureSourceImpact
Isomeric Fluorohydroxybenzonitriles e.g., 3-Fluoro-4-hydroxybenzonitrileIsomeric contaminants in the starting 2-fluoro-4-hydroxybenzonitrile.Leads to the formation of isomeric final products which can be difficult to separate.
N-Boc-3-piperidone Incomplete reduction during the synthesis of (S)-N-Boc-3-hydroxypiperidine.[3]Can participate in side reactions or remain as an unreacted impurity.
B. Impurities from Williamson Ether Synthesis

The Williamson ether synthesis, while generally efficient, is susceptible to side reactions that can generate several impurities.[4][5]

Williamson_Ether_Synthesis_Impurities A 2-Fluoro-4-hydroxybenzonitrile C Desired Product (O-Alkylation) A->C O-Alkylation D C-Alkylation Impurity A->D C-Alkylation (Side Reaction) F Unreacted Starting Materials A->F B (S)-N-Boc-3-hydroxypiperidine B->C E Elimination Impurity (N-Boc-piperid-3-ene) B->E Elimination (E2) (Side Reaction) B->F

Caption: Potential impurities from the Williamson ether synthesis step.

  • C-Alkylated Impurity:

    • Formation: The phenoxide ion of 2-fluoro-4-hydroxybenzonitrile is an ambident nucleophile. While O-alkylation is generally favored, competitive C-alkylation at the ortho position to the hydroxyl group can occur, particularly at higher temperatures.

    • Mitigation: Use of milder reaction conditions and a polar aprotic solvent can favor O-alkylation.

  • Elimination Byproduct (N-Boc-piperid-3-ene):

    • Formation: The reaction of the secondary alcohol derivative (N-Boc-3-hydroxypiperidine, often activated as a tosylate or mesylate in some protocols) can undergo an E2 elimination reaction, especially in the presence of a strong, sterically hindered base, to form an alkene.[4]

    • Mitigation: Employing a non-hindered base and maintaining a moderate reaction temperature can minimize this side reaction.

  • Unreacted Starting Materials:

    • Presence: Incomplete reaction can lead to the presence of unreacted 2-fluoro-4-hydroxybenzonitrile and (S)-N-Boc-3-hydroxypiperidine in the crude product.

    • Mitigation: Ensuring appropriate stoichiometry, reaction time, and temperature can drive the reaction to completion.

C. Impurities from Deprotection Step

The acidic deprotection of the N-Boc group is generally a clean reaction, but can present its own set of challenges.[2]

  • Incomplete Deprotection:

    • Presence: Insufficient acid or reaction time can lead to the presence of the N-Boc protected intermediate in the final product.

    • Mitigation: Monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Degradation Products:

    • Formation: While less common for this specific molecule, harsh acidic conditions or elevated temperatures during deprotection can potentially lead to hydrolysis of the nitrile group to a carboxylic acid or amide, or other unforeseen degradation pathways.

    • Mitigation: Using the mildest effective acidic conditions and maintaining a controlled temperature.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My Williamson ether synthesis is showing low conversion, and I have a significant amount of unreacted 2-fluoro-4-hydroxybenzonitrile.

A1: This issue points towards several potential causes:

  • Insufficient Base: The base (e.g., potassium carbonate, cesium carbonate) is crucial for deprotonating the phenol. Ensure the base is anhydrous and used in sufficient stoichiometric excess (typically 1.5-2.0 equivalents).

  • Reaction Temperature and Time: The reaction may require gentle heating (e.g., 60-80 °C) to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.

  • Solvent Quality: Polar aprotic solvents like DMF or acetonitrile are typically used. Ensure the solvent is anhydrous, as water can quench the phenoxide and reduce reactivity.

Q2: I'm observing a significant byproduct with a similar polarity to my desired product, making purification difficult.

A2: This is often indicative of the formation of the C-alkylated impurity.

  • Confirm Identity: Isolate the impurity and characterize it by NMR and Mass Spectrometry to confirm its structure.

  • Optimize Reaction Conditions: To favor O-alkylation, consider lowering the reaction temperature. While this may increase the reaction time, it can significantly improve the selectivity. Using a more polar solvent may also favor O-alkylation.

Q3: My final product after deprotection shows a persistent impurity that is less polar than the desired product.

A3: This is likely the N-Boc protected intermediate due to incomplete deprotection.

  • Reaction Monitoring: Ensure the deprotection reaction has gone to completion by TLC or LC-MS before work-up.

  • Acid Strength and Stoichiometry: If using a milder acid, you may need to increase the equivalents or switch to a stronger acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Reaction Time/Temperature: While avoiding harsh conditions, a modest increase in temperature or extended reaction time may be necessary for complete deprotection.

Q4: The mass spectrum of my crude product shows a peak corresponding to the loss of the piperidinyl group.

A4: This could indicate some level of product degradation, potentially during work-up or analysis.

  • Work-up Conditions: Ensure that any aqueous washes are not overly acidic or basic, which could promote hydrolysis or other degradation pathways.

  • Analytical Method: If using GC-MS, the high temperatures of the injection port can sometimes cause fragmentation of thermally labile molecules. LC-MS is generally a gentler method for analyzing such compounds.[6]

IV. Frequently Asked Questions (FAQs)

Q: What is the best base to use for the Williamson ether synthesis in this case?

A: While several bases can be used, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices for the reaction between a phenol and an alkyl halide derivative. They are strong enough to deprotonate the phenol without being overly harsh, which helps to minimize side reactions like elimination.

Q: Can I use an unprotected 3-hydroxypiperidine for the Williamson ether synthesis?

A: It is highly discouraged. The nitrogen of the piperidine ring is also a nucleophile and will compete with the hydroxyl group of the 2-fluoro-4-hydroxybenzonitrile, leading to a mixture of N-arylated and O-arylated products, which would be very difficult to separate.

Q: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction.[7]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main product and any impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for characterizing any isolated impurities. ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Q: My final product is an oil and difficult to handle. How can I obtain a solid?

A: Often, the freebase form of this compound may be an oil. Conversion to a salt, such as the hydrochloride or tartrate salt, can often induce crystallization and provide a stable, easy-to-handle solid. This is achieved by dissolving the purified oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of the corresponding acid.

V. Experimental Protocols

Protocol 1: General Procedure for Impurity Analysis by HPLC

This protocol provides a starting point for developing a method to analyze the purity of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Note: This method will need to be optimized and validated for your specific application.

VI. References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your reactions for yield, purity, and reproducibility.

I. Synthetic Overview & Core Principles

The synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl fluoride with 3-hydroxypiperidine. The electron-withdrawing nitrile group (-CN) para to the fluorine atom activates the aromatic ring towards nucleophilic attack, making the fluorine a good leaving group.[1][2]

A common synthetic approach involves the reaction between 2,4-difluorobenzonitrile and 3-hydroxypiperidine in the presence of a base. The hydroxyl group of 3-hydroxypiperidine is deprotonated by the base to form an alkoxide, which then acts as the nucleophile.

An alternative, though less direct, route involves a Williamson ether synthesis, where 2-fluoro-4-hydroxybenzonitrile is reacted with a suitable 3-piperidinyl electrophile.[3][4] However, the SNAr approach is generally more efficient for this particular transformation.

Due to the presence of a secondary amine in 3-hydroxypiperidine, it is often advantageous to use an N-protected derivative, such as N-Boc-3-hydroxypiperidine, to prevent side reactions.[5][6][7] The Boc (tert-butoxycarbonyl) protecting group can then be removed in a subsequent step under acidic conditions.[8][9][10]

Visualization of the Primary Synthetic Route

Synthetic_Route cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Deprotection A 2,4-Difluorobenzonitrile D N-Boc-2-fluoro-4-(piperidin-3-yloxy)benzonitrile A->D + B N-Boc-3-hydroxypiperidine B->D + C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) C->D Conditions F 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile D->F Deprotection E Acid (e.g., TFA, HCl) E->F Conditions

Caption: General two-step synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am observing very low conversion of my starting materials to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yield is a common issue that can stem from several factors related to reactants, reagents, and reaction conditions.

  • Insufficient Base Strength or Stoichiometry: The base is critical for deprotonating the hydroxyl group of 3-hydroxypiperidine to form the nucleophilic alkoxide.

    • Causality: If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a slow or incomplete reaction.

    • Troubleshooting Steps:

      • Select an appropriate base: For this reaction, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective. Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require higher temperatures and longer reaction times.

      • Ensure correct stoichiometry: Use at least a stoichiometric amount (1.0-1.2 equivalents) of the base relative to 3-hydroxypiperidine.

      • Check base quality: Sodium hydride can be passivated by a layer of sodium hydroxide if not stored properly. Ensure you are using fresh, high-quality base.

  • Presence of Water: Moisture in the reaction can significantly hinder the reaction's progress.

    • Causality: Water will react with strong bases like NaH, consuming them and reducing the amount available to deprotonate the alcohol. Water can also protonate the desired alkoxide, quenching the nucleophile.

    • Troubleshooting Steps:

      • Dry your solvent: Use anhydrous solvents. Solvents like DMF and DMSO are hygroscopic and should be dried over molecular sieves or purchased as anhydrous grade.[11]

      • Dry your reactants: Ensure that 2,4-difluorobenzonitrile and N-Boc-3-hydroxypiperidine are free of moisture.

      • Inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Suboptimal Reaction Temperature: The SNAr reaction has an activation energy barrier that must be overcome.

    • Causality: If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.

    • Troubleshooting Steps:

      • Gradual temperature increase: Start the reaction at room temperature and gradually increase the heat while monitoring the reaction by TLC or LC-MS.

      • Typical temperature range: For reactions in DMF or DMSO with bases like K₂CO₃, temperatures between 80-120°C are common. With stronger bases like NaH, the reaction may proceed at lower temperatures (e.g., 0°C to room temperature).

ParameterRecommended ConditionRationale
Base NaH, KOtBu, K₂CO₃Strong bases are required to generate the alkoxide nucleophile.
Solvent Anhydrous DMF, DMSOPolar aprotic solvents stabilize the charged intermediate (Meisenheimer complex).[1]
Temperature 25°C - 120°CDependent on the strength of the base and reactivity of substrates.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the base and nucleophile by atmospheric moisture.
Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer: Impurity formation is often related to the reactivity of the starting materials and intermediates.

  • Bis-substitution on the Aromatic Ring: While less common due to the deactivating effect of the first substitution, it is possible for a second molecule of 3-hydroxypiperidine to displace the remaining fluorine atom.

    • Causality: This is more likely to occur if an excess of the nucleophile is used or at very high reaction temperatures and long reaction times.

    • Troubleshooting Steps:

      • Control stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the N-Boc-3-hydroxypiperidine relative to 2,4-difluorobenzonitrile.

      • Monitor reaction progress: Track the consumption of the starting material and the formation of the product by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Reaction at the Piperidine Nitrogen (if unprotected): If you are using unprotected 3-hydroxypiperidine, the secondary amine can also act as a nucleophile.

    • Causality: The piperidine nitrogen can attack the aromatic ring, leading to the formation of an N-arylated byproduct.

    • Troubleshooting Steps:

      • Use N-Boc-3-hydroxypiperidine: The Boc protecting group effectively prevents the nitrogen from participating in the SNAr reaction.[5][6] This is the most reliable way to avoid this side product.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under certain conditions.

    • Causality: This can occur during aqueous work-up, especially if the conditions are strongly acidic or basic and heated.[12]

    • Troubleshooting Steps:

      • Neutral or mildly acidic/basic work-up: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) or water, and maintain a neutral pH during extraction.

      • Avoid high temperatures during work-up and purification.

Visualization of Troubleshooting Logic

Troubleshooting_Flow Start Reaction Issue Identified LowYield Low Yield Start->LowYield Impurities Product Impurities Start->Impurities Base Check Base: - Strength (NaH > K2CO3) - Stoichiometry (1.0-1.2 eq) - Quality (Fresh) LowYield->Base Moisture Check for Moisture: - Use anhydrous solvent - Dry reactants - Inert atmosphere LowYield->Moisture Temp Optimize Temperature: - Monitor by TLC/LC-MS - Gradual heating LowYield->Temp BisSub Bis-substitution? - Control stoichiometry - Monitor reaction time Impurities->BisSub NArylation N-Arylation? - Use N-Boc protected piperidine Impurities->NArylation Hydrolysis Nitrile Hydrolysis? - Neutral work-up - Avoid high temps Impurities->Hydrolysis

Caption: A workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: Why is 2,4-difluorobenzonitrile typically used instead of 2-chloro-4-fluorobenzonitrile?

A1: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the negatively charged intermediate (Meisenheimer complex).[1] The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine, making the C-F bond more susceptible to nucleophilic attack. Therefore, fluoride is a better leaving group than chloride in this context, leading to faster reaction rates.

Q2: Can I use a different solvent besides DMF or DMSO?

A2: While DMF and DMSO are ideal due to their ability to solvate the charged intermediate and their high boiling points, other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or sulfolane can be used.[13] Ethereal solvents like THF or 2-MeTHF can also be employed, but they are less effective at stabilizing the intermediate and may require longer reaction times or higher temperatures.[14] Protic solvents like alcohols are generally not recommended as they can be deprotonated by the base and compete with the desired nucleophile.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method. A suitable eluent system might be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The starting materials (2,4-difluorobenzonitrile and N-Boc-3-hydroxypiperidine) and the product will have different Rf values, allowing you to visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.

Q4: I am having trouble with the Boc deprotection step. What conditions do you recommend?

A4: The Boc group is reliably cleaved under acidic conditions. A common and effective method is to dissolve the N-Boc protected product in a solvent like dichloromethane (DCM) or 1,4-dioxane and treat it with an excess of an acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[8][10] The reaction is typically complete within 1-2 hours at room temperature. After the reaction, the excess acid and solvent can be removed under reduced pressure.

Q5: My final product is difficult to purify. Any suggestions?

A5: Purification of the final product, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, can often be achieved by column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexanes/ethyl acetate) can effectively separate the product from less polar impurities. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) may also yield a highly pure product.[15]

IV. Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-fluoro-4-(piperidin-3-yloxy)benzonitrile
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (10 mL per gram of 2,4-difluorobenzonitrile).

  • Add N-Boc-3-hydroxypiperidine (1.1 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 2,4-difluorobenzonitrile (1.0 equivalent) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the 2,4-difluorobenzonitrile is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Boc Deprotection
  • Dissolve the crude N-Boc-2-fluoro-4-(piperidin-3-yloxy)benzonitrile in dichloromethane (DCM, 10 mL per gram of starting material).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude final product.

  • Purify by column chromatography as required.

V. References

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from orgsyn.org.

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile. Retrieved from patents.google.com.

  • ResearchGate. (n.d.). Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile. Retrieved from researchgate.net.

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from researchgate.net.

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from orgsyn.org.

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Retrieved from patents.google.com.

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from aapptec.com.

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from patents.google.com.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com.

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from patents.google.com.

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Retrieved from patents.google.com.

  • BenchChem. (n.d.). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Retrieved from benchchem.com.

  • ResearchGate. (n.d.). Predicted transition structures for the SNAr reaction between indole and 4-fluorobenzonitrile. Retrieved from researchgate.net.

  • Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from patents.google.com.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from masterorganicchemistry.com.

  • Sigma-Aldrich. (n.d.). BOC-ON. Retrieved from sigmaaldrich.com.

  • ChemicalBook. (n.d.). 2-Fluoro-4-hydroxybenzonitrile synthesis. Retrieved from chemicalbook.com.

  • PubMed. (n.d.). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Retrieved from pubmed.ncbi.nlm.nih.gov.

  • WuXi RCS. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from wuxiapptec.com.

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from derpharmachemica.com.

  • WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from greenchemistry.wordpress.com.

  • Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzonitrile. Retrieved from biosynth.com.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Retrieved from benchchem.com.

  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from youtube.com.

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from youtube.com.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from greenchemistry.wordpress.com.

  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile. Retrieved from benchchem.com.

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from youtube.com.

  • Sci-Hub. (2010). Ortho selectivity in SNAr substitutions of 2,4-dihaloaromatic compounds. Reactions with piperidine. Retrieved from sci-hub.se.

  • MedChemExpress. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile-d2. Retrieved from medchemexpress.com.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from reddit.com.

  • Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from arkat-usa.org.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org.

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from pubmed.ncbi.nlm.nih.gov.

  • MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from mdpi.com.

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from typeset.io.

  • YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Retrieved from youtube.com.

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from youtube.com.

  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from greenchemistry.wordpress.com.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate. The synthesis is typically a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a deprotection step. This guide will address potential issues in both stages of the synthesis.

I. Reaction Overview & Mechanism

The synthesis commences with the protection of the secondary amine of 3-hydroxypiperidine, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its competing nucleophilicity. The resulting N-Boc-3-hydroxypiperidine then undergoes a nucleophilic aromatic substitution (SNAr) reaction with 2,4-difluorobenzonitrile. In this key step, the alkoxide, formed by deprotonating the hydroxyl group, displaces the fluorine atom at the para-position of the benzonitrile ring. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the SNAr reaction is a common issue that can often be traced back to several key factors:

  • Incomplete Deprotonation of N-Boc-3-hydroxypiperidine: The hydroxyl group of N-Boc-3-hydroxypiperidine must be deprotonated to form the nucleophilic alkoxide. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.

    • Troubleshooting:

      • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation. It irreversibly deprotonates the alcohol, driving the reaction forward. Potassium tert-butoxide (t-BuOK) or other strong bases can also be employed. Weaker bases like potassium carbonate (K₂CO₃) may result in slower reaction rates and lower yields.

      • Stoichiometry: Ensure at least one equivalent of the strong base is used. A slight excess (1.1-1.2 equivalents) can be beneficial to account for any moisture in the reaction.

  • Suboptimal Reaction Temperature: The SNAr reaction is an activated process and requires sufficient thermal energy to overcome the activation barrier.

    • Troubleshooting:

      • Temperature Adjustment: While the initial deprotonation with NaH is often performed at 0°C to control the exothermic reaction, the subsequent reaction with 2,4-difluorobenzonitrile typically requires heating. A temperature range of 60-80°C is a good starting point. If the reaction is still sluggish, the temperature can be incrementally increased, monitoring for any signs of decomposition.

  • Inappropriate Solvent Choice: The choice of solvent is critical for solvating the ionic intermediate and facilitating the reaction.

    • Troubleshooting:

      • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate.[1][2] Anhydrous conditions are crucial, especially when using NaH, to prevent quenching of the base.

Table 1: Recommended Starting Conditions for SNAr Reaction

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) (1.1 eq)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous DMF or DMSOPolar aprotic solvent stabilizes the Meisenheimer intermediate.
Temperature 0°C (addition of NaH), then 60-80°CControls initial exotherm and provides energy for the substitution.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture.

Question 2: I am observing the formation of a significant side product. What is the likely impurity and how can I minimize its formation?

Answer:

A common side product in this reaction is the isomeric product where the piperidin-3-yloxy group has substituted the fluorine at the ortho-position to the nitrile group. The nitrile group is strongly electron-withdrawing, activating both the ortho and para positions to nucleophilic attack.[3]

  • Minimizing Isomer Formation:

    • Temperature Control: Lowering the reaction temperature can sometimes improve the regioselectivity, favoring the thermodynamically more stable para-substituted product. However, this may also decrease the overall reaction rate.

    • Choice of Base and Cation: The nature of the counter-ion of the alkoxide can influence the regioselectivity. While less common for this specific reaction, exploring different bases (e.g., those with larger cations like cesium carbonate) could potentially alter the ortho/para ratio.

    • Purification: If the formation of the ortho-isomer cannot be completely suppressed, careful purification by column chromatography is necessary to isolate the desired para-product.

Step 2: Boc Deprotection

Question 3: The deprotection of the Boc group is incomplete or sluggish. How can I ensure complete removal of the protecting group?

Answer:

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[4] Incomplete deprotection is usually due to insufficient acid strength or concentration.

  • Troubleshooting:

    • Acid Choice and Concentration: A solution of hydrochloric acid (HCl) in a suitable organic solvent is highly effective. A 4M solution of HCl in 1,4-dioxane is a standard reagent for this purpose.[5] Alternatively, trifluoroacetic acid (TFA) can be used, often diluted with a solvent like dichloromethane (DCM).

    • Reaction Time and Temperature: The deprotection is typically rapid and can be completed at room temperature within a few hours. If the reaction is slow, gentle warming (e.g., to 40°C) can be applied, but this should be done with caution to avoid potential side reactions.

    • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

Question 4: After deprotection, I am having difficulty isolating the final product. What is the best work-up and purification strategy?

Answer:

The final product, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, is a free base and can be isolated as such or as a salt. Isolation as the hydrochloride salt is often preferred as it typically results in a stable, crystalline solid that is easier to handle and purify.

  • Work-up and Purification:

    • Salt Formation: After the deprotection with HCl in dioxane, the product will precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

    • Purification of the Salt: If the isolated salt is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether.

    • Isolation of the Free Base: If the free base is required, the reaction mixture can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the product extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers can then be dried, filtered, and concentrated. The crude free base can be purified by column chromatography on silica gel.

III. Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-((3-cyano-4-fluorophenyl)oxy)piperidine-1-carboxylate
  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2,4-difluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile hydrochloride
  • Dissolve tert-butyl 3-((3-cyano-4-fluorophenyl)oxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.

  • If a precipitate forms, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification.

  • The hydrochloride salt can be further purified by recrystallization if necessary.

IV. Visualizations

Reaction Mechanism

SNAr_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotection N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Alkoxide N-Boc-piperidin-3-oxide N-Boc-3-hydroxypiperidine->Alkoxide + NaH - H₂ Base NaH Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Alkoxide->Meisenheimer_Complex + 2,4-difluorobenzonitrile 2,4-difluorobenzonitrile 2,4-difluorobenzonitrile Boc-Protected_Product tert-butyl 3-((3-cyano-4-fluorophenyl)oxy) piperidine-1-carboxylate Meisenheimer_Complex->Boc-Protected_Product - F⁻ Final_Product 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Boc-Protected_Product->Final_Product + HCl - Isobutylene - CO₂

Caption: Reaction mechanism for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Experimental Workflow

Experimental_Workflow start Start snar S(N)Ar Reaction: N-Boc-3-hydroxypiperidine + 2,4-difluorobenzonitrile start->snar workup1 Aqueous Workup & Extraction snar->workup1 purification1 Column Chromatography workup1->purification1 deprotection Boc Deprotection with HCl/Dioxane purification1->deprotection workup2 Filtration / Evaporation deprotection->workup2 purification2 Recrystallization (optional) workup2->purification2 end Final Product purification2->end

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_snar S(N)Ar Troubleshooting cluster_deprotection Deprotection Troubleshooting start Low Yield or Incomplete Reaction check_snar Check S(N)Ar Step start->check_snar If S(N)Ar is problematic check_deprotection Check Deprotection Step start->check_deprotection If deprotection is problematic base Incomplete Deprotonation? check_snar->base acid Insufficient Acid? check_deprotection->acid temp Suboptimal Temperature? base->temp No sol_base Use stronger base (e.g., NaH) Increase stoichiometry base->sol_base Yes solvent Incorrect Solvent? temp->solvent No sol_temp Increase reaction temperature (e.g., to 60-80°C) temp->sol_temp Yes sol_solvent Use anhydrous DMF or DMSO solvent->sol_solvent Yes time Insufficient Time? acid->time No sol_acid Use 4M HCl in dioxane or TFA Increase equivalents acid->sol_acid Yes sol_time Increase reaction time Monitor by TLC/LC-MS time->sol_time Yes

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • U.S. Patent No. 11,254,641 B2. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.

  • Kappe, C. O., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(1), 138-143. [Link]

  • Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances, 4(96), 53934-53937. [Link]

  • Chinese Patent No. CN105274160A. (2016). Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. Google Patents.

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • WIPO Patent No. WO2010065447A3. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.

  • U.S. Patent Application No. 14/415,807. (2015). Pyrrolo[2,3-D]pyrimidine compounds. Google Patents.

  • Wang, Z., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 181(3), 1032-1045. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • WIPO Patent No. WO2016024224A1. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.

  • LibreTexts Chemistry. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Scribd. Nucleophilic Aromatic Substitution Guide. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • CRAMAR. 2-Fluoro-4-(piperidin-3-yloxy)-benzonitrile. [Link]

  • Kumar, A., et al. (2011). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(1), 472-476. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol grounded in established chemical principles.

Overview of the Synthetic Challenge

The synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile typically involves the formation of an aryl ether bond. The most common and logical approach is a nucleophilic aromatic substitution (SNAr) reaction between an activated aryl fluoride and 3-hydroxypiperidine. While seemingly straightforward, this reaction is complicated by the presence of two nucleophilic sites in 3-hydroxypiperidine: the secondary amine (N-H) and the secondary alcohol (O-H). The nitrogen atom is inherently more nucleophilic than the oxygen atom, creating a significant potential for undesired N-alkylation side reactions.[1]

This guide will focus on the SNAr pathway using a nitrogen-protected piperidine derivative, which is the most reliable method to ensure selective O-alkylation and achieve high yields of the desired product.

Recommended Synthetic Pathway

The recommended pathway involves a two-step process:

  • SNAr Coupling: Reaction of 2,4-difluorobenzonitrile with N-Boc-3-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group temporarily blocks the reactivity of the piperidine nitrogen, ensuring that the reaction occurs exclusively at the hydroxyl group.[2][3]

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final target molecule.

Synthetic_Pathway cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection 2,4-Difluorobenzonitrile Intermediate 2,4-Difluorobenzonitrile->Intermediate  Base (e.g., NaH) Solvent (e.g., DMF)   N-Boc-3-hydroxypiperidine Final_Product Intermediate->Final_Product  Acid (e.g., TFA, HCl)  

Caption: Recommended two-step synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield is consistently low, and I recover a significant amount of the 2,4-difluorobenzonitrile starting material. What's wrong?

A1: Low conversion is a common issue that typically points to sub-optimal reaction conditions for the SNAr coupling step. Here are the primary causes and solutions:

  • Ineffective Deprotonation of the Alcohol: The hydroxyl group of N-Boc-3-hydroxypiperidine must be fully deprotonated to form the potent alkoxide nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be sluggish or stall.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH).[4] Ensure you use at least 1.1 equivalents to drive the deprotonation to completion. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) as NaH reacts violently with water.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.[5][6] These solvents effectively solvate the cation (e.g., Na+) without forming hydrogen bonds with the nucleophile, thus enhancing its reactivity.[5]

  • Insufficient Temperature or Time: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: While room temperature can sometimes be sufficient, heating the reaction to 60-90 °C is common to ensure a reasonable reaction rate.[7][8] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[8]

Q2: I've isolated a major byproduct with a mass corresponding to the addition of two piperidine units to the benzonitrile. What is this impurity and how do I prevent it?

A2: This is the most critical side reaction in this synthesis. You are observing a product resulting from undesired N-alkylation . This occurs when the piperidine nitrogen, either from your starting material (if unprotected) or your final product, acts as a nucleophile and attacks another molecule of 2,4-difluorobenzonitrile.

Side_Reactions cluster_paths Reactants 2,4-Difluorobenzonitrile + Unprotected 3-Hydroxypiperidine O-Alkylation Desired O-Alkylation Reactants->O-Alkylation  -OH attack   N-Alkylation Undesired N-Alkylation Reactants->N-Alkylation  -NH attack (Kinetically Favored)  

Caption: Competing N-alkylation and O-alkylation pathways without N-protection.

  • Cause: The secondary amine of the piperidine ring is a soft and highly potent nucleophile, often more reactive than the corresponding alcohol.[1] Without a protecting group, N-alkylation is often the kinetically favored pathway.[9]

  • Definitive Solution: The only reliable way to prevent this is to use a protecting group on the piperidine nitrogen.[3][10] The Boc group is ideal because it is robust, effectively deactivates the nitrogen nucleophile, and can be removed cleanly under acidic conditions that do not affect the rest of the molecule.[2][11] Never attempt this synthesis without N-protection.

Q3: During the Boc-deprotection step, my reaction turns dark, and purification is difficult. What is causing this decomposition?

A3: Decomposition during deprotection often results from conditions that are too harsh or from side reactions involving the unprotected product.

  • Harsh Acidic Conditions: While strong acid is needed, prolonged exposure or excessively high temperatures can lead to degradation of the electron-rich aromatic ring or even hydrolysis of the nitrile group.

    • Solution: Use a standard deprotection cocktail like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature. Alternatively, a solution of HCl in a solvent like 1,4-dioxane or methanol is effective. Monitor the reaction closely by TLC; it is often complete within 1-2 hours. Avoid heating unless absolutely necessary.

  • Post-Deprotection Side Reactions: Once deprotected, the piperidine nitrogen in the final product is nucleophilic. If any unreacted starting material or reactive intermediates are present, it can lead to dimerization or other side reactions.

    • Solution: Ensure the SNAr coupling reaction has gone to completion before initiating deprotection. Purify the Boc-protected intermediate if necessary to remove any electrophilic species before exposing the free amine.

Frequently Asked Questions (FAQs)
  • Q: What is the best base for the SNAr coupling step?

    • A: Sodium hydride (NaH) is highly effective for deprotonating the secondary alcohol to form the required alkoxide.[4][12] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times.[12]

  • Q: Can I use a different protecting group for the piperidine nitrogen?

    • A: Yes, other protecting groups like Cbz (Carboxybenzyl) can be used. However, the Boc group is generally preferred due to its ease of introduction and its clean, acid-labile removal which is orthogonal to many other functional groups.[3]

  • Q: Is it possible to perform this synthesis as a one-pot reaction?

    • A: A one-pot, two-step procedure is feasible. After confirming the completion of the SNAr coupling, the solvent can be removed, and the deprotection reagent (e.g., HCl in dioxane) can be added directly to the crude intermediate. However, for highest purity, isolating and purifying the Boc-protected intermediate is recommended.

  • Q: My final product is difficult to crystallize and appears as an oil. How can I best purify it?

    • A: The free base of this product can be oily. Purification is best achieved using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity with a modifier like methanol or triethylamine can effectively separate the product from impurities. Alternatively, converting the final product to a salt (e.g., the hydrochloride salt) can often induce crystallization and simplify handling and purification.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Problem Identify Primary Issue Start->Problem LowYield Low Yield / Low Conversion Problem->LowYield Low Yield Impurity Major Impurity Observed Problem->Impurity Impurity Decomp Decomposition during Deprotection Problem->Decomp Decomposition CheckBase Check Base: - Is it strong (NaH)? - Sufficient equivalents (>1.1)? - Anhydrous conditions? LowYield->CheckBase IdentifyImpurity Analyze Impurity: - Use LC-MS to get mass - Use NMR for structure Impurity->IdentifyImpurity CheckAcid Check Deprotection: - Conditions too harsh? (Temp too high?) - Prolonged reaction time? Decomp->CheckAcid CheckConditions Check Reaction Conditions: - Polar aprotic solvent (DMF)? - Adequate temperature (60-90°C)? - Sufficient time (monitor by TLC)? CheckBase->CheckConditions Success Successful Synthesis CheckConditions->Success N_Alkylation Mass indicates N-Alkylation or Dimerization? IdentifyImpurity->N_Alkylation UseProtection Solution: Implement N-Boc Protection of 3-hydroxypiperidine N_Alkylation->UseProtection Yes N_Alkylation->Success No, other issue UseProtection->Success PurifyIntermediate Purify Boc-Intermediate before deprotection to remove any unreacted electrophiles CheckAcid->PurifyIntermediate PurifyIntermediate->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Validated Experimental Protocol
Step 1: SNAr Coupling - Synthesis of tert-butyl 3-((3-fluoro-4-cyanophenyl)oxy)piperidine-1-carboxylate
Reagent/SolventM.W.AmountMolesEquiv.
N-Boc-3-hydroxypiperidine201.275.00 g24.83 mmol1.0
Sodium Hydride (60% in oil)40.001.10 g27.31 mmol1.1
2,4-Difluorobenzonitrile139.113.63 g26.07 mmol1.05
Anhydrous DMF-50 mL--

Procedure:

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq).

  • Add anhydrous DMF (50 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add 2,4-difluorobenzonitrile (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting piperidine.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate as a white solid or pale oil.

Step 2: Deprotection - Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile
Reagent/SolventM.W.AmountMolesEquiv.
Boc-protected intermediate320.365.00 g15.61 mmol1.0
4M HCl in 1,4-Dioxane-40 mL160 mmol~10
Dichloromethane (DCM)-40 mL--

Procedure:

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM (40 mL).

  • Add the 4M HCl in 1,4-dioxane solution (10 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To isolate the free base, dissolve the resulting solid/oil in water, cool to 0 °C, and carefully basify with 1M NaOH solution to pH > 10.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. The product can be further purified by chromatography if necessary.

References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wuts, P. G. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Klunder, J. M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • Wang, T., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-one. Tetrahedron Letters, 52(39), 5021-5023. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Bao, X., et al. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E, 66(Pt 8), o1856. Retrieved from [Link]

Sources

Optimization

Stability issues of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in solution

Welcome to the technical support guide for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability issues that may be encountered when working with this compound in solution. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in solution?

A1: The molecular architecture of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile contains two primary functional groups susceptible to degradation in solution: an aryl ether linkage and a benzonitrile group . The piperidine moiety is generally stable, but its basic nitrogen atom plays a crucial role in the compound's solubility and pH-dependent behavior.[1][2][3]

The main stability concerns are:

  • Acid-Catalyzed Hydrolysis of the Ether Bond: Aryl ethers are generally stable but can be cleaved under strong acidic conditions.[4][5] Protonation of the ether oxygen makes the adjacent carbon atom susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond. This would result in the formation of 2-fluoro-4-hydroxybenzonitrile and piperidin-3-ol.

  • Hydrolysis of the Nitrile Group: The benzonitrile group can undergo hydrolysis to form a benzamide intermediate, and subsequently a benzoic acid derivative. This reaction is typically catalyzed by strong acids or bases.[6][7][8] The presence of the electron-withdrawing fluorine atom on the benzene ring can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack.[6]

Q2: My compound appears to be degrading in my acidic aqueous buffer. What is the likely degradation pathway?

A2: Degradation in acidic aqueous media is the most common issue reported. The primary degradation pathway is the acid-catalyzed hydrolysis of the ether linkage. Ethers require protonation to facilitate cleavage, as the alkoxide is a poor leaving group.[5][9] In strongly acidic solutions (pH < 4), the ether oxygen can be protonated, initiating cleavage.

A secondary, though typically slower, pathway is the acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid.[6]

Below is a diagram illustrating the potential degradation pathways under acidic conditions.

G cluster_main Acid-Catalyzed Degradation Pathways Parent 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile ProtonatedEther Protonated Ether Intermediate Parent->ProtonatedEther H+ (fast equilibrium) NitrileHydrolysis 2-Fluoro-4-(piperidin-3-yloxy)benzoic acid Parent->NitrileHydrolysis H+/H2O (slow) [Nitrile Hydrolysis] CleavageProducts 2-Fluoro-4-hydroxybenzonitrile + Piperidin-3-ol ProtonatedEther->CleavageProducts H2O (slow, rate-determining) [Ether Cleavage]

Caption: Potential acid-catalyzed degradation pathways.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: Proper storage is critical to prevent degradation and ensure experimental reproducibility.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes exposure to water, which is a key reactant in hydrolysis. DMSO is hygroscopic, so use of fresh, anhydrous grade and proper sealing is essential.[10]
Temperature -20°C or -80°CLow temperatures significantly slow the rate of chemical degradation.[11]
Aliquoting Small, single-use volumesAvoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.
Atmosphere Inert Gas (Argon or Nitrogen)While not strictly required for short-term storage, flushing aliquots with an inert gas can displace oxygen and moisture for long-term stability.[11]
Light Amber vials or protection from lightProtects against potential photodegradation, a general precaution for complex organic molecules.
Q4: I'm observing inconsistent results in my cell-based assay. Could compound instability in the culture medium be the cause?

A4: Yes, this is a significant possibility. Standard cell culture media are aqueous buffered systems, typically with a pH between 7.2 and 7.4. While this near-neutral pH is less aggressive than strongly acidic or basic conditions, instability can still occur over the duration of a typical experiment (e.g., 24-72 hours).

Factors to consider:

  • Incubation Time: The longer the compound is incubated in the aqueous medium, the greater the potential for degradation.

  • Medium Components: Some media components could potentially interact with the compound, although this is less common than simple hydrolysis.

  • Final Concentration & Solvent: When diluting a DMSO stock into the medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. The dilution step introduces the compound to a large excess of water.

It is highly recommended to perform a stability study of the compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂).

Troubleshooting Guides & Experimental Protocols

Protocol 1: Verifying Compound Stability in Your Experimental Buffer

This protocol provides a definitive method to assess the stability of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Experimental Workflow: pH Stability Assessment prep 1. Prepare Solutions - Compound stock (e.g., 10 mM in DMSO) - Experimental buffers (e.g., pH 4, 7.4, 9) incubate 2. Incubate Samples - Dilute stock into each buffer (e.g., to 10 µM) - Create T=0, T=2, T=8, T=24 hour aliquots prep->incubate quench 3. Quench & Store - At each time point, transfer aliquot to HPLC vial - Quench with equal volume of Acetonitrile - Store at -20°C until analysis incubate->quench analyze 4. HPLC Analysis - Run all samples using a validated method - Monitor at a suitable UV wavelength (e.g., 254 nm) quench->analyze data 5. Data Interpretation - Measure peak area of the parent compound - Plot % Parent Remaining vs. Time for each pH analyze->data

Caption: Workflow for assessing compound stability via HPLC.

Detailed Steps:

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Prepare your experimental aqueous buffers (e.g., pH 5.0 citrate buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate buffer).

    • Prepare a quenching solution of 100% Acetonitrile (ACN).

  • Incubation:

    • For each buffer, create a master incubation solution by diluting the DMSO stock to a final concentration of 20 µM (this 2x concentration accounts for the final 1:1 dilution with ACN).

    • Immediately take a T=0 sample by transferring 100 µL of this solution into an HPLC vial containing 100 µL of ACN. Cap and mix. This is your 0-hour time point.

    • Incubate the remaining master solution under your experimental conditions (e.g., 37°C).

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), repeat the sampling process, transferring 100 µL of the incubated solution into a new HPLC vial with 100 µL of ACN.

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC with UV detection.[12] A C18 column is a suitable starting point.

    • Mobile Phase Example: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan, likely around 250-280 nm).

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample (% Remaining = (Area_Tx / Area_T0) * 100).

    • Plot % Remaining vs. Time for each buffer. A stable compound will show a flat line near 100%. A significant drop indicates degradation.

References
  • Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Moleqube. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • Kresge, A. J., & Yin, Y. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • Sagan, F., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Gallegos, D. C. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles. ScholarWorks @ UTRGV. [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Buttry, D. A., et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. [Link]

  • Hopakchem. (2023). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. [Link]

  • Stopper, H., et al. (n.d.). Chromosomal genotoxicity of nitrobenzene and benzonitrile. PubMed. [Link]

  • PubMed. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • ResearchGate. (2015). Efficient biodegradation of dihalogenated benzonitrile herbicides by recombinant Escherichia coli harboring nitrile hydratase-amidase pathway. [Link]

  • Eawag-BBD. (1998). Benzonitrile Degradation Pathway. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Welcome to the technical support center for the purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of challenging desfluoro impurities. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the highest purity of your target compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses common initial questions regarding the presence and difficulty of removing desfluoro impurities.

Question 1: Why is the desfluoro impurity, 4-(piperidin-3-yloxy)benzonitrile, so difficult to remove from my product?

Answer: The primary challenge lies in the high structural and physicochemical similarity between 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile and its desfluoro analog. The replacement of a fluorine atom with a hydrogen atom results in a minimal change in molecular size, polarity, and solubility.[1][2][3] Consequently, standard purification techniques like recrystallization often fail because the impurity co-crystallizes with the product due to their nearly identical solubility profiles.[1] This necessitates more sophisticated separation methods that can exploit the subtle differences between the two molecules.

Question 2: What is the likely origin of the desfluoro impurity?

Answer: Desfluoro impurities typically originate from the starting materials used in the synthesis.[1] For instance, if the synthesis involves a fluorinated precursor like 2,4-difluorobenzonitrile, any presence of a monofluorobenzonitrile impurity in that starting material will likely be carried through the synthetic route to yield the corresponding desfluoro final product. It is crucial to analyze all starting materials for such impurities to prevent downstream purification challenges.

Part 2: Troubleshooting Guide - Analytical & Detection Issues

Accurate detection and quantification of the desfluoro impurity are critical before developing a purification strategy.

Question 3: My standard HPLC method shows a single peak. How can I confirm if the desfluoro impurity is present?

Answer: The co-elution of fluoro and desfluoro analogs is a common issue with standard reversed-phase HPLC methods using C18 columns.[4] To resolve this, you need to enhance the selectivity of your analytical method.

Causality: The separation of halogenated and non-halogenated compounds can be challenging due to their similar hydrophobicities.[5] The key is to introduce alternative separation mechanisms beyond simple hydrophobicity.

Recommended Actions:

  • Column Screening: Test columns with different stationary phases that offer alternative selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent choices as they can introduce π-π and dipole-dipole interactions, which can help differentiate between the electron-rich aromatic ring of the desfluoro impurity and the electron-withdrawing effect of the fluorine in the target compound.[5]

  • Mobile Phase Optimization:

    • Solvent Choice: Vary the organic modifier. Acetonitrile is a good starting point, but methanol or tetrahydrofuran (THF) can alter selectivity.[4]

    • Additive/pH: The piperidine moiety in your molecule means the compound's charge state will be pH-dependent. Adjusting the pH of the aqueous mobile phase with additives like trifluoroacetic acid (TFA) or formic acid can significantly impact retention and selectivity.[6]

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a definitive tool. The desfluoro impurity will have a molecular weight that is 18 atomic mass units less than the parent compound (loss of Fluorine's mass of ~19 amu and gain of Hydrogen's mass of ~1 amu).[1] This allows for the detection of the impurity even if it co-elutes chromatographically.

  • 19F NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying fluorinated compounds. The presence and integration of a signal in the 19F NMR spectrum will correspond directly to your fluorinated product, while its absence in a separated impurity peak confirms the desfluoro structure.[1]

Question 4: I can see a small shoulder on my main peak. How can I improve the resolution for accurate quantification?

Answer: Poor resolution between the product and the desfluoro impurity is a common analytical hurdle. The goal is to achieve baseline separation (Resolution > 1.5).

Troubleshooting Workflow for HPLC Method Optimization:

HPLC_Optimization start Initial Observation|Poor Resolution (<1.5) step1 Column Selection Switch from C18 to: PFP or Phenyl-Hexyl start->step1 Change Stationary Phase step2 Mobile Phase Tuning A: 0.1% TFA in Water B: Acetonitrile vs. Methanol step1->step2 Optimize Mobile Phase step3 Gradient Optimization Decrease slope of gradient Increase gradient time step2->step3 Refine Gradient step4 Temperature & Flow Rate Decrease Temperature (e.g., 25°C) Decrease Flow Rate (e.g., 0.8 mL/min) step3->step4 Fine-tune Parameters end Achieve Baseline Resolution|>1.5 step4->end Validate Method

Caption: HPLC method development workflow for resolving fluoro and desfluoro compounds.

Part 3: Troubleshooting Guide - Purification Strategies

Once you have a reliable analytical method, you can focus on purification.

Question 5: I have tried recrystallizing my product from various solvents, but the impurity level remains the same. What should I do next?

Answer: As established, the similar solubility of the fluoro and desfluoro compounds makes recrystallization largely ineffective for this specific purification challenge.[1] While a comprehensive solvent screen is a good first step in any purification development, you will likely need to employ a chromatographic technique for successful removal.

Experimental Protocol: Recrystallization Screen (for due diligence)

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane). The ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]

  • Solubility Test: In small vials, add ~20 mg of your impure compound and add the chosen solvent dropwise at room temperature until the solid dissolves. Note the volume. Repeat this at an elevated temperature (e.g., 60°C).

  • Procedure:

    • Dissolve the impure solid in a minimal amount of the best solvent (identified in step 2) at an elevated temperature.[8]

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

    • Analyze the purity of the crystals and the mother liquor by your validated HPLC method.

Expected Outcome: It is highly probable that the purity of the recrystallized material will not be significantly improved. This result validates the need for chromatography.

Question 6: How do I develop a preparative HPLC method to remove the desfluoro impurity?

Answer: Preparative HPLC is the most effective technique for this separation. The goal is to scale up your optimized analytical method to isolate a larger quantity of pure product.

Logical Relationship for Method Development:

Prep_HPLC_Development A 1. Analytical Method Development (Focus on Resolution) B 2. Load Study (Determine max injection volume without losing resolution) A->B C 3. Scale-Up Calculation (Adjust flow rate and injection volume for larger column) B->C D 4. Fraction Collection (Collect pure fractions based on UV signal) C->D E 5. Post-Prep Analysis (Analyze fractions for purity) D->E

Caption: Logical flow for developing a preparative HPLC purification method.

Step-by-Step Methodology: Preparative HPLC

  • Start with the Optimized Analytical Method: Use the column chemistry and mobile phase system that gave you the best resolution in your analytical experiments. PFP or phenyl-based columns are highly recommended.

  • Perform a Loading Study: On your analytical column, incrementally increase the injection volume/concentration of your sample. Monitor the resolution between the product and impurity peaks. The maximum load is the point just before the peaks start to merge.

  • Scale-Up:

    • Column: Select a preparative column with the same stationary phase and particle size as your analytical column, but with a larger internal diameter (e.g., 21.2 mm or 50 mm).

    • Flow Rate: Adjust the flow rate according to the square of the ratio of the column diameters: New Flow Rate = Old Flow Rate × (New Diameter / Old Diameter)²

    • Sample Load: Adjust the sample load proportionally to the change in the cross-sectional area of the column.

  • Run the Purification: Dissolve your crude material in the mobile phase (or a compatible solvent) and inject it onto the preparative HPLC system.

  • Fraction Collection: Collect fractions as the peaks elute. Use a high-purity "heart cut" for the main peak, avoiding the leading and tailing edges where it might overlap with the impurity.

  • Analysis and Pooling: Analyze each fraction using your analytical HPLC method. Pool the fractions that meet your purity specification (>99.5%, for example).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain your final, high-purity product.

Quantitative Data Summary: Example HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC (Example Scale-Up)
Column PFP, 4.6 x 150 mm, 5 µmPFP, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 min5-95% B over 20 min
Flow Rate 1.0 mL/min21.2 mL/min
Detection 254 nm254 nm
Injection Volume 10 µL~200 µL (determined by loading study)

Part 4: Preventative Measures

Question 7: How can I avoid this impurity issue in future batches?

Answer: The most robust and cost-effective solution is to prevent the formation of the desfluoro impurity in the first place.

Core Directive: Starting Material Qualification

  • Source High-Purity Precursors: Work with your supplier to obtain the highest purity fluorinated starting materials available. Request a certificate of analysis that specifically details the level of any desfluoro analogs.

  • In-House QC Testing: Do not rely solely on the supplier's analysis. Develop a validated analytical method (as described in Part 2) to test all incoming batches of critical starting materials for the presence of desfluoro impurities.

  • Set an Incoming Specification: Establish a strict internal specification for the maximum allowable level of the desfluoro impurity in your starting material (e.g., <0.1%). Reject any batches that do not meet this specification.

By controlling the purity at the source, you can significantly reduce or eliminate the need for challenging and costly downstream purification steps.[1]

References

  • Atici, E. B., & Karliga, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 108, 93-101. [Link]

  • Barhate, C. L., et al. (2015). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. Journal of Chromatography A, 1420, 49-57. [Link]

  • de Oliveira, M. A. L., & de Oliveira, M. A. L. (2016). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 46(6), 514-525. [Link]

  • Tóth, G., et al. (2021). The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities. Molecules, 26(22), 6893. [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Medicinal Chemistry, 57(1), 213-220. [Link]

  • Rapeti, D., et al. (2021). A Validated Stability-Indicating RP-HPLC Method for the Determination of Impurities in Ezetimibe Drug Material. International Journal of Pharmaceutical Sciences and Research, 12(1), 217-225. [Link]

  • Kanao, E., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10765-10771. [Link]

  • Berecz, T., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of Chromatographic Science, 48(2), 85-94. [Link]

  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Regalado, E. L., et al. (2017). Search for Improved Fluorinated Stationary Phases for Separation of Fluorine-Containing Pharmaceuticals from Their Desfluoro Analogs. ACS Omega, 2(1), 235-242. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize properties of pharmaceuticals: a review. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

  • Berei, K., Vasáros, L., & Kardos, Z. (1974). Gas chromatographic separation of some labelled aromatic halogen compounds. Journal of Radioanalytical Chemistry, 21(2), 419-426. [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters, 4(12), 1201-1205. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the robustness and reproducibility of your synthesis.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 2-fluoro-4-hydroxybenzonitrile with a protected piperidin-3-ol, typically (R/S)-N-Boc-3-hydroxypiperidine, under basic conditions. The Boc (tert-butyloxycarbonyl) protecting group is crucial to prevent undesired N-arylation of the piperidine nitrogen.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

This guide will address potential issues and frequently asked questions for each of these key stages, as well as for the preparation of the starting materials.

II. Visualizing the Workflow: Synthetic Pathway

Synthetic Pathway 2-Fluoro-4-hydroxybenzonitrile 2-Fluoro-4-hydroxybenzonitrile Intermediate_Protected N-Boc-2-Fluoro-4-(piperidin-3-yloxy)benzonitrile 2-Fluoro-4-hydroxybenzonitrile->Intermediate_Protected Williamson Ether Synthesis (Base, Solvent) N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine->Intermediate_Protected Final_Product 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Intermediate_Protected->Final_Product Boc Deprotection (Acid)

Caption: Synthetic route to 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

III. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Starting Material Synthesis: (R/S)-N-Boc-3-hydroxypiperidine

(S)-N-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] The racemic mixture is often used when the final product does not require a specific stereoisomer.

Q1: My synthesis of 3-hydroxypiperidine from 3-hydroxypyridine via hydrogenation is giving low yields. What could be the cause?

A1: Low yields in the hydrogenation of 3-hydroxypyridine can often be attributed to several factors:

  • Catalyst Activity: The activity of your catalyst (e.g., Rh/C, Ru/C) is critical. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities in the starting material or solvent can also reduce efficiency.

  • Reaction Conditions: Hydrogen pressure and temperature are key parameters. For a rhodium-on-carbon catalyst, pressures of 4-6 MPa and temperatures of 80-100°C are often employed.[2] Ensure your reactor is properly sealed to maintain pressure.

  • Solvent Choice: Protic solvents like ethanol are commonly used. Ensure the solvent is of appropriate grade and dry, as water content can sometimes affect catalyst performance.

Q2: I am having trouble with the Boc-protection of 3-hydroxypiperidine. The reaction is incomplete or I am seeing side products.

A2: Incomplete reaction or the formation of side products during Boc-protection can be due to:

  • Base Selection: A suitable base is required to neutralize the HCl formed if you are starting from 3-hydroxypiperidine hydrochloride. Inorganic bases like sodium carbonate or triethylamine are common choices. The amount of base is crucial; an insufficient amount will lead to an incomplete reaction.

  • Reaction Temperature: The reaction with di-tert-butyl dicarbonate (Boc₂O) is typically performed at room temperature.[2] Running the reaction at elevated temperatures can lead to the decomposition of Boc₂O and the formation of byproducts.

  • Purity of 3-hydroxypiperidine: Impurities in your starting material can interfere with the reaction. Ensure your 3-hydroxypiperidine is of high purity before proceeding.

B. Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers, but it is not without its challenges, especially when scaling up.[3][4]

Q3: My Williamson ether synthesis is sluggish and gives a low yield of the desired N-Boc protected intermediate. How can I improve this?

A3: A sluggish reaction and low yield are common issues. Consider the following:

  • Base Strength and Solubility: The choice of base is critical for deprotonating the phenol. While weaker bases like K₂CO₃ can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will more effectively generate the phenoxide, driving the reaction forward. The solubility of the base in your chosen solvent is also important for a heterogeneous reaction.

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[3]

  • Reaction Temperature: Increasing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to decomposition of the starting materials or product, and may promote elimination side reactions, although this is less of a concern with a phenolic substrate. A typical temperature range is 80-120°C.[5]

  • Water Content: The presence of water can quench the strong base and hydrolyze the starting materials. Ensure all reagents and solvents are anhydrous.

Q4: I am observing the formation of a significant amount of a byproduct that appears to be the result of N-arylation of the piperidine. How can I prevent this?

A4: N-arylation is a common side reaction if the piperidine nitrogen is not adequately protected.

  • Integrity of the Boc Group: Ensure that your (R/S)-N-Boc-3-hydroxypiperidine is of high purity and that the Boc group has not been prematurely cleaved.

  • Reaction Conditions: While the Boc group is generally stable to the basic conditions of the Williamson ether synthesis, prolonged reaction times at very high temperatures could potentially lead to some deprotection. Optimize the reaction time and temperature to favor the desired O-arylation.

Q5: During workup, I am having difficulty removing the solvent (e.g., DMF, DMSO). What is the best approach?

A5: High-boiling polar aprotic solvents can be challenging to remove.

  • Aqueous Workup: Quench the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.

  • Washing: Wash the organic layer with brine to help remove residual DMF or DMSO.

  • Azeotropic Removal: For residual amounts, co-evaporation with a solvent like heptane under reduced pressure can be effective.

C. Step 2: Boc Deprotection

The removal of the Boc protecting group is typically straightforward, but can present challenges with certain substrates.[6][7]

Q6: The deprotection of the N-Boc group is incomplete, even after extended reaction times with TFA/DCM.

A6: Incomplete deprotection can be frustrating. Here are some troubleshooting steps:

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method.[8] Ensure you are using a sufficient concentration of TFA (typically 20-50%). If the reaction is still slow, you can consider using neat TFA, but be mindful of potential side reactions with other functional groups.

  • Scavengers: The tert-butyl cation formed during deprotection can potentially alkylate electron-rich aromatic rings or other nucleophilic sites. While less likely in this specific molecule, if you suspect side reactions, adding a scavenger like triethylsilane or anisole can be beneficial.

  • Alternative Acids: If TFA is not effective, you can explore other acidic conditions such as HCl in an organic solvent (e.g., dioxane, methanol, or isopropanol).

Q7: After deprotection and workup, my final product is difficult to purify. What are some effective purification strategies?

A7: The basic nature of the final product allows for specific purification techniques.

  • Acid-Base Extraction: After the initial workup, you can dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract the purified product into an organic solvent.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Chromatography: Column chromatography on silica gel can be used, but the basicity of the piperidine nitrogen can lead to tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to the eluent.

IV. Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-2-Fluoro-4-(piperidin-3-yloxy)benzonitrile
Parameter Value Notes
Reactants 2-Fluoro-4-hydroxybenzonitrile (1.0 eq), (R/S)-N-Boc-3-hydroxypiperidine (1.1 eq), K₂CO₃ (2.0 eq)Ensure all reactants are dry.
Solvent Anhydrous N,N-Dimethylformamide (DMF)Use a sufficient volume to ensure good stirring.
Temperature 100 °CMonitor the internal temperature.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for disappearance of starting material.
Workup Cool to room temperature, pour into water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Boc Deprotection
Parameter Value Notes
Reactant N-Boc-2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (1.0 eq)
Reagent 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Prepare the solution carefully in a fume hood.
Temperature Room Temperature
Reaction Time 1-3 hoursMonitor by TLC or LC-MS.
Workup Concentrate under reduced pressure, dissolve residue in ethyl acetate, wash with saturated NaHCO₃ solution, wash with brine, dry over Na₂SO₄, and concentrate.The product can be further purified by acid-base extraction or crystallization.

V. Scale-Up Considerations

Scaling up a synthesis from the bench to a pilot plant or manufacturing facility introduces a new set of challenges.[8]

Q8: What are the main challenges I should anticipate when scaling up the Williamson ether synthesis?

A8: Key scale-up challenges include:

  • Heat Transfer: The reaction is often run at elevated temperatures. On a larger scale, efficient heat transfer becomes critical to maintain a consistent temperature throughout the reaction vessel and avoid localized overheating, which could lead to byproduct formation.

  • Mixing: In a large reactor, ensuring efficient mixing of a heterogeneous mixture (solid base in a liquid solvent) is crucial for consistent reaction rates.

  • Reagent Addition: The order and rate of reagent addition can become more important on a larger scale.

  • Workup and Extraction: Handling large volumes of solvents during extraction and washing can be challenging. Phase separation can also be slower on a larger scale.

Q9: Are there any specific safety concerns for this synthesis at scale?

A9: Yes, several safety aspects should be carefully considered:

  • Strong Bases: If using highly reactive bases like sodium hydride, extreme caution must be taken due to its flammability and reactivity with water.

  • Solvents: DMF and DMSO have specific handling requirements and potential health hazards. Ensure proper ventilation and personal protective equipment.

  • Exothermic Reactions: While the Williamson ether synthesis is not typically strongly exothermic, the potential for an exotherm should always be assessed during scale-up, especially when using reactive reagents.

  • Acid Handling: Trifluoroacetic acid is highly corrosive and requires careful handling in a well-ventilated area.

VI. References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (URL not available)

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents.

  • US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups - Google Patents.

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.

  • Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF - ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]

  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. [Link]

  • Purification of ethers - US3450608A - Google Patents.

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Welcome to the technical support guide for the purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile via recrystallization. This document provides in-depth, experience-driven advice in a question-and-answer format t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile via recrystallization. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate common challenges and optimize your purification protocol. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am starting with a crude sample of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. How do I select the best recrystallization solvent?

Answer: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[1][2] The principle of "like dissolves like" is a useful starting point.[1][3]

Your molecule, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, possesses several functional groups that dictate its polarity:

  • Piperidine ring: A basic nitrogen heterocycle.

  • Fluoro-benzonitrile group: A polar aromatic system.

  • Ether linkage: A polar functional group.

This combination suggests the molecule has moderate polarity . Therefore, you should start by testing solvents in this range. Avoid highly non-polar solvents like hexanes or highly polar solvents like water (at neutral pH) as single solvents initially.

Experimental Solvent Screening Protocol: A small-scale experiment is the most reliable method for choosing a solvent.[4][5]

  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of solvents such as ethanol, isopropanol, ethyl acetate, acetone, and toluene.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single recrystallization solvent.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a potential candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • A good solvent is one that yields a high quantity of crystalline precipitate upon cooling.

Below is a workflow to guide your solvent selection process.

Solvent_Selection cluster_screening Small-Scale Solvent Screening start Place ~20mg crude solid in a test tube add_cold Add 0.5 mL of a test solvent (e.g., EtOH) start->add_cold check_cold Check Solubility at RT add_cold->check_cold dissolves_cold Result: Soluble (Poor single solvent) check_cold->dissolves_cold Yes heat Heat to Boiling check_cold->heat No check_hot Check Solubility when Hot heat->check_hot insoluble_hot Result: Insoluble (Poor solvent) check_hot->insoluble_hot No cool Cool Slowly to RT, then place in ice bath check_hot->cool Yes observe Observe for Crystals cool->observe crystals Result: Good Crystals Form (Excellent Solvent Choice!) observe->crystals Yes no_crystals Result: No/Few Crystals (Consider a solvent pair) observe->no_crystals No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Solvent Property Summary This table provides properties of common solvents that are good starting points for your screening.

SolventBoiling Point (°C)PolarityPotential Suitability
Ethanol78PolarHigh - Good candidate.[6][7]
Isopropanol (IPA)82PolarHigh - Similar to ethanol, slightly less polar.
Ethyl Acetate (EtOAc)77MediumHigh - Often works well for moderately polar compounds.[1]
Acetone56MediumGood, but its low boiling point can be problematic.[1][3]
Toluene111Non-polarModerate - May work, but high boiling point increases risk of oiling out.[3][4]
Water100Very PolarPoor at neutral pH, but potentially useful with pH adjustment.[3][6]
Hexanes69Non-polarPoor - Likely to be a good anti-solvent in a solvent pair system.
Q2: My compound won't crystallize from any single solvent. What should I do now?

Answer: This is a common scenario. If no single solvent exhibits the required "soluble hot, insoluble cold" profile, the next step is to use a mixed solvent system , also known as a solvent pair.[4][8] This involves two miscible solvents: one in which your compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

For 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, common solvent pairs could include:

  • Ethanol / Water

  • Acetone / Hexanes

  • Ethyl Acetate / Hexanes[8]

  • Toluene / Hexanes[9]

Mixed Solvent Recrystallization Protocol:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q3: I've selected a solvent, what is the general workflow for the recrystallization?

Answer: Once you have a suitable solvent or solvent pair, follow this general procedure. The key is to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[5]

Recrystallization_Workflow cluster_protocol General Recrystallization Protocol dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (Optional: Only if insoluble impurities are present) dissolve->hot_filter cool_slow 3. Slow Cooling Allow flask to cool to RT without disturbance hot_filter->cool_slow cool_ice 4. Ice Bath Cooling Cool in an ice bath to maximize crystal yield cool_slow->cool_ice collect 5. Collect Crystals Use vacuum filtration (Büchner funnel) cool_ice->collect wash 6. Wash Crystals Rinse with a small amount of ice-cold solvent collect->wash dry 7. Dry Crystals Air dry or use a vacuum oven wash->dry

Caption: Step-by-step workflow for a standard recrystallization experiment.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[10] This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities.

Causality & Solutions:

  • High-Boiling Solvent: If the solvent's boiling point is above the compound's melting point, it will melt before it can crystallize.

    • Solution: Switch to a lower-boiling point solvent that still meets the solubility requirements.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.

    • Solution: Ensure the hot solution cools slowly and undisturbed. Insulate the flask by placing it on a cork ring or paper towels to slow the cooling rate.[10]

  • High Impurity Level: Significant impurities can depress the melting point of your compound, leading to oiling.

    • Solution 1: Re-heat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease saturation, and attempt to cool slowly again.[10][11]

    • Solution 2: If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb them. Caution: Never add charcoal to a boiling solution due to the risk of violent bumping.

Q5: After cooling, no crystals have formed. Is my experiment a failure?

Answer: Not at all. This is a very common issue, often due to either supersaturation or using too much solvent.[5][11]

Causality & Solutions:

  • Supersaturation: The solution may be stable beyond its saturation point and requires a nucleation site to begin crystallization.[11]

    • Solution 1 (Induce Crystallization): Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to form.[2][5]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[2][5]

  • Too Much Solvent: This is the most frequent cause of failed crystallization. If the solution is not saturated upon cooling, no crystals will form.[10][11]

    • Solution: Gently heat the solution and boil off some of the solvent to increase the concentration.[10] Let it cool again and see if crystals form. If you are unsure, you can test the mother liquor by taking a drop on a stirring rod and seeing if a solid residue forms upon evaporation.[10]

Q6: The basic piperidine nitrogen in my molecule is causing issues. Can I use pH to my advantage?

Answer: Absolutely. The basicity of the piperidine nitrogen is a powerful tool you can leverage for purification. The protonated piperidinium salt is significantly more water-soluble than the neutral free base.[12] This allows for an acid-base extraction or a pH-controlled recrystallization.

Acidic Water Recrystallization (Aqueous Acid/Base Strategy): This method is excellent for removing non-basic impurities.

  • Dissolve the crude material in a dilute aqueous acid solution (e.g., 1M HCl), forming the soluble hydrochloride salt of your compound.

  • Filter the solution to remove any acid-insoluble impurities.

  • While stirring, slowly add a base (e.g., 1M NaOH or NaHCO₃) to the clear filtrate until the solution is basic (pH > 8).

  • Your compound will precipitate out as the neutral free base.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This purified solid can then be used in a subsequent recrystallization with an organic solvent for even higher purity.

This technique exploits a chemical property of your molecule for a highly selective purification step, which is often more effective than relying on solubility differences alone.

References

  • Reagents & Solvents: Solvents for Recrystallization, University of Rochester Department of Chemistry. [Link]

  • What is the best solvent for recrystallization?, Quora. [Link]

  • 3.3C: Determining Which Solvent to Use, Chemistry LibreTexts. [Link]

  • Recrystallization Solvent Pair, YouTube. [Link]

  • Recrystallization Handout, Chem 231 Fall 2007. [Link]

  • Problems with Recrystallisations, University of York Department of Chemistry. [Link]

  • 3.6F: Troubleshooting, Chemistry LibreTexts. [Link]

  • Recrystallization, Grossmont College. [Link]

  • Recrystallization, University of Colorado Boulder. [Link]

  • Tips & Tricks: Recrystallization, University of Rochester Department of Chemistry. [Link]

  • Have you experienced that your piperidine crystallizes when not in use?, ResearchGate. [Link]

  • Recrystallization, Professor Dave Explains via YouTube. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle, Research Communities by Springer Nature. [Link]

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Reference Data & Comparative Studies

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only mo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, a compound featuring a confluence of chemical motifs relevant to pharmaceutical chemistry.

Drawing upon established principles of mass spectrometry, this document serves as a predictive comparison guide for researchers and scientists. By dissecting the fragmentation behavior of the constituent functional groups—the fluorinated benzonitrile, the piperidine ring, and the ether linkage—we can construct a detailed and logical framework for identifying this molecule and its analogues in complex matrices.

The Structural Architecture: A Roadmap for Fragmentation

To comprehend the fragmentation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (Molecular Formula: C12H13FN2O, Molecular Weight: 220.24 g/mol ), we must first consider its distinct structural components. Each part of the molecule will influence the fragmentation pathways under ionization, primarily through the stability of the resulting fragment ions and neutral losses.

  • The Fluorinated Benzonitrile Moiety: The aromatic ring provides stability, suggesting that the molecular ion will be readily observed. The electron-withdrawing nature of the nitrile group and the fluorine atom will influence charge localization and the propensity for certain bond cleavages. Fragmentation of benzonitrile derivatives is well-documented, often involving the loss of a hydrogen cyanide (HCN) molecule.[1][2]

  • The Piperidine Ring: As a saturated heterocycle, the piperidine ring is prone to characteristic fragmentation patterns. Under soft ionization techniques like electrospray ionization (ESI), the protonated nitrogen atom often initiates fragmentation. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common pathway, leading to the formation of stable iminium ions.[3] Ring-opening and subsequent fissions are also prevalent.[3]

  • The Ether Linkage: The C-O bond of the ether provides a key cleavage point. For aromatic ethers, cleavage of the bond beta to the aromatic ring is a major fragmentation route.[4][5][6] This can result in the formation of phenoxy cations or the loss of a phenoxy radical.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

In a typical tandem mass spectrometry (MS/MS) experiment using collision-induced dissociation (CID), the protonated molecule [M+H]+ will be the precursor ion. The following section outlines the most probable fragmentation pathways, comparing the likelihood of different bond cleavages.

Experimental Protocol: A Generic Approach for Fragmentation Analysis

To acquire the fragmentation data discussed below, a standard workflow on a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source would be employed.

  • Sample Preparation: Prepare a 1 µg/mL solution of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Infusion and Ionization: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. Use positive ion mode with typical source parameters (e.g., capillary voltage: 3.5 kV, source temperature: 120 °C).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]+.

  • MS/MS (Product Ion Scan): Select the [M+H]+ ion as the precursor for CID. Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

Major Fragmentation Pathways

The fragmentation of protonated 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is anticipated to be a competition between cleavage of the piperidine ring and the ether linkage.

Pathway A: Cleavage of the Piperidine Ring

This pathway is initiated by the protonated nitrogen of the piperidine ring. Alpha-cleavage is a dominant fragmentation mechanism for piperidine derivatives.[3]

  • Formation of the Iminium Ion: The most likely fragmentation of the piperidine ring involves the loss of the fluorobenzonitrile-oxy moiety as a neutral species, leading to the formation of a protonated piperidin-3-one or a related iminium ion.

Pathway B: Cleavage of the Ether Linkage

The ether C-O bond is another labile site for fragmentation. Cleavage can occur on either side of the oxygen atom.

  • Formation of the Fluorophenoxy Cation: Cleavage of the C-O bond with charge retention on the aromatic portion would result in a 2-fluoro-4-hydroxybenzonitrile cation.

  • Formation of the Piperidine Cation: Conversely, charge retention on the piperidine fragment would lead to a protonated 3-hydroxypiperidine cation.

Pathway C: Fragmentation of the Benzonitrile Moiety

While less common as an initial step for the entire molecule, fragmentation characteristic of the benzonitrile group may occur in subsequent fragmentation steps (MSn) or at higher collision energies.

  • Loss of HCN: A characteristic fragmentation of benzonitriles is the neutral loss of HCN.[1][2] This would likely be observed from fragments containing the benzonitrile group.

Visualizing the Fragmentation

The following diagrams illustrate the predicted fragmentation pathways.

G cluster_A Pathway A: Piperidine Ring Cleavage cluster_B Pathway B: Ether Linkage Cleavage cluster_C Pathway C: Secondary Fragmentation M [M+H]+ m/z 221.11 A1 Loss of C7H4FNO (Neutral Loss) M->A1 α-cleavage B1 Cleavage of C-O bond M->B1 F_A1 Iminium Ion m/z 84.08 A1->F_A1 F_B1 2-Fluoro-4-hydroxybenzonitrile cation m/z 138.03 B1->F_B1 F_B2 Protonated 3-hydroxypiperidine m/z 102.09 B1->F_B2 C1 Loss of HCN from m/z 138.03 F_B1->C1 F_C1 [C6H3FO]+ m/z 111.02 C1->F_C1

Caption: Predicted major fragmentation pathways of protonated 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Comparative Data Summary

The following table summarizes the predicted major fragment ions, their proposed structures, and the rationale for their formation.

m/z (Predicted) Proposed Fragment Ion Formula Description of Formation Supporting Rationale
221.11[C12H14FN2O]+Protonated Molecular Ion ([M+H]+)-
138.03[C7H5FNO]+2-Fluoro-4-hydroxybenzonitrile cationCleavage of the ether C-O bond with charge retention on the aromatic moiety. Aromatic ethers often show this fragmentation pattern.[5][6]
111.02[C6H3FO]+Fragment from m/z 138.03 after loss of HCNCharacteristic neutral loss from benzonitrile derivatives.[1][2]
102.09[C5H12NO]+Protonated 3-hydroxypiperidineCleavage of the ether C-O bond with charge retention on the piperidine moiety.
84.08[C5H10N]+Iminium ion from piperidine ringα-cleavage of the piperidine ring, a common fragmentation pathway for such heterocycles.[3]

Conclusion

The mass spectrometric fragmentation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is predicted to be rich and informative, offering several characteristic product ions that can be used for its unambiguous identification. The primary fragmentation pathways are expected to involve competitive cleavages of the piperidine ring and the ether linkage, leading to a set of diagnostic ions. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this and structurally related compounds, a critical capability in drug metabolism studies, impurity profiling, and chemical synthesis confirmation. The predictive framework laid out in this guide, grounded in the established fragmentation patterns of its constituent chemical groups, provides a robust starting point for the empirical analysis of this molecule.

References

  • BenchChem. (2025).
  • University of Arizona.
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Grynberg, M. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 33(10), 2693-2701.
  • Whitman College. GCMS Section 6.13.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile.
  • Problems in Chemistry. (2023, January 25).
  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • Demtröder, W. (2025, August 19).
  • National Institutes of Health. (n.d.).
  • Cayman Chemical. (n.d.).
  • Royal Society of Chemistry. (2022).
  • Elsevier. (2022).
  • RSC Publishing. (2024, February 6).
  • National Institute of Standards and Technology. (n.d.). Benzonitrile.
  • Clent Chemical. (n.d.). 2-Fluoro-4-(piperidin-3-yloxy)-benzonitrile.
  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • National Institutes of Health. (n.d.). 2-Fluoro-4-hydroxybenzonitrile.
  • Wiley Online Library. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds.
  • Royal Society of Chemistry. (n.d.). Methods.
  • ResearchGate. (2021, May). Scheme 3.
  • ResearchGate. (2009, November).
  • ResearchGate. (2025, August 7). Mass Spectral Fragmentation Pathways in Cyclic Difluoroamino and Nitro Compounds | Request PDF.
  • National Institutes of Health. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-4-methylbenzonitrile.
  • ResearchGate. (n.d.). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
  • Wikipedia. (n.d.). Benzonitrile.
  • Autech Industry Co.,Limited. (n.d.). 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2.

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Comparative

HPLC analysis and purity validation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

A Senior Application Scientist's Guide to the HPLC Analysis and Purity Validation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Introduction: The Analytical Imperative for a Modern Pharmaceutical Intermediate 2-Fluoro-4-...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the HPLC Analysis and Purity Validation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Introduction: The Analytical Imperative for a Modern Pharmaceutical Intermediate

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a heterocyclic compound featuring a fluorinated benzonitrile core linked to a piperidine ring via an ether bond. Such structures are of significant interest in medicinal chemistry, where the unique combination of the electron-withdrawing nitrile and fluorine groups, coupled with the basic piperidine moiety, can confer desirable pharmacokinetic and pharmacodynamic properties. As this molecule progresses through the drug development pipeline, from discovery to manufacturing, the rigorous assessment of its purity is not merely a regulatory formality but a scientific necessity. The presence of impurities, including isomers, precursors, and degradation products, can profoundly impact safety and efficacy.

This guide provides an in-depth, experience-driven comparison of analytical strategies for the purity validation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. We will dissect the rationale behind method development, present a robust, self-validating HPLC protocol, and compare it with orthogonal techniques. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific integrity and regulatory alignment.[1][2][3][4]

Part 1: The Primary Analytical Strategy: Reversed-Phase HPLC (RP-HPLC)

Causality Behind the Method: Why RP-HPLC is the Workhorse

For a molecule like 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, reversed-phase high-performance liquid chromatography (RP-HPLC) is the logical and most robust primary choice for purity and assay determination. The decision is based on a systematic analysis of the molecule's physicochemical properties:

  • Moderate Polarity and Hydrophobicity: The molecule possesses both a hydrophobic aromatic core (fluorobenzonitrile) and a more polar, ionizable piperidine group. This dual nature makes it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18, using a polar mobile phase.

  • UV Chromophore: The benzonitrile ring is an excellent chromophore, allowing for sensitive and direct detection using a UV detector, typically in the range of 210-280 nm. This avoids the need for complex derivatization, which can introduce its own impurities and variability.[5][6]

  • Ionizable Basic Center: The secondary amine in the piperidine ring (pKa typically ~9-11) can be protonated in an acidic mobile phase. Adding a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase serves a dual purpose: it protonates the piperidine nitrogen, improving retention and peak shape by minimizing tailing caused by interaction with residual silanols on the silica-based column packing.[7]

These characteristics converge to make RP-HPLC a highly specific, sensitive, and reliable method for quantifying the main component and separating it from process-related impurities.

Proposed RP-HPLC Method for Purity Determination

The following parameters represent a well-reasoned starting point for method development, designed for optimal resolution and peak shape.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmIndustry-standard stationary phase providing excellent hydrophobic retention for the aromatic core. The particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure protonation of the piperidine moiety, leading to symmetrical peaks. Formic acid is volatile and ideal for potential LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 10% B to 95% B over 20 minA gradient is essential to elute the main peak with a good shape while also ensuring that any more hydrophobic or more polar impurities are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled to ensure reproducible retention times.
Detection UV at 254 nmThe benzonitrile moiety provides strong absorbance at this wavelength, offering a good signal-to-noise ratio for both the main peak and potential impurities.
Injection Volume 10 µLA standard volume that balances loading capacity with peak sharpness.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a mixture similar to the initial mobile phase composition prevents peak distortion.
System Suitability: The Daily Method Health Check

Before any sample analysis, system suitability testing (SST) must be performed to confirm that the chromatographic system is fit for its intended purpose.[4][8][9] This is a non-negotiable part of a self-validating protocol. A standard solution containing the analyte and a known impurity or a bracketing standard is injected multiple times.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. A value outside this range indicates undesirable interactions between the analyte and the stationary phase.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation between the main peak and any potential critical impurities.
Precision (%RSD) %RSD < 1.0% for peak area (n=5)Demonstrates the stability and reproducibility of the injector and pumping system.
Plate Number (N) > 5000Indicates the efficiency of the column and its ability to produce sharp peaks.

Part 2: A Framework for Trust: The Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[10][11] The protocol must be designed and executed according to the ICH Q2(R2) guideline, which provides a comprehensive framework for this process.[1][3][12]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_deploy Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST Establish System Suitability Criteria Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine QC Testing Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for HPLC method validation based on ICH guidelines.

Detailed Validation Parameter Protocols

The following outlines the experimental design for validating the proposed HPLC method for a purity test.

1. Specificity: The cornerstone of a purity method is its ability to produce a result that is unaffected by the presence of impurities.

  • Protocol: Forced degradation studies are performed. The sample is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The stressed samples are then analyzed.

  • Causality: The goal is to demonstrate that the peaks for any resulting degradants are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally homogeneous, providing an additional layer of confidence that no impurities are co-eluting.[10]

2. Linearity and Range: This establishes that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Prepare at least five standard solutions of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile at concentrations spanning 50% to 150% of the target analytical concentration. Each solution is injected in triplicate.

  • Causality: A calibration curve is generated by plotting peak area against concentration. The relationship is assessed by the coefficient of determination (R²), which must be close to 1. This ensures that the method can accurately quantify the analyte across a range that accounts for potential variations in sample preparation.

3. Accuracy (as Recovery): Accuracy measures the closeness of the test results to the true value.

  • Protocol: A placebo or a sample matrix is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level. The recovery is calculated as the percentage of the measured amount versus the known spiked amount.

  • Causality: This experiment mimics the analysis of a real sample and demonstrates that the method can accurately measure the analyte without interference from other components in the matrix.[12]

4. Precision: Precision expresses the variability of results from repeated measurements of the same sample.

  • Protocol:

    • Repeatability (Intra-assay): Six separate samples are prepared at 100% of the test concentration and analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability experiment is duplicated by a different analyst, on a different day, and/or on a different instrument.

  • Causality: This demonstrates the method's reproducibility under both normal and varied conditions, ensuring consistent results over time and between different laboratory environments. The results are reported as the Relative Standard Deviation (%RSD).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak. A series of dilute solutions are injected, and the concentration that yields an S/N of approximately 3 is the LOD, while an S/N of 10 is the LOQ.

  • Causality: For a purity method, the LOQ is critical. It must be low enough to accurately quantify any potential impurities that need to be controlled at low levels (e.g., below 0.1%).

6. Robustness: Robustness testing shows the method's reliability when subjected to small, deliberate variations in its parameters.

  • Protocol: Key method parameters are slightly varied, one at a time. Examples include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase composition (± 2% absolute)

  • Causality: This is typically performed during late-stage development and demonstrates that the method is rugged enough for routine use in a QC environment where minor variations are inevitable.[12]

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all degradant peaks (Rs > 2.0). Peak purity index > 0.999.
Linearity Coefficient of Determination (R²) ≥ 0.999
Range 50% - 150% of target concentration
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
Limit of Quantitation (LOQ) S/N ≥ 10; must be ≤ 0.05% of target concentration
Robustness System suitability parameters must pass under all varied conditions.

Part 3: Beyond the Workhorse: A Comparative Look at Orthogonal and Alternative Methods

Relying solely on a single RP-HPLC method, no matter how well validated, carries an inherent risk. Co-elution of impurities with similar polarity is always a possibility. Therefore, employing orthogonal methods—those that separate compounds based on different chemical or physical principles—is essential for a comprehensive purity profile.

Comparative Analysis of Analytical Technologies
TechniquePrinciple of SeparationPrimary Use Case for this AnalyteAdvantagesDisadvantages
RP-HPLC Hydrophobic interactionsPrimary purity and assay methodRobust, reliable, widely available, excellent for a wide range of polarities.May not resolve all structurally similar impurities or enantiomers.
UPLC Same as HPLC, but with <2 µm particlesHigh-throughput screening, faster analysisSignificantly faster run times (3-5x), higher resolution and sensitivity, lower solvent consumption.Higher initial instrument cost, more susceptible to clogging from dirty samples.
Chiral HPLC / SFC Enantioselective interactions with a chiral stationary phase (CSP)Quantifying the unwanted enantiomerHPLC: Well-established, wide variety of CSPs.[13] SFC: Faster, "greener" with less organic solvent, often higher efficiency.[14]Requires specialized chiral columns; method development can be extensive.
LC-MS Hydrophobic interactions coupled with mass-to-charge ratio detectionIdentification of unknown impurities and degradantsProvides molecular weight and structural information, highly sensitive and specific.Higher cost and complexity, quantitative analysis requires more validation.
GC-MS Volatility and boiling pointAnalysis of residual solvents and volatile starting materialsExcellent for volatile and semi-volatile compounds.Analyte is non-volatile and would require derivatization, risking incomplete reactions or side products.
Spotlight on Critical Alternatives
  • Chiral Chromatography (HPLC/SFC): The piperidine ring in 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile has a chiral center at the 3-position. This means the compound can exist as a pair of enantiomers. If the desired product is a single enantiomer, a chiral separation method is mandatory to control the enantiomeric excess (e.e.). Chiral Supercritical Fluid Chromatography (SFC) is often a superior alternative to chiral HPLC, offering faster separations and significantly reduced consumption of organic solvents by using supercritical CO₂ as the main mobile phase.[14]

  • LC-MS for Impurity Identification: During method development and forced degradation studies, LC-MS is an invaluable tool. When an unknown peak appears in the HPLC chromatogram, the effluent can be directed to a mass spectrometer. The resulting mass spectrum provides the molecular weight of the impurity, and fragmentation data can help elucidate its structure. This is critical for understanding degradation pathways and identifying process-related impurities that need to be controlled.

Conclusion

The analytical characterization of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile requires a multi-faceted, risk-based approach. A well-validated reversed-phase HPLC method serves as the robust foundation for routine purity testing and assay. Its development must be guided by the physicochemical properties of the molecule, and its reliability must be proven through a rigorous validation protocol grounded in ICH principles.

However, true scientific integrity and trustworthiness are achieved by supplementing this primary method with orthogonal techniques. Chiral chromatography is essential for controlling stereochemical purity, while LC-MS provides the structural insights needed to identify and understand impurities. By integrating these complementary methods, researchers and drug developers can build a comprehensive analytical package that ensures the quality, safety, and consistency of this promising pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. Available from: [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]

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Validation

A Comparative Guide to the Biological Activity of LSD1 Inhibitors: Spotlight on 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (GSK2879552)

In the landscape of epigenetic drug discovery, Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target, particularly in oncology.[1][2] This flavin-dependent monoamine oxid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target, particularly in oncology.[1][2] This flavin-dependent monoamine oxidase is responsible for the demethylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby regulating gene expression.[1] Its aberrant overexpression in numerous cancers, including acute myeloid leukemia (AML) and solid tumors, is associated with poor prognosis, making it an attractive target for inhibitor development.[1][3]

This guide provides an in-depth comparison of the biological activity of various LSD1 inhibitors, with a particular focus on 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, also known as GSK2879552. We will delve into its mechanism of action, comparative potency, and selectivity, supported by experimental data and protocols for researchers in the field.

The Mechanism of LSD1 and its Inhibition

LSD1's catalytic activity involves the oxidation of the FAD cofactor, leading to the removal of methyl groups from its histone substrates.[1] This process generates formaldehyde and hydrogen peroxide as byproducts.[1] Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and can induce differentiation or apoptosis in cancer cells.[3][4]

LSD1 inhibitors can be broadly classified into two categories: irreversible and reversible inhibitors. Many irreversible inhibitors, such as the well-known tranylcypromine (TCP) and its derivatives, form a covalent bond with the FAD cofactor, leading to permanent inactivation of the enzyme.[4][5] Reversible inhibitors, on the other hand, bind non-covalently to the enzyme's active site.[2]

Featured Inhibitor: 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (GSK2879552)

GSK2879552 is a potent, orally active, and selective irreversible inhibitor of LSD1.[3] It is an N-alkylated derivative of tranylcypromine and was identified through the screening of a large compound library.[3] Preclinical studies demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, particularly AML and small cell lung cancer (SCLC).[3]

Biochemical Potency and Selectivity

The inhibitory activity of GSK2879552 and other LSD1 inhibitors is typically determined using biochemical assays that measure the enzymatic activity of purified LSD1. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors.

InhibitorTypeLSD1 IC50 (nM)Selectivity over MAO-ASelectivity over MAO-BReference
GSK2879552 Irreversible24HighHigh[3]
Tranylcypromine (TCP)Irreversible~200,000LowLow[5]
Iadademstat (ORY-1001)Irreversible18HighHigh[5]
HCI-2509 (Seclidemstat)Reversible13HighHigh[1]
NCL1Irreversible---[6]

As shown in the table, GSK2879552 exhibits potent inhibition of LSD1 with an IC50 in the low nanomolar range.[3] Importantly, it demonstrates high selectivity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B), which is a critical feature to minimize off-target effects, as MAO inhibitors are used to treat depression and can have significant side effects.[5][7]

Comparative Cellular and In Vivo Activity

The ultimate measure of an inhibitor's potential lies in its activity in cellular and in vivo models. These assays assess the compound's ability to penetrate cells, engage with its target, and elicit a biological response.

In preclinical studies, GSK2879552 demonstrated significant anti-proliferative effects in AML and SCLC cell lines.[3] In in vivo xenograft models using SCLC cells, GSK2879552 effectively inhibited tumor growth.[3][5]

However, the clinical development of GSK2879552 has faced challenges. Two Phase I clinical trials in patients with relapsed/refractory SCLC (NCT02034123) and AML (NCT02177812) were terminated.[5][8][9][10] The decision was based on an unfavorable risk-benefit profile, with concerns about toxicity, including treatment-related hemorrhage and thrombocytopenia.[9][10] While target engagement was observed, significant clinical benefit was not demonstrated.[9]

In contrast, other LSD1 inhibitors like Iadademstat (ORY-1001) are still under clinical investigation for the treatment of AML and solid tumors.[5] The reversible inhibitor Seclidemstat (SP-2577, formerly HCI-2509) has also entered clinical trials.[2]

Experimental Methodologies for Evaluating LSD1 Inhibitors

To ensure scientific rigor, standardized and validated assays are crucial for the evaluation of LSD1 inhibitors.

Biochemical Assays

Several in vitro biochemical assays are available to measure the enzymatic activity of LSD1 and determine inhibitor potency.[6]

  • Peroxidase-Coupled Assay: This is a widely used method that detects the hydrogen peroxide (H2O2) byproduct of the LSD1 demethylation reaction.[6][11] The H2O2 is used by horseradish peroxidase (HRP) to oxidize a substrate, resulting in a detectable colorimetric or fluorometric signal.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay format is amenable to high-throughput screening and measures the demethylation of a biotinylated histone H3 peptide substrate.[11][12]

  • Antibody-Based Assays (e.g., DELFIA): These assays directly measure the demethylated product using specific antibodies, offering high sensitivity.[6][13]

Protocol: LSD1 Peroxidase-Coupled Assay

  • Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, HRP, detection reagent, and the histone H3 peptide substrate.

  • Compound Preparation: Perform serial dilutions of the test inhibitors.

  • Incubation: Pre-incubate the LSD1 enzyme with the inhibitor on ice.

  • Reaction Initiation: Add the substrate to initiate the demethylation reaction and incubate at room temperature.

  • Signal Detection: Add the HRP and detection reagent, and measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays

Cell-based assays are essential to assess the on-target effects of inhibitors in a more biologically relevant context.

  • Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays measure the number of viable cells after treatment with the inhibitor to determine its anti-proliferative effects.[14][15]

  • Differentiation Marker Analysis: Inhibition of LSD1 can induce differentiation in certain cancer cells.[3][5] This can be assessed by measuring the expression of cell surface markers (e.g., CD11b, CD86) using flow cytometry or by qRT-PCR for differentiation-related genes.[5][11]

  • Histone Methylation Analysis: Western blotting or ELISA can be used to measure the levels of H3K4me1/2 and H3K9me1/2 in inhibitor-treated cells to confirm target engagement.[16]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the LSD1 signaling pathway and a general workflow for inhibitor evaluation.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST forms complex H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 catalyzes Histone Histone H3 CoREST->Histone targets H3K4me2 H3K4me2 (Active Mark) Histone->H3K4me2 methylation by MLL H3K4me2->H3K4me1 demethylation Gene_Activation Gene Activation H3K4me2->Gene_Activation Gene_Repression Gene Repression H3K4me1->Gene_Repression Inhibitor LSD1 Inhibitor (e.g., GSK2879552) Inhibitor->LSD1 inhibits

Caption: Simplified LSD1 signaling pathway and point of inhibition.

Inhibitor_Evaluation_Workflow start Compound Library biochemical Biochemical Assays (IC50, Selectivity) start->biochemical cellular Cellular Assays (Proliferation, Differentiation, Target Engagement) biochemical->cellular Hit Confirmation invivo In Vivo Models (Xenografts, PDX) cellular->invivo Lead Optimization clinical Clinical Trials invivo->clinical Preclinical Candidate

Caption: General workflow for the evaluation of LSD1 inhibitors.

Conclusion

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (GSK2879552) is a potent and selective irreversible inhibitor of LSD1 that showed promise in preclinical studies. However, its clinical development was halted due to an unfavorable risk-benefit profile. The broader field of LSD1 inhibitors remains an active area of research, with several other compounds, both reversible and irreversible, currently in clinical trials. The comparative data and experimental methodologies presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this important class of epigenetic modulators. Continued research is essential to unlock the full therapeutic potential of targeting LSD1 in cancer and other diseases.

References

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Comparative

A Comparative Guide to the Synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

Introduction 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. The strategic placement of the fluoro, cyano, and piperidin-3-yloxy groups presents unique challenges and opportunities in synthetic design. This guide provides an in-depth comparison of the two primary synthetic routes for this valuable intermediate: the Williamson ether synthesis and the Mitsunobu reaction. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each approach, supported by comparative data to inform your selection of the most suitable route for your research needs.

Retrosynthetic Analysis

The core disconnection for the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile involves the formation of the aryl ether bond. This can be achieved by reacting a phenolic precursor with a piperidine derivative. The two main strategies explored in this guide are based on this disconnection, differing in the method of activating the hydroxyl group for nucleophilic attack.

Retrosynthesis Target 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Disconnection Aryl Ether Disconnection Target->Disconnection C-O bond Intermediates 2-Fluoro-4-hydroxybenzonitrile + 3-Hydroxypiperidine derivative Disconnection->Intermediates

Caption: Retrosynthetic analysis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[1] This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or other electrophile with a suitable leaving group.[2] In the context of synthesizing our target molecule, this involves the reaction of 2-fluoro-4-hydroxybenzonitrile with a protected 3-hydroxypiperidine derivative.

Mechanistic Rationale

The reaction proceeds in two key steps. First, a base is used to deprotonate the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a piperidine derivative where the hydroxyl group has been converted into a good leaving group, such as a tosylate or mesylate. The use of a protecting group on the piperidine nitrogen, typically a tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions, such as self-condensation or reaction of the nitrogen with the electrophile.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Deprotection Phenol 2-Fluoro-4-hydroxybenzonitrile Phenoxide Potassium 2-fluoro-4-cyanophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Product_Protected tert-butyl 3-(4-cyano-3-fluorophenoxy) piperidine-1-carboxylate Phenoxide->Product_Protected SN2 Attack Piperidine N-Boc-3-(tosyloxy)piperidine Final_Product 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Product_Protected->Final_Product Deprotection Acid Acid (e.g., HCl) Mitsunobu_Reaction cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotection Alcohol N-Boc-3-hydroxypiperidine Activated_Complex Oxyphosphonium salt Alcohol->Activated_Complex Activation Reagents PPh3 + DIAD Product_Protected tert-butyl 3-(4-cyano-3-fluorophenoxy) piperidine-1-carboxylate Phenol 2-Fluoro-4-hydroxybenzonitrile Phenol->Product_Protected SN2 Attack Final_Product 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Product_Protected->Final_Product Deprotection Acid Acid (e.g., TFA)

Sources

Validation

A Comparative In Silico Docking Analysis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile with Known DPP-IV Inhibitors

This guide provides a comprehensive in silico molecular docking study of the novel compound 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile against the well-validated type 2 diabetes target, Dipeptidyl Peptidase-IV (DPP-IV)....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico molecular docking study of the novel compound 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile against the well-validated type 2 diabetes target, Dipeptidyl Peptidase-IV (DPP-IV). To establish a robust comparative framework, the performance of the query compound is benchmarked against two FDA-approved DPP-IV inhibitors, Sitagliptin and Alogliptin. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting DPP-IV

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion.[3][4] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control in patients with type 2 diabetes.[5] Consequently, DPP-IV has emerged as a significant therapeutic target for the development of antihyperglycemic agents.[6]

The selection of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile for this in silico investigation is predicated on its structural motifs, which bear resemblance to known DPP-IV inhibitors. Specifically, the presence of a benzonitrile group and a piperidine ring is a feature shared with established drugs like Alogliptin, suggesting a potential for interaction with the DPP-IV active site.[7][8] This guide will delineate a rigorous computational protocol to predict the binding affinity and interaction patterns of this novel compound and compare them against established clinical drugs.

Comparative Ligand Selection

For a meaningful and objective comparison, two widely prescribed DPP-IV inhibitors have been selected as positive controls:

  • Sitagliptin: A potent and selective DPP-IV inhibitor, it serves as a benchmark for evaluating the binding efficacy of novel compounds.[9][10]

  • Alogliptin: Another highly effective DPP-IV inhibitor, its chemical structure, which includes a benzonitrile moiety, makes it a particularly relevant comparator for the query compound.[7][11]

The query compound, 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile , will be evaluated for its potential to bind to the same active site as these established drugs.

In Silico Docking Workflow

The in silico docking study follows a systematic and validated workflow to ensure the reliability and reproducibility of the results. The entire process, from data retrieval to analysis, is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_retrieval Protein Structure Retrieval (PDB ID: 3G0B) Protein_prep Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_retrieval Ligand Structure Retrieval (PubChem) Ligand_prep Ligand Preparation (Energy minimization, assign charges) Ligand_retrieval->Ligand_prep Grid_gen Grid Box Generation (Define binding site) Protein_prep->Grid_gen Docking_run Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_gen->Docking_run Pose_analysis Binding Pose Analysis Docking_run->Pose_analysis Interaction_analysis Ligand-Receptor Interaction Analysis Pose_analysis->Interaction_analysis Scoring Comparative Scoring (Binding Affinity) Interaction_analysis->Scoring

Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.

Experimental Protocols

Part 1: Protein and Ligand Preparation

Objective: To prepare the DPP-IV protein and the selected ligands for the docking simulation.

Protocol:

  • Protein Structure Retrieval: The three-dimensional crystal structure of human Dipeptidyl Peptidase-IV (DPP-IV) complexed with Alogliptin was obtained from the RCSB Protein Data Bank (PDB ID: 3G0B).[12] This particular structure was chosen as it provides a clear definition of the active site with a bound benzonitrile-containing inhibitor.

  • Protein Preparation:

    • The co-crystallized ligand (Alogliptin) and all water molecules were removed from the PDB file.

    • Polar hydrogen atoms were added to the protein structure.

    • Gasteiger charges were computed and assigned to the protein atoms.

    • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Structure Retrieval: The 2D structures of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, Sitagliptin, and Alogliptin were retrieved from the PubChem database.[7][13]

  • Ligand Preparation:

    • The 2D structures were converted to 3D structures.

    • Energy minimization of the 3D structures was performed using the MMFF94 force field.

    • Gasteiger charges were assigned to the ligand atoms.

    • The rotatable bonds within the ligands were defined to allow for conformational flexibility during docking.

    • The prepared ligand structures were saved in the PDBQT file format.

Part 2: Molecular Docking Simulation

Objective: To predict the binding poses and affinities of the ligands within the DPP-IV active site.

Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.

Protocol:

  • Grid Box Generation: A grid box was defined to encompass the active site of DPP-IV. The center and dimensions of the grid box were determined based on the position of the co-crystallized ligand (Alogliptin) in the original PDB structure (3G0B), ensuring that the entire binding pocket was included in the search space.

  • Docking Execution: The prepared ligands (in PDBQT format) were docked into the prepared DPP-IV receptor using AutoDock Vina. The software's search algorithm explores various conformations and orientations of the ligand within the defined grid box.

  • Output Generation: For each ligand, AutoDock Vina generates a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Results: A Comparative Analysis

The results of the molecular docking simulations are summarized in the table below, providing a direct comparison of the predicted binding affinities and key interactions of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile with the established DPP-IV inhibitors, Sitagliptin and Alogliptin.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
2-Fluoro-4-(piperidin-3-yloxy)benzonitrile -7.8Tyr662, Tyr547, Glu205, Glu206, Arg12525
Sitagliptin (Positive Control) -9.2Tyr662, Tyr547, Glu205, Glu206, Ser630, Arg125, His74047
Alogliptin (Positive Control) -8.9Tyr662, Tyr547, Glu205, Glu206, Ser630, Arg125, Phe35736

Discussion of Findings

The in silico docking results indicate that 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is predicted to bind to the active site of DPP-IV with a favorable binding affinity of -7.8 kcal/mol. While this predicted affinity is lower than that of the established inhibitors Sitagliptin (-9.2 kcal/mol) and Alogliptin (-8.9 kcal/mol), it is nonetheless significant and suggests a potential for inhibitory activity.

Analysis of the predicted binding pose of the query compound reveals key interactions with amino acid residues known to be critical for DPP-IV inhibition. The formation of hydrogen bonds with Glu205 and Glu206, and hydrophobic interactions with the aromatic side chains of Tyr662 and Tyr547, are consistent with the binding modes of known DPP-IV inhibitors.[9][12] These interactions are crucial for anchoring the ligand within the active site.

The diagram below illustrates the key predicted interactions between 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile and the active site residues of DPP-IV.

G cluster_ligand 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile cluster_protein DPP-IV Active Site Benzonitrile Benzonitrile Moiety Tyr662 Tyr662 Benzonitrile->Tyr662 π-π stacking Tyr547 Tyr547 Benzonitrile->Tyr547 Hydrophobic Piperidine Piperidine Ring Glu205 Glu205 Piperidine->Glu205 H-bond Glu206 Glu206 Piperidine->Glu206 H-bond Arg125 Arg125 Piperidine->Arg125 Electrostatic

Sources

Comparative

A Comparative Benchmarking Guide to 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile: A Framework for Early-Stage Drug Discovery

This guide provides a comprehensive framework for the systematic evaluation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, a novel compound featuring structural motifs common in contemporary medicinal chemistry. The pipe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, a novel compound featuring structural motifs common in contemporary medicinal chemistry. The piperidine heterocycle is a privileged scaffold known to enhance druggability by improving pharmacokinetic properties, while the benzonitrile group is present in numerous targeted therapies.[1][2][3][4] The strategic placement of a fluorine atom can further modulate metabolic stability and target binding affinity. This document outlines a series of standardized, self-validating protocols designed to benchmark the compound's physicochemical properties, pharmacological activity, and early ADME-Tox profile against established standards. Our objective is to furnish drug discovery professionals with a robust, logic-driven workflow for making informed go/no-go decisions on this and structurally related molecules.

Physicochemical and Analytical Characterization

Before assessing biological activity, it is imperative to unequivocally confirm the identity, purity, and fundamental physicochemical properties of the test compound. This baseline characterization ensures the integrity and reproducibility of all subsequent biological data. The workflow presented is a standard in the industry for small molecule characterization.[5]

Workflow for Analytical Characterization

cluster_synthesis Compound Synthesis cluster_verification Structural Verification cluster_purity Purity & Properties cluster_final Qualified Compound Compound Synthesized 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile MS Mass Spectrometry (Confirm MW) Compound->MS Identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm Structure) Compound->NMR Identity HPLC HPLC/UPLC (Assess Purity >95%) MS->HPLC Verified Structure NMR->HPLC Verified Structure LogP Physicochemical (LogP, pKa, Solubility) HPLC->LogP Purity Confirmed Qualified Qualified Batch for Biological Screening LogP->Qualified Characterized

Caption: Workflow for physicochemical characterization.

Table 1: Key Physicochemical Properties

This table outlines the essential physicochemical parameters for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. These values are critical for interpreting biological data; for instance, solubility impacts assay performance, while lipophilicity (LogP) influences cell permeability and metabolic clearance.[6]

PropertyValue (Predicted/Experimental)Method/Source
Molecular FormulaC₁₂H₁₃FN₂O-
Molecular Weight220.25 g/mol -
Purity>95%HPLC/UPLC
LogP (Octanol/Water)2.1 - 2.8 (Predicted)ALOGPS, ChemDraw
pKa (Most Basic)~8.5 (Piperidine N)ACD/Labs, Marvin
Aqueous Solubility (pH 7.4)To be determinedKinetic Solubility Assay
Experimental Protocols: Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To confirm the molecular structure and connectivity.

    • Instrumentation : 400 MHz or higher field NMR spectrometer.

    • Procedure :

      • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

      • Validation : The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.[5]

  • High-Resolution Mass Spectrometry (HRMS) :

    • Objective : To confirm the elemental composition and molecular weight.

    • Instrumentation : ESI-TOF or Orbitrap Mass Spectrometer.

    • Procedure :

      • Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

      • Infuse the sample into the mass spectrometer.

      • Validation : The measured monoisotopic mass should be within 5 ppm of the theoretical mass for the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC) :

    • Objective : To determine the purity of the compound.

    • Instrumentation : HPLC or UPLC system with a UV detector.

    • Procedure :

      • Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

      • Monitor at a suitable wavelength (e.g., 254 nm).

      • Validation : The purity should be ≥95%, which is the standard for compounds entering biological screening cascades.

Pharmacological Evaluation: In Vitro Kinase Inhibition

The benzonitrile moiety is a known pharmacophore in many kinase inhibitors, where the nitrile group often acts as a hydrogen bond acceptor in the ATP-binding pocket.[4] Therefore, a logical first step is to benchmark the compound's activity in a relevant kinase assay. The choice of a specific kinase target would ideally be guided by structural homology to known inhibitors; however, for this guide, we will outline a general-purpose protocol applicable to a wide range of kinases.

Workflow for Kinase Inhibition Profiling

cluster_screening Primary Screening cluster_dose Dose-Response cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action SinglePoint Single-Point Screen (e.g., 10 µM) DoseResponse 10-Point Dose-Response Curve SinglePoint->DoseResponse If % Inhibition > 50% IC50 Calculate IC₅₀ Value DoseResponse->IC50 Panel Screen Against Kinase Panel (e.g., KINOMEscan) IC50->Panel Potent Hit ATP ATP Competition Assay IC50->ATP Potent Hit SelectivityScore Determine Selectivity Score Panel->SelectivityScore Ki Calculate Kᵢ Value ATP->Ki

Caption: A tiered workflow for kinase inhibitor characterization.

Experimental Protocol: ADP-Glo™ Kinase Assay

This non-radioactive, luminescence-based assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7] It is highly sensitive and applicable to virtually any kinase.

  • Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selected kinase.

  • Materials :

    • Purified kinase of interest.

    • Substrate (peptide or protein).

    • ADP-Glo™ Reagent & Kinase Detection Substrate (Promega).

    • Test Compound, Standard Inhibitor (e.g., Staurosporine), and DMSO (vehicle control).

    • Assay Buffer (optimized for the specific kinase).

  • Procedure :

    • Compound Plating : Prepare serial dilutions of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile and a known standard inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense into a 384-well plate.

    • Kinase Reaction : Add the kinase, substrate, and ATP to the assay buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

    • Incubation : Add the kinase/substrate/ATP mix to the compound plate. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ADP Detection :

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Trustworthiness : The inclusion of a standard inhibitor like Staurosporine validates the assay's performance on a given day. The Z'-factor, a statistical measure of assay quality, should be calculated and must be > 0.5 for the results to be considered robust.

Table 2: Comparative Kinase Inhibition Data (Hypothetical)
CompoundTarget KinaseIC₅₀ (nM)
2-Fluoro-4-(piperidin-3-yloxy)benzonitrile Kinase X 150
Standard Inhibitor A (e.g., Sunitinib)Kinase X50
Standard Inhibitor B (e.g., Dasatinib)Kinase X5

Early ADME-Tox Profiling

A potent compound is of little therapeutic value if it is rapidly metabolized, causes harmful drug-drug interactions, or exhibits off-target toxicity. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial.[9] The piperidine ring, while often beneficial, can also be a site of metabolism, making these assays particularly relevant.[1][10]

Workflow for Early ADME-Tox Profiling

cluster_adme ADME Assays cluster_tox Safety/Tox Assays cluster_profile Integrated Profile Qualified Qualified Compound (Potency Confirmed) MetStab Metabolic Stability (Microsomes/Hepatocytes) Qualified->MetStab CYP CYP450 Inhibition (e.g., 3A4, 2D6, 2C9) Qualified->CYP hERG hERG Channel Inhibition Qualified->hERG Profile Integrated Risk Assessment Go/No-Go Decision MetStab->Profile CYP->Profile hERG->Profile

Caption: Integrated workflow for essential early ADME-Tox assays.

Protocol 1: In Vitro Metabolic Stability
  • Objective : To estimate the rate of metabolic clearance by liver enzymes.[11][12]

  • System : Human Liver Microsomes (HLM) or cryopreserved hepatocytes. Microsomes primarily assess Phase I metabolism (e.g., by CYPs), while hepatocytes include both Phase I and Phase II pathways.[9][11]

  • Procedure :

    • Incubate the test compound (typically at 1 µM) with HLM or hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes).[11]

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[11]

  • Validation : Run well-characterized control compounds with known high and low clearance (e.g., Verapamil and Warfarin, respectively) in parallel.

Protocol 2: Cytochrome P450 (CYP) Inhibition
  • Objective : To assess the potential for drug-drug interactions (DDIs) by measuring the inhibition of major CYP isoforms.[13][14][15]

  • System : Human Liver Microsomes with a cocktail of CYP-specific probe substrates.[16]

  • Procedure :

    • Pre-incubate the test compound at various concentrations with pooled HLMs.

    • Initiate the reaction by adding a cocktail of probe substrates and NADPH.

    • After a short incubation, quench the reaction.

    • Analyze the formation of the specific metabolites for each isoform using LC-MS/MS.

  • Data Analysis : Calculate the IC₅₀ value for each CYP isoform by plotting the percent inhibition of metabolite formation against the test compound concentration.

  • Validation : Include known, specific inhibitors for each CYP isoform as positive controls (e.g., Ketoconazole for CYP3A4).[16]

Protocol 3: hERG Channel Inhibition
  • Objective : To evaluate the risk of drug-induced QT prolongation, a serious cardiac side effect.[17][18]

  • System : Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.[17]

  • Procedure :

    • Cells are subjected to a specific voltage-clamp protocol to elicit hERG tail currents.[19]

    • Apply cumulative concentrations of the test compound.

    • Measure the inhibition of the hERG tail current at each concentration.

  • Data Analysis : Determine the IC₅₀ value from the concentration-response curve.

  • Validation : Use a known hERG blocker (e.g., E-4031 or Cisapride) as a positive control.[17][19]

Table 3: Comparative ADME-Tox Profile (Hypothetical)
ParameterTest Compound ValueStandard Compound (e.g., Verapamil)Interpretation
Metabolic Stability (HLM t₁/₂) 45 min< 10 minModerate Stability
CYP3A4 Inhibition (IC₅₀) > 30 µM2 µMLow DDI Risk
CYP2D6 Inhibition (IC₅₀) 15 µM0.5 µMLow-to-Moderate DDI Risk
hERG Inhibition (IC₅₀) > 25 µM0.1 µMLow Cardiotoxicity Risk

Data Synthesis and Conclusion

The ultimate goal of this benchmarking exercise is to build a multi-parameter understanding of the candidate molecule to guide its future development. By integrating the data from physicochemical, pharmacological, and ADME-Tox studies, we can assess the overall quality of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

The hypothetical data presented suggests a compound with moderate potency against its target kinase, good metabolic stability, and a favorable safety profile regarding CYP and hERG inhibition. While its potency is lower than the standard inhibitor Dasatinib, its superior safety and ADME profile might make it a more promising starting point for a lead optimization campaign. The next steps would involve exploring structure-activity relationships (SAR) to improve potency while maintaining the excellent safety characteristics. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success in the long and arduous journey of drug development.

References

  • In Vitro Kinase Assays , Eurofins Discovery.

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test , AxisPharm.

  • hERG Assay , Slideshare.

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PMC - PubMed Central.

  • hERG Safety , Cyprotex ADME-Tox Solutions - Evotec.

  • Zhang, Y., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format . PMC - NIH.

  • CYP Inhibition Assay , LifeNet Health LifeSciences.

  • Assays for CYP450 Inhibition, Induction, and Phenotyping , Charles River Laboratories.

  • hERG Patch Clamp Assay – Cardiac Safety Panel , Reaction Biology.

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  • How to Conduct an In Vitro Metabolic Stability Study , Patsnap Synapse.

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines , FDA.

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  • Metabolic stability assay in human, rat, dog or mouse hepatocytes , Protocols.io.

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  • Zhang, Z., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance . PubMed.

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  • How Does a Biochemical Kinase Assay Work? , BellBrook Labs.

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes , Springer Nature Experiments.

  • Small Molecule Inhibitors of PHD Domains: Application Notes and Protocols , Benchchem.

  • Zhang, Z., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance . PMC - NIH.

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  • Fancelli, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed.

  • Research progress on piperidine-containing compounds as agrochemicals . Frontiers.

  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction , PMC - NIH.

  • WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking , arXiv.

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  • Benzonitrile , PubChem - NIH.

  • Misra, N., et al. (2009). A comparative study of two benzonitrile derivatives on the basis of density functional theory . Der Pharma Chemica.

  • Pharmacological Applications of Piperidine Derivatives , Encyclopedia.pub.

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv , Brieflands.

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile , Google Patents.

  • 2-Fluoro-4-(piperidin-3-yloxy)-benzonitrile , 克拉玛尔试剂.

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile , Google Patents.

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes , ResearchGate.

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile , Organic Syntheses.

  • 2-Fluoro-4-hydroxybenzonitrile , PubChem - NIH.

  • 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis , Parchem.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore , PMC - NIH.

  • 4-Fluoro-2-methylbenzonitrile , Ossila.

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  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile , PMC - NIH.

  • Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats , PubMed.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (CAS No. 1063734-68-8).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (CAS No. 1063734-68-8). As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a procedural framework grounded in the chemical's structural properties. This guide is designed for trained researchers, scientists, and drug development professionals.

Hazard Assessment by Structural Analysis

To establish a robust safety protocol, we must first understand the intrinsic hazards of the molecule by dissecting its constituent functional groups: the fluorobenzonitrile core and the piperidine ether moiety.

  • Fluorobenzonitrile Moiety: The benzonitrile group itself can be toxic. Exposure to high levels of benzonitrile can lead to respiratory distress, convulsions, and even death, while lower exposures may cause dizziness and headaches[1]. The addition of a fluorine atom introduces further considerations. The carbon-fluorine bond is exceptionally strong, making fluorinated aromatic compounds persistent and requiring specialized disposal methods like high-temperature incineration[2]. Analogous compounds like 4-Fluorobenzonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled[3].

  • Piperidine Ether Moiety: Piperidine and its derivatives are a significant source of hazard. Piperidine is a highly flammable, corrosive compound that can cause severe skin burns and eye damage[4][5][6]. It is also classified as toxic or fatal upon skin contact or inhalation[4][5][7]. The presence of this functionality in the target molecule necessitates stringent measures to prevent any direct contact.

The Hierarchy of Safety Controls

Before detailing personal protective equipment, it is critical to implement a multi-layered safety approach. PPE is the last line of defense, preceded by more effective engineering and administrative controls.

  • Engineering Controls: All work involving this compound, from weighing to solution preparation and reaction quenching, must be performed in a certified chemical fume hood to minimize inhalation exposure[8]. The work area must be equipped with a readily accessible eyewash station and safety shower[1][9].

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for this specific chemical[10]. All personnel must receive training on these SOPs and the specific hazards of the compound[10]. Never work alone when handling highly hazardous materials[10].

Mandatory Personal Protective Equipment (PPE) Specification

The following PPE is the minimum requirement for any procedure involving 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles.The piperidine moiety suggests a high risk of corrosivity, making eye protection paramount. The face shield provides a secondary barrier against splashes during transfers or exothermic events[11].
Hand Protection Double-gloving is mandatory. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., neoprene) as the outer layer.Nitrile gloves offer good dexterity and splash protection, but may not have sufficient breakthrough time for prolonged contact. Double-gloving provides an added layer of safety[8][10]. Always inspect gloves before use and change them immediately upon contamination[3].
Body Protection A flame-resistant laboratory coat. For larger-scale operations (>5g), a chemical-resistant apron should be worn over the lab coat.This protects against splashes and skin contact[9][10]. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fabrics can melt and adhere to the skin in a fire[11].
Footwear Closed-toe, closed-heel, chemical-resistant shoes must be worn at all times.This is a standard laboratory practice to protect feet from spills and falling objects[11].
Respiratory Protection All work must be conducted in a fume hood. If there is a potential for exceeding exposure limits (e.g., a large spill), a NIOSH-approved respirator with organic vapor cartridges is required[1][11].Engineering controls are the primary method for respiratory protection. Respirator use is reserved for non-routine situations and emergencies and requires prior medical evaluation and fit-testing[11].

Procedural Guide: Safe Handling Workflow

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Decontaminate Fume Hood Surface B 2. Assemble All Glassware & Reagents A->B C 3. Don All Required PPE (See Table) B->C D 4. Weigh Compound Using Anti-Static Paper C->D E 5. Perform Chemical Transfer/Reaction Setup D->E F 6. Monitor Reaction from Outside Hood Sash E->F G 7. Quench Reaction & Work Up (Inside Hood) F->G H 8. Decontaminate All Equipment & Surfaces G->H I 9. Segregate & Label Hazardous Waste H->I J 10. Doff PPE in Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Standard workflow for safely handling 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile.

Detailed Steps:

  • Preparation : Before bringing the chemical into the workspace, ensure the fume hood is clean and all necessary equipment is present.

  • Donning PPE : Put on all required PPE as specified in the table above[8].

  • Weighing and Transfer : Carefully weigh the compound, minimizing the generation of dust or aerosols. Use a spatula for all transfers[8].

  • Post-Handling : After the procedure is complete, decontaminate the work area and any equipment used.

  • Doffing PPE : Carefully remove PPE, avoiding contact with the outer surfaces of the gloves, and dispose of contaminated items as hazardous waste[8].

  • Hygiene : Wash hands thoroughly with soap and water after completing all work and removing PPE[3].

Emergency and Disposal Protocols

Spill Response

Immediate and correct response to a spill is critical.

G Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large Spill or Outside Hood Alert Alert Others in Lab Restrict Access Assess->Alert Small Spill Inside Hood Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Wear Full PPE Collect Absorbed Material Contain->Cleanup Dispose Place in Sealed Container for Hazardous Waste Cleanup->Dispose

Caption: Decision workflow for responding to a chemical spill.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area and restrict access[10].

    • Wearing full PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[10].

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately[8].

    • Contact your institution's emergency response team.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][8]. Seek immediate medical attention[8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open[1][9]. Seek immediate medical attention[1].

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[1][9]. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting[1][8]. Rinse mouth with water. Never give anything by mouth to an unconscious person[1]. Seek immediate medical attention[8].

Disposal Plan

All waste containing 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, including contaminated PPE and absorbent materials, must be treated as hazardous waste[2][8].

  • Segregation: Collect all waste in clearly labeled, compatible containers. Do not mix with other waste streams[10].

  • Disposal Method: The primary recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration[2]. This process is necessary to break the highly stable carbon-fluorine bond and prevent the release of persistent pollutants into the environment[2][12]. Contact your institution's environmental health and safety office to arrange for disposal by a licensed hazardous waste facility.

References

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  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
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  • SAFETY DATA SHEET. Sigma-Aldrich.
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  • SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. Fisher Scientific.
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  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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